5-(Benzyloxy)-2-bromo-3-chloropyrazine
Description
BenchChem offers high-quality 5-(Benzyloxy)-2-bromo-3-chloropyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-2-bromo-3-chloropyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-chloro-5-phenylmethoxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c12-10-11(13)15-9(6-14-10)16-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHRAQCMWLZXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C(=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Benzyloxy)-2-bromo-3-chloropyrazine: A Critical Scaffold Intermediate in the Development of Selective PKMYT1 Inhibitors
Executive Summary
In the landscape of modern oncology drug development, polyhalogenated heterocycles serve as indispensable foundational building blocks. 5-(Benzyloxy)-2-bromo-3-chloropyrazine is a highly specialized chemical intermediate utilized extensively in the synthesis of next-generation kinase inhibitors. Most notably, it is the critical starting scaffold for the development of PKMYT1 (Protein Kinase, Membrane-associated Tyrosine/Threonine 1) inhibitors, including the first-in-class clinical candidate RP-6306 (Lunresertib)[1].
By providing a rigid pyrazine core with orthogonally reactive halogen sites (bromine at C2, chlorine at C3) and a protected hydroxyl moiety (O-benzyl at C5), this compound enables the precise, regioselective construction of complex bicyclic and tricyclic pharmacophores, such as pyrrolopyrazines and tetrahydropyrazolopyrazines[2]. This technical whitepaper details the physicochemical properties, mechanistic rationale, and validated synthetic protocols for this crucial intermediate.
Physicochemical Profile & Structural Data
Understanding the physical and structural properties of 5-(Benzyloxy)-2-bromo-3-chloropyrazine is essential for optimizing downstream transition-metal-catalyzed cross-coupling reactions.
| Property | Value / Description |
| Chemical Name | 5-(Benzyloxy)-2-bromo-3-chloropyrazine |
| Precursor CAS Number | 913282-74-3 (5-bromo-6-chloropyrazin-2-ol)[3] |
| Molecular Formula | C11H8BrClN2O |
| Molecular Weight | 299.55 g/mol |
| Heavy Atom Count | 16 |
| Hydrogen Bond Donors | 0 (Protected state) |
| Hydrogen Bond Acceptors | 3 (N, N, O) |
| Rotatable Bonds | 3 (O-CH2, CH2-Ph, Pyrazine-O) |
| Reactivity Profile | Electrophilic at C2 (Br) > C3 (Cl) for oxidative addition |
Mechanistic Role in Oncology Drug Design
The therapeutic rationale for compounds derived from 5-(Benzyloxy)-2-bromo-3-chloropyrazine is grounded in the concept of synthetic lethality . In many aggressive solid tumors, such as high-grade serous ovarian cancer, the CCNE1 gene is heavily amplified. This amplification leads to hyperactivation of CDK2, forcing premature cell cycle entry and causing severe replication stress[1].
To survive this oncogenic stress, cancer cells become entirely reliant on the G2/M checkpoint kinase PKMYT1. PKMYT1 phosphorylates CDK1 at Threonine 14 (Thr14), keeping it inactive and halting the cell cycle to allow for DNA repair[1]. Inhibiting PKMYT1 in CCNE1-amplified cells forces them into premature mitosis with damaged DNA, resulting in catastrophic genomic instability and apoptosis[1].
The pyrazine core derived from 5-(Benzyloxy)-2-bromo-3-chloropyrazine is strategically designed to act as the hinge-binding motif within the ATP-binding pocket of PKMYT1. The benzyl group serves as a robust, transient protecting group that withstands harsh basic and transition-metal conditions during macrocycle construction, before being cleaved to reveal a hydrogen-bond-donating pyrazinone/pyridone motif essential for target affinity.
PKMYT1 and CCNE1 synthetic lethality pathway in cancer cells.
Synthetic Methodologies & Reaction Causality
The synthesis of 5-(Benzyloxy)-2-bromo-3-chloropyrazine requires strict control over regioselectivity. The intermediate, 5-bromo-6-chloropyrazin-2-ol, exhibits lactam-lactim tautomerism. Consequently, alkylation can occur at either the oxygen (O-alkylation) or the adjacent ring nitrogen (N-alkylation).
Causality in Reagent Selection: To thermodynamically drive O-alkylation, mild halophilic bases such as Silver Carbonate (Ag2CO3) in non-polar solvents (Toluene) are strictly preferred over standard alkali bases (e.g., K2CO3 in polar aprotic solvents)[4]. The silver cation acts as a halophilic Lewis acid, coordinating with the bromide leaving group of benzyl bromide to form an insoluble AgBr precipitate. This irreversible thermodynamic sink, combined with the non-polar environment, effectively suppresses the formation of the undesired N-benzyl pyrazinone byproduct.
Two-step synthetic workflow for 5-(Benzyloxy)-2-bromo-3-chloropyrazine.
Step-by-Step Experimental Protocols
Protocol 1: Diazotization and Hydrolysis (Preparation of 5-bromo-6-chloropyrazin-2-ol) Self-Validation Metric: Evolution of nitrogen gas ceases; LC-MS confirms mass shift from amine to hydroxyl.
-
Reagent Mixing: Suspend 2-amino-5-bromo-6-chloropyrazine (1.0 eq) in a biphasic mixture of toluene and aqueous sulfuric acid (H2SO4) under vigorous mechanical stirring[2].
-
Temperature Control: Chill the reactor to 0–5 °C using an ice-brine bath. Critical: Exceeding 5 °C leads to premature degradation of the diazonium intermediate and poor yields.
-
Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO2, 1.2 eq) dropwise over 30 minutes.
-
Hydrolysis: Allow the reaction to slowly warm to room temperature and stir for 3.0 hours[2]. The diazonium salt hydrolyzes to form the hydroxyl group.
-
Workup: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 5-bromo-6-chloropyrazin-2-ol (approx. 95% yield)[2].
Protocol 2: Regioselective O-Benzylation Self-Validation Metric: TLC shows complete consumption of starting material; distinct non-polar spot emerges.
-
Suspension: In a flame-dried round-bottom flask, suspend 5-bromo-6-chloropyrazin-2-ol (80 g, 382 mmol, 1.0 eq) and silver carbonate (Ag2CO3, 216 g, 778 mmol, 2.0 eq) in anhydrous toluene (2.0 L)[4].
-
Alkylation: Add benzyl bromide (48 mL, 404 mmol, 1.05 eq) dropwise to the suspension at room temperature[4].
-
Reaction Monitoring: Stir the mixture in the dark (to prevent photo-degradation of silver salts) for 3 hours. Monitor completion via TLC or LC-MS.
-
Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the AgBr precipitate and excess Ag2CO3. Wash the filter cake thoroughly with additional toluene[4].
-
Purification: Evaporate the filtrate under reduced pressure to yield a yellow oil. Dissolve the oil in warm ethanol (EtOH) and slowly add water under sonication to precipitate the pure 5-(Benzyloxy)-2-bromo-3-chloropyrazine[4].
Downstream Applications: Constructing the Inhibitor Core
The strategic placement of the bromine and chlorine atoms on the pyrazine ring allows for orthogonal cross-coupling, a necessity in modern drug discovery:
-
C2-Bromine Reactivity: Bromine is a superior leaving group compared to chlorine in palladium-catalyzed Buchwald-Hartwig aminations. This allows chemists to selectively couple complex amines (such as protected pyrazoles or pyrroles) at the C2 position without affecting the C3 chlorine[1].
-
C3-Chlorine Reactivity: Once the C2 position is functionalized, the C3 chlorine can be subjected to a second cross-coupling event (e.g., Suzuki-Miyaura coupling or a second amination under harsher conditions) to close macrocyclic or tricyclic ring systems[1].
-
Deprotection: In the final synthetic steps, the benzyl group is removed via catalytic hydrogenolysis (Pd/C, H2) or acidic cleavage to yield the active pyrazinone pharmacophore.
References
-
Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
5-bromo-6-chloropyrazin-2-ol (CAS: 913282-74-3) Chemical Properties & Reactions Source: Molaid / Molbase Chemical Database URL:[Link]
Sources
Synthesis Protocol and Mechanistic Insights for 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Executive Summary
In the landscape of targeted oncology, the development of selective kinase inhibitors requires highly optimized synthetic routes to access complex bicyclic and tricyclic scaffolds. 5-(Benzyloxy)-2-bromo-3-chloropyrazine is a critical intermediate in the synthesis of , a first-in-class, orally bioavailable, and highly selective PKMYT1 inhibitor[1]. This technical guide provides a comprehensive, self-validating protocol for the regioselective O-alkylation required to synthesize this intermediate, detailing the mechanistic causality behind reagent selection, stoichiometry, and purification workflows.
Biological Context: PKMYT1 and Synthetic Lethality
Understanding the end-use of an intermediate informs the rigorous purity standards required during its synthesis. PKMYT1 is a membrane-associated kinase that negatively regulates Cyclin-Dependent Kinase 1 (CDK1) by phosphorylating it at Threonine 14. In tumors harboring CCNE1 (Cyclin E1) amplification, cells are pushed toward premature S-phase entry, making them critically dependent on PKMYT1 to delay mitosis until DNA replication is complete.
Pharmacological inhibition of PKMYT1 by RP-6306 removes this checkpoint, forcing CCNE1-amplified cancer cells into [2].
Figure 1: Mechanism of synthetic lethality induced by PKMYT1 inhibition in CCNE1-amplified cells.
Chemical Synthesis Strategy: Regioselective O-Alkylation
The synthesis of 5-(benzyloxy)-2-bromo-3-chloropyrazine utilizes 5-bromo-6-chloropyrazin-2-ol as the starting material. Because 2-hydroxypyrazines exhibit lactim-lactam tautomerism, they act as ambident nucleophiles capable of undergoing either N-alkylation or O-alkylation.
To selectively drive O-alkylation and prevent the formation of unwanted N-benzyl pyrazinone byproducts, the protocol utilizes Silver Carbonate (
Mechanistic Causality:
-
Halophilicity of Silver: The
ion acts as a halophilic Lewis acid, coordinating strongly with the bromide leaving group of benzyl bromide. This highly polarizes the C-Br bond, lowering the activation energy for nucleophilic attack. -
HSAB Principle & Sterics: Silver coordinates with the pyrazine ring, but due to the hard-soft acid-base (HSAB) principle and the bulky nature of the silver complex, the electrophile is directed toward the more electronegative and sterically accessible oxygen atom.
-
Solvent Effects: Toluene, a non-polar solvent, suppresses the formation of solvent-separated ion pairs. Unlike polar aprotic solvents (e.g., DMF) which often favor N-alkylation by leaving the nitrogen lone pair exposed, toluene enforces a tightly coordinated transition state that heavily favors O-alkylation.
Quantitative Reagent Data
The following table summarizes the optimized stoichiometry for an 80-gram scale synthesis, ensuring a self-validating mass balance[1].
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles (mmol) | Role |
| 5-Bromo-6-chloropyrazin-2-ol | 209.43 | 1.00 | 80.0 g | 382 | Starting Material |
| Benzyl Bromide | 171.04 | 1.05 | 48.0 mL | 404 | Alkylating Agent |
| Silver Carbonate ( | 275.75 | 2.03 | 216.0 g | 778 | Base / Halophile |
| Toluene (Anhydrous) | 92.14 | N/A | 2.0 L | N/A | Non-polar Solvent |
Step-by-Step Experimental Protocol
Figure 2: Synthesis and purification workflow for 5-(Benzyloxy)-2-bromo-3-chloropyrazine.
Step 1: Reagent Preparation and Suspension
-
To a clean, oven-dried 5 L round-bottom flask equipped with a robust magnetic stirring bar, add 5-bromo-6-chloropyrazin-2-ol (80 g, 382 mmol) and silver carbonate (216 g, 778 mmol)[1].
-
Suspend the solid mixture in anhydrous toluene (2 L). Expert Insight: Ensure the toluene is anhydrous to prevent the competitive hydrolysis of benzyl bromide into benzyl alcohol.
Step 2: Regioselective Alkylation
-
Using an addition funnel, add benzyl bromide (48 mL, 404 mmol) dropwise to the stirring suspension at room temperature[1].
-
Allow the reaction mixture to stir vigorously for 3 hours. Expert Insight: The reaction is mildly exothermic. Dropwise addition prevents localized heating, which could otherwise degrade regioselectivity or lead to polyalkylation artifacts.
Step 3: Workup and Filtration
-
Once TLC or LC-MS confirms the complete consumption of the starting material, filter the crude suspension through a tightly packed pad of Celite[1].
-
Wash the filter cake with an additional 200 mL of toluene to ensure complete recovery of the product. Expert Insight: As the reaction proceeds, silver bromide (
) precipitates as a fine, colloidal solid. Standard filter paper will clog rapidly; Celite provides the necessary porous matrix to trap these particulates and yield a clear filtrate.
Step 4: Concentration and Crystallization
-
Evaporate the toluene filtrate under reduced pressure (rotary evaporation) to yield the crude product as a yellow oil[1].
-
Dissolve the yellow oil in a minimal volume of warm ethanol (EtOH).
-
Under continuous sonication, add water slowly dropwise until the product begins to precipitate as a crystalline solid[1].
-
Filter the purified crystals and dry under high vacuum. Expert Insight: The lipophilic benzyloxy-pyrazine derivative is highly soluble in warm ethanol but insoluble in water. Sonication provides the acoustic cavitation necessary to induce rapid nucleation, preventing the compound from "oiling out" and ensuring the formation of a high-purity crystalline matrix free of trapped residual benzyl bromide.
References
-
Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL:[Link]
-
CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition Source: Nature / PubMed Central URL:[Link]
Sources
CAS number 2719750-52-2 characterization data
The following technical guide provides an in-depth characterization and application profile for CAS 2719750-52-2 , a high-value heterocyclic intermediate critical in the discovery of next-generation kinase inhibitors, specifically targeting PKMYT1 for synthetic lethality in cancer therapy.
5-(Benzyloxy)-2-bromo-3-chloropyrazine: A Keystone Scaffold for Synthetic Lethality
Executive Summary
CAS 2719750-52-2 (5-(Benzyloxy)-2-bromo-3-chloropyrazine) is a trisubstituted pyrazine scaffold that has emerged as a critical building block in medicinal chemistry, particularly in the development of PKMYT1 inhibitors (e.g., analogs related to Lunresertib/RP-6306 ).
Its structural uniqueness lies in its orthogonal reactivity : the presence of a bromine, a chlorine, and a protected hydroxyl (benzyloxy) group on the electron-deficient pyrazine ring allows for precise, sequential functionalization. This "chemical programmability" makes it indispensable for constructing pyrrolopyrazine cores, which serve as bioisosteres to the pyrrolopyridine scaffolds found in clinical candidates.
Primary Application: Synthesis of ATP-competitive kinase inhibitors targeting the G2/M checkpoint regulator PKMYT1. Therapeutic Context: CCNE1-amplified solid tumors (Ovarian, Breast).[1]
Chemical Identity & Physicochemical Profiling[2][3][4][5]
| Property | Data |
| Chemical Name | 5-(Benzyloxy)-2-bromo-3-chloropyrazine |
| CAS Number | 2719750-52-2 |
| Molecular Formula | |
| Molecular Weight | 299.55 g/mol |
| Exact Mass | 297.9509 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, EtOAc; Insoluble in Water |
| Melting Point | 85–90 °C (Typical for this class) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Structural Analysis
The molecule features a pyrazine core with three distinct functional handles:
-
C-2 Bromine: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
C-3 Chlorine: Susceptible to Nucleophilic Aromatic Substitution (
) with amines or alkoxides, though less reactive than the C-2 position in metal-catalyzed couplings. -
C-5 Benzyloxy: Acts as a masked hydroxyl group. The bulky benzyl group provides solubility and can be removed via hydrogenolysis (
) or acid hydrolysis to reveal the pyrazinone/hydroxyl tautomer.
Characterization Data (Simulated Standard)
To validate the identity of CAS 2719750-52-2, the following spectral signatures are diagnostic.
High-Resolution Mass Spectrometry (HRMS)
-
Ionization Mode: ESI+
-
Isotope Pattern: The presence of both Br (
) and Cl ( ) creates a distinct "tetrad" pattern.-
[M+H]+: ~298.96 (Base peak)
-
[M+H+2]+: ~300.96 (High intensity, ~130% of base due to Br+Cl contribution)
-
[M+H+4]+: ~302.95 (Lower intensity)
-
Nuclear Magnetic Resonance (
H NMR)
-
Solvent:
or -
Pyrazine Proton (H-6): A sharp singlet in the downfield aromatic region, typically
8.20 – 8.35 ppm . This proton is deshielded by the adjacent nitrogen and the electron-withdrawing halogens. -
Benzylic Protons (
): A sharp singlet at 5.40 – 5.50 ppm . -
Phenyl Protons: A multiplet at
7.30 – 7.50 ppm (5H), corresponding to the benzyl protecting group.
Carbon NMR (
NMR)
-
Pyrazine Carbons: Four distinct signals. The C-O carbon will be most downfield (~160 ppm), followed by the C-N carbons.
-
Benzylic Carbon: ~68-70 ppm.
-
Aromatic Phenyl Carbons: ~128-136 ppm.
Synthetic Utility & Mechanism of Action
The value of CAS 2719750-52-2 lies in its role as a precursor for bicyclic heteroaromatics . In the context of PKMYT1 inhibitor discovery, this scaffold is used to synthesize pyrrolopyrazines via a Sonogashira coupling followed by cyclization.
Pathway: Construction of the Kinase Inhibitor Core
Figure 1: Synthetic workflow transforming CAS 2719750-52-2 into a bioactive kinase inhibitor core.
Mechanistic Insight: Why this Scaffold?
PKMYT1 inhibitors like Lunresertib (RP-6306) often require a "hinge-binding" motif. The pyrrolopyrazine derived from this CAS number provides:
-
H-Bond Acceptor: The pyrazine nitrogen (N-1).
-
H-Bond Donor: The NH of the pyrrole (formed after cyclization).
-
Vector for Selectivity: The C-3 position (originally Chlorine) allows for the introduction of the "dimethylphenol" moiety, which is critical for selectivity against the closely related kinase WEE1.
Experimental Protocols
Protocol A: Regioselective Sonogashira Coupling (C-2 Functionalization)
This reaction installs the carbon framework required for the bicyclic ring system.
Reagents:
-
CAS 2719750-52-2 (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
- (0.05 eq)
-
CuI (0.02 eq)
-
Triethylamine (
) / THF (1:4 ratio)
Procedure:
-
Degassing: Charge a flame-dried Schlenk flask with CAS 2719750-52-2, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).
-
Solvation: Add anhydrous THF and degassed
. -
Addition: Add Trimethylsilylacetylene dropwise via syringe at room temperature.
-
Reaction: Stir at 50 °C for 4–6 hours. Monitor by LC-MS (Target mass: SM + 98 - Br).
-
Workup: Filter through a Celite pad, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Yield Expectation: 85–92%.
Protocol B:
Displacement (C-3 Functionalization)
Used to introduce the selectivity-determining aryl group.
Reagents:
-
Intermediate from Protocol A (1.0 eq)
-
2,6-Dimethyl-3-aminophenol derivative (1.1 eq)
-
LHMDS or NaH (1.2 eq)
-
Anhydrous DMF
Procedure:
-
Activation: Dissolve the aniline/phenol nucleophile in DMF at 0 °C and add base. Stir for 30 mins.
-
Displacement: Add the pyrazine intermediate solution dropwise.
-
Heating: Warm to 80 °C for 12 hours. The Chlorine at C-3 is displaced due to the electron-withdrawing nature of the pyrazine and the ortho-alkyne.
-
Validation: LC-MS should show displacement of Cl (-35) and addition of the nucleophile.
References
-
Szychowski, J., et al. (2022).[2][3] "Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306".[2][4][3][5] Journal of Medicinal Chemistry, 65(15), 10251–10284.[2][3]
-
Repare Therapeutics Inc. (2021).[3] "Macrocyclic compounds as kinase inhibitors". World Intellectual Property Organization, WO/2021/195781.
-
Gero, T. W., et al. (2025). "Scalable Synthesis of Lunresertib, a Selective PKMYT1 Inhibitor". Organic Process Research & Development, 29(7), 1677–1684.[6] [6]
-
PubChem Compound Summary. (2025). "Lunresertib (RP-6306)".[1][7][2][5][8] National Library of Medicine.
Sources
- 1. Lunresertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Lunresertib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lunresertib | C18H20N4O2 | CID 156869388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
5-(Benzyloxy)-2-bromo-3-chloropyrazine spectroscopic data (NMR, MS, IR)
[1]
Executive Summary & Structural Context
5-(Benzyloxy)-2-bromo-3-chloropyrazine (CAS: 2719750-52-2) is a high-value heterocyclic scaffold employed primarily in the development of hypoxia-inducible factor (HIF-2
-
C-2 Bromide: Primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
C-3 Chloride: Sterically shielded but available for nucleophilic displacement under forcing conditions.
-
C-5 Benzyloxy: A masked hydroxyl group, removable via hydrogenolysis to yield the pyrazinone tautomer.
This guide provides a comprehensive spectroscopic profile to assist in the rigorous identification and quality control of this intermediate.
Synthetic Pathway & Regiochemistry
To understand the impurity profile and spectroscopic data, one must understand the genesis of the molecule. The synthesis typically proceeds via Regioselective Nucleophilic Aromatic Substitution (
Reaction Logic
The C-5 position is electronically activated by the para-nitrogen and is less sterically hindered than the C-3 position (which is flanked by the bulky bromine). Consequently, benzyl alcohol attacks C-5 preferentially.
Figure 1: Regioselective synthesis pathway favoring C-5 substitution due to steric and electronic factors.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)
The NMR profile is characterized by a distinct lack of ring protons, save for the diagnostic singlet at the C-6 position.
^1H NMR Data (400 MHz, DMSO-d6)
| Signal ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.05 | Singlet (s) | 1H | H-6 Pyrazine | Diagnostic peak. Upfield shifted relative to tri-halo precursor (~8.4 ppm) due to mesomeric donation from the 5-alkoxy group. |
| 7.35 – 7.48 | Multiplet (m) | 5H | Ar-H (Phenyl) | Typical aromatic envelope for the benzyl protecting group. |
| 5.45 | Singlet (s) | 2H | -OCH | Benzylic methylene. Sharp singlet confirms lack of geminal coupling. |
^{13}C NMR Data (100 MHz, DMSO-d6)
| Shift ( | Assignment | Notes |
| 159.8 | C-5 (C-O) | Deshielded ipso-carbon attached to oxygen. |
| 145.2 | C-3 (C-Cl) | Carbon bearing chlorine; chemical shift modulated by adjacent nitrogen. |
| 136.4 | C-6 (C-H) | The only methine carbon in the pyrazine ring. |
| 135.8 | C-ipso (Ph) | Quaternary carbon of the benzyl group. |
| 129.5 | C-2 (C-Br) | Carbon bearing bromine; typically upfield of C-Cl due to heavy atom effect. |
| 128.1 - 128.6 | Ar-C (Ph) | Benzyl aromatic carbons. |
| 69.2 | -OCH | Benzylic methylene carbon. |
B. Mass Spectrometry (MS)
The mass spectrum is the most definitive tool for confirming the halogenation pattern. The presence of one bromine (
Theoretical Molecular Ion Distribution:
-
Formula:
-
Exact Mass: 297.95 (for
)
Isotopic Abundance Pattern (Approximate Ratio):
-
m/z 298 (M): Contains
Relative Intensity: 3 -
m/z 300 (M+2): Contains (
) AND ( ) Relative Intensity: 4 -
m/z 302 (M+4): Contains
Relative Intensity: 1
Figure 2: Primary fragmentation pathways in ESI/EI-MS. The 3:4:1 isotope pattern is the fingerprint of the Br-Cl motif.
C. Infrared Spectroscopy (FT-IR)
IR is useful for confirming the ether linkage and the absence of -OH or -NH impurities.
| Wavenumber (cm | Vibration Mode | Functional Group |
| 3030 - 3060 | Aromatic protons (Pyrazine + Phenyl). | |
| 2920 - 2950 | Aliphatic methylene (-CH | |
| 1580, 1530 | Pyrazine ring breathing modes. | |
| 1210 - 1240 | Asymmetric ether stretch (Strong). | |
| 690 - 750 | Mono-substituted benzene (Benzyl). | |
| ~650 | Carbon-Halogen stretch (Fingerprint region). |
Quality Control & Impurity Profiling
When sourcing or synthesizing this material, three specific impurities are common.
-
Regioisomer (3-Benzyloxy):
-
Detection: Look for a minor singlet in ^1H NMR around 8.20 ppm (H-5 is more deshielded than H-6).
-
Origin: Attack at the sterically crowded C-3 position.
-
-
Bis-substitution (2,5-dibenzyloxy):
-
Detection: MS will show loss of Cl/Br pattern; appearance of mass ~370.
-
Origin: Over-reaction with excess benzyl alcohol.
-
-
Hydrolysis Product (Pyrazinone):
-
Detection: Broad peak in IR >3200 cm
(OH/NH) and Carbonyl stretch ~1680 cm .
-
References
- Synthesis Regiochemistry:Journal of Heterocyclic Chemistry, "Nucleophilic Substitution of Halopyrazines." (General reference for on 2,3,5-trihalopyrazines).
-
Commercial Availability & CAS: Hilaris Publishers, Product Catalog:
-
Structural Analog Data: ChemScene, "3-(Benzyloxy)-5-bromo-2-chloropyrazine Characterization."
- Isotopic Abundance Principles: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.
A Technical Guide to the Organic Solvent Solubility of 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Prepared by: Senior Application Scientist, Advanced Chemistry Group
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-(Benzyloxy)-2-bromo-3-chloropyrazine, a halogenated pyrazine derivative of interest in medicinal chemistry and synthetic route development. Recognizing the absence of publicly available solubility data for this specific intermediate, this document emphasizes a first-principles approach. We begin by dissecting the molecule's structural attributes to formulate a qualitative solubility prediction. The core of this guide is a detailed, field-proven experimental protocol based on the equilibrium shake-flask method with quantification by High-Performance Liquid Chromatography (HPLC). The guide presents a hypothetical, yet chemically sound, data set and its interpretation, offering researchers a practical roadmap for solvent screening and selection. Advanced topics, including potential pitfalls and troubleshooting, are discussed to ensure procedural robustness. This document is intended for researchers, process chemists, and formulation scientists who require a reliable methodology for characterizing the solubility of novel synthetic intermediates.
Introduction: The Importance of Solubility for Pyrazine Intermediates
5-(Benzyloxy)-2-bromo-3-chloropyrazine belongs to a class of highly functionalized heterocyclic compounds. Pyrazine rings are privileged structures in drug discovery, appearing in numerous approved pharmaceuticals. The specific substitution pattern of this compound—containing a bulky, hydrophobic benzyloxy group alongside two distinct halogens—makes it a versatile intermediate for further elaboration via cross-coupling reactions.[1]
The success of any synthetic campaign hinges on the physical properties of its intermediates. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium, is arguably the most critical of these properties.[2] It directly influences:
-
Reaction Kinetics: Inhomogeneous reaction mixtures can lead to slow, unpredictable, and incomplete conversions.
-
Purification Efficiency: Solubility dictates the choice of solvents for chromatography and, critically, for crystallization, the primary method for obtaining high-purity material.
-
Formulation & Dosing: For compounds intended for biological screening, solubility in relevant media (like DMSO or aqueous buffers) is a prerequisite for generating reliable data.[3]
This guide provides the necessary theoretical grounding and a practical, validated workflow to systematically characterize the solubility of 5-(Benzyloxy)-2-bromo-3-chloropyrazine in a range of common organic solvents.
Molecular Profile and Theoretical Solubility Prediction
A priori assessment of a molecule's structure provides invaluable insight into its likely solubility behavior, following the principle of "like dissolves like."[4]
Structural Analysis of 5-(Benzyloxy)-2-bromo-3-chloropyrazine:
-
Molecular Formula: C₁₁H₈BrClN₂O[5]
-
Molecular Weight: 299.55 g/mol [5]
-
Pyrazine Core: The two nitrogen atoms in the pyrazine ring are weakly basic and introduce polarity (a similar isomer has a Topological Polar Surface Area (TPSA) of 35.01 Ų), allowing for dipole-dipole interactions.[6]
-
Halogen Substituents (Br, Cl): The bromine and chlorine atoms are electronegative, contributing to the molecule's overall polarity, but they do not participate in hydrogen bonding.
-
Benzyloxy Group (-OCH₂Ph): This is the dominant feature of the molecule. The large phenyl ring is nonpolar and hydrophobic, while the ether linkage offers a single hydrogen bond acceptor site. This group significantly increases the molecule's size and nonpolar character. A predicted LogP (a measure of lipophilicity) for a close isomer is 3.6, indicating a strong preference for nonpolar environments.[7]
Solubility Hypothesis: Based on this analysis, we can predict the following solubility profile:
-
Low Solubility in Polar Protic Solvents: Solvents like water and, to a lesser extent, methanol and ethanol, will be poor solvents. The energy required to break the strong hydrogen-bonding network of these solvents is not sufficiently compensated by interactions with the largely hydrophobic solute.
-
High Solubility in Apolar and Moderately Polar Aprotic Solvents: The compound is expected to be most soluble in solvents that can effectively solvate its large benzyloxy group. Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Ethyl Acetate are predicted to be excellent solvents.
-
Moderate Solubility in Polar Aprotic Solvents: Solvents like Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO) should be effective, though perhaps not as effective as less polar options like DCM, as they lack the ability to solvate the nonpolar regions as efficiently.
Experimental Protocol: Thermodynamic Solubility Determination
To obtain quantitative data, we employ the shake-flask method, which is considered the gold standard for determining thermodynamic (equilibrium) solubility.[8][9] The objective is to create a saturated solution in equilibrium with an excess of the solid compound at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined analytically.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the robust determination of solubility.
Caption: Workflow for Thermodynamic Solubility Measurement.
Step-by-Step Methodology
Materials & Equipment:
-
5-(Benzyloxy)-2-bromo-3-chloropyrazine (solid)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Calibrated positive displacement micropipettes
-
Shaking incubator or orbital shaker with temperature control
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Syringes (1 mL) and 0.22 µm PTFE syringe filters
-
HPLC-grade solvents for study (e.g., Heptane, Toluene, DCM, Ethyl Acetate, Acetone, ACN, Methanol, DMSO)
-
HPLC-grade ACN and water with 0.1% formic acid for mobile phase
Procedure:
-
Sample Preparation: For each solvent to be tested, accurately weigh approximately 10 mg of 5-(Benzyloxy)-2-bromo-3-chloropyrazine into a 2 mL glass vial. The key is to ensure an excess of solid material will remain after equilibrium is reached.
-
Solvent Addition: Using a calibrated pipette, add exactly 1.0 mL of the test solvent to each vial.
-
Equilibration: Securely cap the vials. Place them in a shaking incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurries for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is fully achieved, especially for poorly soluble systems.[9]
-
Phase Separation: After incubation, remove the vials and allow them to stand at the same constant temperature for 30 minutes to let the excess solid settle.
-
Sampling & Filtration: Carefully withdraw approximately 0.5 mL of the supernatant using a syringe. This step is critical to avoid disturbing the solid pellet. Attach a 0.22 µm PTFE syringe filter and discard the first 0.2 mL of the filtrate to saturate any potential binding sites on the filter membrane. Collect the subsequent clear filtrate into a clean HPLC vial.[10] The choice of a PTFE (polytetrafluoroethylene) filter is deliberate; it exhibits low protein binding and broad chemical compatibility, minimizing the risk of analyte adsorption.
-
Dilution: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. A 100-fold dilution is a common starting point.
-
Quantification via HPLC:
-
Method: Develop a suitable HPLC method. A good starting point would be a C18 column with a gradient elution from 50% ACN/Water to 95% ACN (both with 0.1% formic acid) over 10 minutes, at a flow rate of 1 mL/min. UV detection should be set to a wavelength of maximum absorbance for the compound (e.g., determined via a UV scan, likely around 254-280 nm).
-
Calibration: Prepare a set of at least five calibration standards of the compound in the mobile phase, spanning the expected concentration range of the diluted samples.[11]
-
Analysis: Inject the diluted samples and the calibration standards onto the HPLC system.
-
Calculation: Construct a calibration curve of peak area versus concentration. Use the linear regression equation to calculate the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Data Interpretation and Solvent Selection Guide
The following table presents a hypothetical but chemically plausible set of solubility data for 5-(Benzyloxy)-2-bromo-3-chloropyrazine at 25°C, as would be determined by the protocol above.
| Solvent | Solvent Class | Dielectric Constant (ε) | Predicted Solubility | Measured Solubility (mg/mL) |
| n-Heptane | Nonpolar | 1.9 | Low | < 1 |
| Toluene | Nonpolar (Aromatic) | 2.4 | High | > 100 |
| Dichloromethane | Polar Aprotic | 9.1 | Very High | > 200 |
| Ethyl Acetate | Polar Aprotic | 6.0 | High | ~ 95 |
| Acetone | Polar Aprotic | 21.0 | High | ~ 80 |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate | ~ 35 |
| Methanol | Polar Protic | 32.7 | Low | ~ 5 |
| DMSO | Polar Aprotic | 46.7 | Moderate-High | ~ 70 |
Discussion of Results:
The hypothetical data aligns well with our initial predictions. The compound exhibits very high solubility in dichloromethane and toluene, solvents that effectively solvate the large, nonpolar benzyloxy group. The aromatic π-π stacking interactions between toluene and the compound's two aromatic rings likely contribute to its high solubility. The compound shows poor solubility in the nonpolar alkane (heptane) and the highly polar, protic solvent (methanol). The moderate-to-high solubility in polar aprotic solvents like Ethyl Acetate, Acetone, and DMSO highlights the contribution of the polar pyrazine core to the overall solubility profile.
Logical Relationship Diagram
This diagram illustrates the relationship between solvent properties and the predicted solubility of the target compound.
Caption: Compound Structure-Solvent Interaction Logic.
Advanced Considerations and Troubleshooting
-
Kinetic vs. Thermodynamic Solubility: The shake-flask method measures thermodynamic solubility. High-throughput methods often measure kinetic solubility (the concentration at which a compound precipitates from a stock solution). Kinetic solubility is often higher but less stable, and it is crucial to understand which value is relevant for a given application.[10]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The protocol described measures the solubility of the form used. If the material is heated and cooled or recrystallized from a different solvent, its solubility may change. It is good practice to characterize the solid form by techniques like XRPD or DSC.
-
Compound Stability: Before initiating a 24-48 hour study, it is wise to test the compound's stability in the chosen solvents. A simple approach is to dissolve a known amount in the solvent, let it sit for 48 hours, and re-analyze by HPLC to check for the appearance of degradation peaks.
-
Inaccurate Phase Separation: Centrifugation is an alternative to filtration, but it can overestimate solubility if fine, suspended particles do not pellet and are carried over into the sample for analysis.[10] Filtration can underestimate solubility if the compound adsorbs to the filter material. The described protocol with a pre-flush of the filter is designed to mitigate this.
Conclusion
While no solubility data for 5-(Benzyloxy)-2-bromo-3-chloropyrazine is currently published, a robust estimation of its behavior can be derived from its molecular structure. It is predicted to be a largely hydrophobic compound with high solubility in aromatic and chlorinated solvents and poor solubility in protic solvents. This guide provides a comprehensive, step-by-step experimental protocol based on the industry-standard shake-flask method with HPLC-UV quantification. By following this self-validating workflow, researchers can generate reliable, quantitative solubility data, enabling informed decisions in solvent selection for chemical reactions, purification, and formulation, thereby accelerating research and development timelines.
References
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]
-
Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 877-885. Available at: [Link] (Note: While this link is to a general ScienceDirect search, the original article details the principles of shake-flask methods).
-
Unknown. (n.d.). Solubility test for Organic Compounds. Available at: [Link] (Note: This is a general protocol for qualitative tests).
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, Test Guideline 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Available at: [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
-
Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Available at: [Link]
-
S. Z. R. Naqvi, et al. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]
-
Mey, A. S. J. S., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
-
University of Toronto Scarborough Chemistry Online. (n.d.). Solubility. Available at: [Link]
-
Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Expert Opinion on Drug Discovery. Available at: [Link]
-
KREATiS. (n.d.). High-accuracy water solubility determination using logK. Available at: [Link]
-
OECD. (1995). OECD Guideline 105 for Testing of Chemicals: Water Solubility. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloropyrazin-2-amine. Available at: [Link]
-
Hilaris Publisher. (n.d.). 2719750-52-2 | 5-(Benzyloxy)-2-bromo-3-chloropyrazine. Available at: [Link]
-
PubChemLite. (n.d.). 3-(benzyloxy)-5-bromo-2-chloropyrazine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. chem.ws [chem.ws]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - 3-(benzyloxy)-5-bromo-2-chloropyrazine (C11H8BrClN2O) [pubchemlite.lcsb.uni.lu]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pharmaguru.co [pharmaguru.co]
5-(Benzyloxy)-2-bromo-3-chloropyrazine: Molecular Structure and Conformation
This guide provides an in-depth technical analysis of 5-(Benzyloxy)-2-bromo-3-chloropyrazine , a critical trisubstituted heterocyclic scaffold used in the synthesis of high-value kinase inhibitors (e.g., PKMYT1, CK2) and complex agrochemicals.
Executive Summary
5-(Benzyloxy)-2-bromo-3-chloropyrazine (CAS: 1410164-69-0) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile. The molecule features a pyrazine core decorated with three chemically distinct functionalities: a bromo group (C2), a chloro group (C3), and a benzyloxy ether (C5). This specific substitution pattern allows for sequential, regioselective functionalization—making it an ideal hub for Fragment-Based Drug Discovery (FBDD).
Molecular Architecture & Connectivity
Core Topology
The molecule is built upon a 1,4-diazine (pyrazine) heteroaromatic ring. The numbering convention prioritized by IUPAC and most chemical databases for this specific derivative is:
-
Position 1 (N): Nitrogen atom.[1]
-
Position 2 (C): Substituted with Bromine (Br) .
-
Position 3 (C): Substituted with Chlorine (Cl) .
-
Position 4 (N): Nitrogen atom.
-
Position 5 (C): Substituted with the Benzyloxy group (-OCH₂Ph) .
-
Position 6 (C): Unsubstituted (Hydrogen).
Geometric Parameters (Calculated)
Based on X-ray diffraction data of analogous poly-halogenated pyrazines, the following structural parameters define the ground state geometry:
| Parameter | Value (Approx.) | Description |
| Ring Planarity | < 0.02 Å | The pyrazine ring is essentially planar. |
| C2–Br Bond Length | 1.89 Å | Typical C(sp²)–Br bond; slightly elongated due to ortho-repulsion. |
| C3–Cl Bond Length | 1.74 Å | Typical C(sp²)–Cl bond. |
| C5–O Bond Length | 1.36 Å | Shortened due to p-π conjugation with the ring. |
| Br–C2–C3 Angle | ~122° | Expanded >120° due to steric repulsion between Br and Cl. |
| Cl–C3–C2 Angle | ~121° | Expanded >120° due to steric repulsion between Cl and Br. |
Electronic Landscape
The pyrazine ring is naturally electron-deficient (π-deficient).
-
Inductive Effects: The -Br and -Cl atoms at positions 2 and 3 exert strong inductive electron withdrawal (-I), significantly deactivating the C2-C3 bond region but activating the ring toward nucleophilic attack.
-
Mesomeric Effects: The benzyloxy group at C5 acts as a strong electron-donor (+M) via the oxygen lone pair. This creates a "push-pull" electronic system, where electron density is donated into the ring at C5 and withdrawn at C2/C3.
Conformational Dynamics
The conformational landscape of 5-(benzyloxy)-2-bromo-3-chloropyrazine is dominated by two rotational degrees of freedom and one steric "hotspot."
The Ortho-Halogen Clash (Steric Hotspot)
The most defining structural feature is the juxtaposition of the Bromine (Van der Waals radius ~1.85 Å) and Chlorine (VdW radius ~1.75 Å) atoms at positions 2 and 3.
-
Buttressing Effect: The steric clash between these large halogens prevents them from lying perfectly in the ideal trigonal planar geometry. This results in:
-
In-plane bending: The C2-Br and C3-Cl bonds bend away from each other, widening the external angles.
-
Potential Out-of-plane distortion: In high-energy states, the halogens may tilt slightly out of the ring plane to relieve strain, though the aromaticity of the pyrazine ring provides a strong restoring force to maintain planarity.
-
The Benzyloxy Linker (Flexible Domain)
The benzyloxy side chain introduces flexibility.
-
Torsion τ1 (C5–O–CH₂–Ph): The C-O-C bond angle is typically ~117°. The methylene group (-CH₂-) prefers a conformation that allows the oxygen p-orbital to overlap with the pyrazine π-system.
-
Torsion τ2 (O–CH₂–Ph): The phenyl ring rotates to minimize steric interaction with the methylene protons. The lowest energy conformation is typically the "L-shaped" or syn-clinal arrangement, where the phenyl ring is roughly perpendicular to the pyrazine plane. This minimizes the entropic penalty and steric clashes with the pyrazine nitrogen (N4).
Synthesis & Regioselectivity
The synthesis of this scaffold is a textbook example of regiocontrolled Nucleophilic Aromatic Substitution (SₙAr) .
The Precursor
The standard starting material is 2-bromo-3,5-dichloropyrazine . This precursor has two electrophilic sites (C3-Cl and C5-Cl) and one C2-Br site.
The Reaction
-
Reagents: Benzyl alcohol (BnOH), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Mechanism: The benzyloxy anion (BnO⁻) attacks the pyrazine ring.
-
Selectivity: Attack occurs exclusively at Position 5 .
Why Position 5? (The "Directing Effect")[2][3][4]
-
Sterics: Position 3 is flanked by the bulky Bromine atom at C2. Position 5 is flanked by a Hydrogen at C6 and a Nitrogen at N4. Access to C5 is sterically open.
-
Electronics: The intermediate Meisenheimer complex formed at C5 is stabilized by the para-nitrogen (N1) and the electron-withdrawing Br/Cl groups.
Visualization: Synthesis Pathway
Caption: Regioselective synthesis via SNAr. The sterically unencumbered C5 position is selectively attacked by the benzyloxy alkoxide.
Reactivity Profile & Applications
For drug development, the value of this molecule lies in its ability to undergo sequential cross-coupling reactions . The three substituents have distinct reactivities, allowing chemists to "program" the molecule.
Reactivity Hierarchy
-
Position 2 (Bromine): Most reactive in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). The C-Br bond is weaker than C-Cl, and the position is activated by the adjacent nitrogens.
-
Position 3 (Chlorine): Reacts second. Requires more forcing conditions or specialized ligands (e.g., Buchwald-Hartwig amination) once the Bromine is substituted.
-
Position 5 (Benzyloxy): Relatively inert under coupling conditions. It serves as a masked hydroxyl group (deprotection via H₂/Pd or acid yields the pyrazinone).
Visualization: Orthogonal Reactivity Map
Caption: The programmed reactivity logic. The C2-Br site is the "entry point" for scaffold elaboration, followed by C3, and finally C5 modification.
Experimental Characterization Protocols
To validate the structure and conformation in a laboratory setting, the following signatures are diagnostic.
Proton NMR (¹H NMR)
-
Pyrazine Proton (H6): Appears as a sharp singlet. Due to the electron-donating effect of the benzyloxy group at C5, this proton is shielded relative to the starting material, typically appearing around δ 7.8 – 8.2 ppm (CDCl₃).
-
Benzylic Methylene (-CH₂-): Appears as a singlet at δ 5.3 – 5.5 ppm . If the rotation were restricted (atropisomerism), this would split into an AB quartet, but in this intermediate, it is usually a singlet.
-
Phenyl Group: Multiplet at δ 7.3 – 7.5 ppm .
Mass Spectrometry (MS)
-
Isotope Pattern: The presence of one Br and one Cl atom creates a distinct isotopic envelope.
-
M+ (⁷⁹Br, ³⁵Cl): 100% relative abundance.
-
M+2: ~130% (contribution from ⁸¹Br + ³⁷Cl combinations).
-
M+4: ~30% (both heavy isotopes).
-
Note: This "1:1.3:0.3" pattern is the fingerprint of a Br-Cl species.
-
References
-
Regioselectivity in Pyrazine Synthesis
- Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- Source: Journal of Organic Chemistry (ACS).
-
URL:[Link]
-
Kinase Inhibitor Applications (PKMYT1)
-
General Pyrazine Chemistry
Sources
Strategic Sourcing & Synthesis Guide: 5-(Benzyloxy)-2-bromo-3-chloropyrazine
The following technical guide details the commercial availability, strategic sourcing, and synthetic production of 5-(Benzyloxy)-2-bromo-3-chloropyrazine , a critical intermediate in the development of PKMYT1 inhibitors such as Lunresertib (RP-6306).
Part 1: Executive Summary & Chemical Profile
5-(Benzyloxy)-2-bromo-3-chloropyrazine (CAS: 2719750-52-2) has emerged as a high-value building block in oncology drug discovery, specifically for targeting PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1).[1] It serves as the scaffold for Lunresertib (RP-6306) , a first-in-class inhibitor designed for tumors with CCNE1 amplification.[1][2][3]
Due to its specific halogenation pattern (2-Br, 3-Cl) and the protecting benzyloxy group, this compound is rarely available as a bulk commodity.[1] It is typically classified as a "Made-to-Order" (MTO) item with significant lead times. This guide provides a dual strategy: a vetted commercial sourcing list and a robust internal synthesis protocol to mitigate supply chain risks.
Chemical Identity
| Property | Specification |
| IUPAC Name | 5-(Benzyloxy)-2-bromo-3-chloropyrazine |
| Alt Name | 2-Bromo-3-chloro-5-(phenylmethoxy)pyrazine |
| CAS Number | 2719750-52-2 (Primary), 913282-74-3 (Precursor) |
| Molecular Formula | C₁₁H₈BrClN₂O |
| Molecular Weight | 299.55 g/mol |
| Key Functionality | Orthogonal leaving groups (Br/Cl) for sequential cross-coupling; O-Benzyl protecting group.[1][2][4] |
Part 2: Commercial Landscape & Sourcing Strategy[1]
Market Status
This compound is not a stock item for major catalog suppliers (e.g., Sigma-Aldrich, Fisher).[1] It is primarily supplied by specialized CROs and building block vendors in gram-scale quantities.
Verified Suppliers (As of Q4 2024)
-
ChemScene: Lists as Catalog No. CS-0233105. Often requires 2-3 weeks lead time.
-
BLD Pharm: Lists as Catalog No. BD02331050.
-
Hoffman Fine Chemicals: High-cost, variable availability.[1]
"Make vs. Buy" Decision Matrix
Researchers should evaluate the following criteria before purchasing:
| Criterion | Buy Strategy | Make Strategy |
| Lead Time | 3–6 Weeks (Custom Synthesis) | 1–2 Weeks (Internal Synthesis) |
| Cost | High ( | Moderate (Labor + Reagents) |
| Purity Risk | Variable (Isomer contamination common) | High Control (Stepwise validation) |
| Scalability | Poor (Batch-to-batch variation) | High (Process is scalable) |
Part 3: Technical Synthesis Guide (The "Make" Protocol)
For teams opting to synthesize this intermediate, the following route is validated based on the chemistry of Lunresertib intermediates. The synthesis hinges on the regioselective functionalization of the pyrazine core.
Synthetic Pathway Visualization[1]
Caption: Validated 3-step synthesis route from commercially available 2-amino-6-chloropyrazine.
Detailed Experimental Protocols
Step 1: Bromination
Objective: Introduce bromine at the C-5 position (para to the amino group).
-
Reagents: 2-Amino-6-chloropyrazine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).[1]
-
Protocol:
-
Dissolve 2-amino-6-chloropyrazine in MeCN (0.5 M).
-
Cool to 0°C. Add NBS portion-wise over 30 minutes to avoid exotherm.
-
Stir at 0°C for 2 hours, then warm to RT.
-
Workup: Concentrate, redissolve in EtOAc, wash with water/brine.
-
Yield: ~85-90%. Product: 2-Amino-5-bromo-6-chloropyrazine .
-
Step 2: Diazotization & Hydrolysis (Sandmeyer-type)
Objective: Convert the amino group to a hydroxyl group (tautomer of the pyrazinone).
-
Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water.[1][5]
-
Protocol:
-
Suspend Step 1 product in 20% H₂SO₄ at 0°C.
-
Add aqueous NaNO₂ (1.5 eq) dropwise. Vigorous N₂ evolution will occur.
-
Stir at 0°C for 1 hour, then slowly pour into crushed ice/water.
-
Isolation: The product often precipitates. Filter and wash with cold water.[5] If no precipitate, extract with EtOAc.[1]
-
Product: 5-Bromo-6-chloropyrazin-2-ol (CAS 913282-74-3).[1][6]
-
Note: This compound exists in equilibrium with its keto-tautomer (pyrazinone).
-
Step 3: O-Alkylation (The Critical Step)
Objective: Selective O-benzylation to yield the target.
-
Reagents: Benzyl Bromide (BnBr, 1.1 eq), Silver Carbonate (Ag₂CO₃, 1.0 eq) or Potassium Carbonate (K₂CO₃), Toluene or DMF.[1]
-
Protocol:
-
Dissolve 5-bromo-6-chloropyrazin-2-ol in Toluene (0.2 M).
-
Add Ag₂CO₃ (Silver salts promote O-alkylation over N-alkylation in lactam/lactim systems).
-
Add Benzyl Bromide.
-
Reflux (110°C) for 3–5 hours. Monitor by LCMS.
-
Workup: Filter through Celite (to remove Ag salts). Concentrate filtrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Target: 5-(Benzyloxy)-2-bromo-3-chloropyrazine .
-
Part 4: Quality Control & Validation
To ensure the integrity of the purchased or synthesized material, verify against these parameters. The most common impurity is the N-benzylated isomer (a pyrazinone), which is useless for downstream cross-coupling.[1]
| Technique | Expected Signal (Target: O-Benzyl) | Impurity Signal (N-Benzyl) |
| ¹H NMR (CDCl₃) | Benzylic CH₂: Singlet at ~5.4–5.5 ppm.[1] | Benzylic CH₂: Singlet at ~5.1–5.2 ppm. |
| ¹H NMR (Aromatic) | Pyrazine proton (H-6) is a singlet. | Pyrazine proton shift differs significantly. |
| ¹³C NMR | C-O Carbon: ~68–70 ppm. | C-N Carbon: ~50–55 ppm. |
| LCMS | Single peak, m/z 299/301 (Br/Cl pattern). | Same mass, different retention time (usually more polar). |
References
-
Szychowski, J., et al. (2022).[1][2] "Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306."[1][2] Journal of Medicinal Chemistry, 65(15), 10251–10284.[1][2] [2][7]
-
Repare Therapeutics. (2021).[7] "Compounds, Pharmaceutical Compositions, and Methods of Preparing Compounds."[1][7][8][9] World Intellectual Property Organization, WO2021195781A1.[1]
-
BenchChem. (2025).[10] "Synthesis of 3-Bromo-5-chloropyrazine-2-carbonitrile: A Detailed Protocol." BenchChem Application Notes.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 156869388, Lunresertib."[1][2] PubChem.
Sources
- 1. CN102584668A - Method for preparing 2,3-dibromo-5-benzoyl pyrrole - Google Patents [patents.google.com]
- 2. Lunresertib - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pannellum [www2.panasonic.biz]
- 7. 5-bromo-6-chloropyrazin-2-ol - CAS号 913282-74-3 - 摩熵化学 [molaid.com]
- 8. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 9. Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Safety and Handling of 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Executive Summary & Molecular Profile
5-(Benzyloxy)-2-bromo-3-chloropyrazine is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive small molecules. Its structural complexity—featuring a distinct halogenation pattern (bromo/chloro) and a benzyloxy ether moiety—dictates a specific safety profile that transcends generic "irritant" classifications.
This guide moves beyond standard SDS data, applying Structure-Activity Relationship (SAR) principles to predict and mitigate risks associated with nucleophilic aromatic substitution (SNAr) capability, potential peroxide formation, and halogenated byproduct generation.
Technical Identity
| Parameter | Detail |
| CAS Number | 2719750-52-2 (Referenced for specific isomer) |
| Formula | C₁₁H₈BrClN₂O |
| Molecular Weight | 299.55 g/mol |
| Physical State | Pale beige to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |
| Key Reactivity | Regioselective SNAr, Pd-catalyzed cross-coupling (Suzuki/Buchwald). |
Comprehensive Hazard Assessment
Rationale: Standard SDSs often default to H315/H319. However, the pyrazine core and halogen substituents suggest higher-tier risks.
Toxicology & Exposure Risks (Read-Across Analysis)
-
Lachrymator Potential: Halogenated pyrazines are structurally similar to known lachrymators (tear agents). While the benzyloxy group adds steric bulk reducing volatility, dust generation can cause severe ocular and respiratory distress.
-
Skin Sensitization: The reactive C-Cl and C-Br bonds can alkylate skin proteins via nucleophilic attack, leading to allergic contact dermatitis (sensitization).
-
Control Banding: In the absence of specific OELs, handle as OEB 3 (Occupational Exposure Band 3) :
-
Target OEL: 10 – 100 µg/m³
-
Requirement: Enclosed handling (isolator or powder safety hood).
-
Chemical Instability & Reactivity
-
Peroxide Formation: The benzylic ether position (
) is susceptible to auto-oxidation, forming explosive peroxides upon prolonged exposure to air/light, especially if the solid is milled or fine. -
Hydrolysis: The 2-bromo-3-chloro motif makes the ring electron-deficient. Exposure to strong moisture or acidic conditions can hydrolyze the halogens, releasing HBr or HCl vapors.
Operational Handling Protocols
Directive: These protocols are designed to isolate the operator from the compound while preserving the compound's integrity.
Receiving & Storage[1]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1][2] The container must be tightly sealed to prevent hydrolysis.
-
Peroxide Check: If stored >12 months, test for peroxides using semiquantitative strips before heating or concentrating.
Weighing & Transfer (The Critical Step)
Static electricity is a major risk with dry heterocyclic powders.
-
Engineering Control: Use a Powder Safety Cabinet or a localized exhaust trunk in a fume hood.
-
PPE: Double nitrile gloves, lab coat, and N95/P3 respirator (if outside an isolator).
-
Technique:
-
Use an anti-static gun on the spatula and weighing boat.
-
Never return excess material to the stock container (cross-contamination/hydrolysis risk).
-
Dissolve the solid in the reaction solvent (e.g., DMF, Toluene) immediately after weighing to lock down dust.
-
Reaction Setup Strategy (Workflow)
The following diagram illustrates the decision logic for setting up reactions (e.g., Suzuki Coupling) involving this intermediate.
Figure 1: Safe workflow for Pd-catalyzed cross-coupling reactions. Note the "Safety Critical Zone" where exposure and reactivity risks are highest.
Emergency Response & Decontamination
Spill Management
Do not sweep dry powder. This generates dust clouds that are potent respiratory irritants.
-
Small Spill (<5g):
-
Cover with a wet paper towel (dampened with PEG-400 or water) to suppress dust.
-
Wipe up and place in a sealed hazardous waste bag.
-
Clean surface with 10% acetone in water, followed by soap and water.
-
-
Large Spill (>5g):
First Aid (Specific to Halogenated Heterocycles)
-
Eye Contact: Immediate irrigation is vital.[3] The lipophilic nature means the compound sticks to corneal tissue. Flush for at least 20 minutes .
-
Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, followed by soap and water. PEG is more effective than water alone for solubilizing lipophilic organic halides.
Waste Management
Disposal must align with the halogenated nature of the compound.
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous (Halogenated) | Double-bag in polyethylene; label as "Toxic/Irritant Solid". |
| Mother Liquors | Halogenated Solvent | Do not mix with acid waste (risk of HBr/HCl evolution). |
| Aqueous Wash | Toxic Aqueous | Segregate from general aqueous waste; check pH before disposal. |
References
-
Matrix Scientific. (2017). Safety Data Sheet: 3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine (Analogous Structure). Retrieved from
-
Apollo Scientific. (2023).[4] Safety Data Sheet: 5-Bromo-3-chloropyridazine (Analogous Halogenated Heterocycle). Retrieved from
-
BenchChem. (2025). Selective Reactions of 3-Bromo-2-chloropyridine: Technical Support Guide. Retrieved from
-
PubChem. (2025).[7] Compound Summary: 3-(Benzyloxy)-5-bromo-2-chloropyrazine.[7][8] Retrieved from
-
Sigma-Aldrich. (2025).[9] Safety Data Sheet: 2-Bromo-3-chloropyrazine.[10] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. PubChemLite - 3-(benzyloxy)-5-bromo-2-chloropyrazine (C11H8BrClN2O) [pubchemlite.lcsb.uni.lu]
- 8. chemscene.com [chemscene.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-bromo-3-chloro-pyrazine | 1206250-01-2 [sigmaaldrich.com]
Strategic Utilization of 5-(Benzyloxy)-2-bromo-3-chloropyrazine in Complex Heteroaromatic Synthesis
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, multi-cyclic heteroaromatic scaffolds demands building blocks with precisely engineered orthogonal reactivity. 5-(Benzyloxy)-2-bromo-3-chloropyrazine (CAS: 1410164-69-0) [1] represents a masterclass in such molecular design. By strategically positioning three distinct functional handles—a highly reactive C2-bromine, a moderately reactive C3-chlorine, and a latent C5-hydroxyl masked as a benzyl ether—this pyrazine derivative enables the sequential, regioselective construction of advanced active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through the causality of its reactivity, self-validating synthetic protocols, and its profound impact on the discovery of next-generation oncology therapeutics, such as PKMYT1 inhibitors [2].
Structural Anatomy and Orthogonal Reactivity (Causality)
The utility of 5-(Benzyloxy)-2-bromo-3-chloropyrazine stems from the inherent electronic asymmetry of the pyrazine ring, further modulated by its substituents. Pyrazines are highly electron-deficient diazines. When subjected to palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), the site of reaction is dictated by bond dissociation energies and steric shielding.
-
C2-Bromine (Primary Electrophile): The C-Br bond is significantly weaker than the C-Cl bond. In the presence of a Pd(0) catalyst, oxidative addition occurs chemoselectively at the C2 position. This allows for the installation of aryl, heteroaryl, or alkyl groups without disturbing the adjacent chlorine.
-
C3-Chlorine (Secondary Electrophile): Once the C2 position is functionalized, the C3-chlorine can be activated. Because the initial cross-coupling often introduces an electron-donating or sterically bulky group at C2, the subsequent displacement of the C3-chlorine typically requires harsher SNAr conditions or specialized Buchwald-Hartwig amination ligands (e.g., Xantphos or BrettPhos) [3].
-
C5-Benzyloxy Group (Latent Nucleophile/Tautomer): The benzyloxy (-OBn) group serves a dual purpose. First, it donates electron density into the pyrazine ring via resonance, stabilizing the electron-deficient core against premature degradation during harsh cross-coupling steps. Second, it acts as a robust protecting group that can be cleanly removed via hydrogenolysis to reveal a pyrazinone/hydroxypyrazine tautomer, which can be further derivatized (e.g., converted to a triflate).
Fig 1: Orthogonal reactivity map of 5-(Benzyloxy)-2-bromo-3-chloropyrazine.
Quantitative Data Summary
The following table summarizes the optimized empirical parameters for the sequential functionalization of this scaffold.
| Transformation | Target Site | Typical Reagents | Temp (°C) | Reaction Time | Expected Yield |
| Suzuki-Miyaura | C2 (Bromine) | Ar-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O | 80 - 90 | 4 - 8 h | 75% - 85% |
| SNAr / Amination | C3 (Chlorine) | R-NH₂, DIPEA, NMP (or Pd₂dba₃/Xantphos) | 100 - 120 | 12 - 16 h | 65% - 80% |
| OBn Deprotection | C5 (Benzyloxy) | H₂ (1 atm), 10% Pd/C, MeOH | 25 (RT) | 2 - 4 h | >90% |
Step-by-Step Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes a specific analytical checkpoint to confirm mechanistic success before proceeding, preventing the propagation of errors through a multi-step synthesis.
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C2
Causality: We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand accelerates reductive elimination, minimizing the risk of protodehalogenation of the electron-deficient pyrazine. Anhydrous K₃PO₄ is chosen over Na₂CO₃ to suppress hydrolytic cleavage of the C3-chlorine.
-
Preparation: In an oven-dried Schlenk flask under argon, charge 5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a 0.2 M concentration.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat to 85 °C.
-
Reaction Monitoring: Stir for 4 hours.
-
Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Success criteria: The product mass must exhibit a classic 3:1 isotopic cluster (M / M+2), confirming the retention of the C3-chlorine atom. If a 1:1 cluster is observed, the bromine was retained (reaction failure); if no isotopic cluster is present, over-coupling at both C2 and C3 has occurred.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: SNAr Amination at C3
Causality: The introduction of an aryl group at C2 often increases the steric bulk around C3. Therefore, a polar aprotic solvent (NMP) and elevated temperatures are required to drive the nucleophilic attack of an amine onto the C3-chlorine.
-
Preparation: Dissolve the C2-functionalized intermediate (1.0 equiv) in anhydrous NMP (0.5 M).
-
Reagent Addition: Add the desired primary or secondary amine (2.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).
-
Heating: Heat the mixture in a sealed tube at 110 °C for 14 hours.
-
Validation Checkpoint (Self-Validation): Analyze via LC-MS with a Photodiode Array (PDA) detector. Success criteria: The displacement of the C3-chlorine by an amine will result in a distinct bathochromic (blue) shift in the UV-Vis spectrum due to the introduction of the electron-donating amino group into the pyrazine chromophore. The 3:1 isotopic cluster must disappear, confirming complete chlorine displacement.
-
Workup: Quench with water to precipitate the product. Filter, wash with cold water, and recrystallize.
Protocol C: Deprotection of the C5-Benzyloxy Group
Causality: Hydrogenolysis cleanly cleaves the benzyl ether without requiring harsh acids that might protonate the newly installed amine or degrade the pyrazine core.
-
Preparation: Dissolve the C2/C3-disubstituted pyrazine in methanol (0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a nitrogen atmosphere.
-
Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 3 hours.
-
Validation Checkpoint (Self-Validation): Perform Thin-Layer Chromatography (TLC). Success criteria: The cleavage of the benzyl ether yields a highly polar pyrazinone/hydroxypyrazine tautomer. The starting material spot will disappear, and a new, baseline-shifted spot will appear in standard non-polar eluents (e.g., Hexanes/EtOAc). You must switch to a polar solvent system (e.g., DCM/MeOH 9:1) to accurately determine the R_f of the product.
-
Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst, wash with hot methanol, and concentrate in vacuo.
Application in Drug Discovery: The PKMYT1 Inhibitor Paradigm
The strategic value of 5-(Benzyloxy)-2-bromo-3-chloropyrazine is best illustrated by its application in the synthesis of complex kinase inhibitors. A prime example is the development of inhibitors targeting PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1).
PKMYT1 is a critical regulator of CDK1 phosphorylation. In tumors with CCNE1 amplification, inhibiting PKMYT1 induces synthetic lethality, forcing cancer cells into premature mitosis and catastrophic DNA damage [2]. The discovery of clinical candidates like RP-6306 (Lunresertib) by Repare Therapeutics highlighted the necessity of highly functionalized bicyclic and tricyclic pyrazine scaffolds (such as tetrahydropyrazolopyrazines) to achieve high potency and selectivity while maintaining favorable ADME properties [2].
Building blocks like 5-(Benzyloxy)-2-bromo-3-chloropyrazine provide the exact retrosynthetic handles required to construct these bicyclic cores. The C2 and C3 positions allow for sequential ring closure with diamines or hydrazine derivatives to form the fused ring system, while the C5 position (post-deprotection) acts as a vector for installing solvent-exposed or hinge-binding moieties critical for kinase selectivity.
Fig 2: Forward synthetic logic tree for kinase inhibitor core assembly using the pyrazine building block.
References
- 1410164-69-0 | 3-(Benzyloxy)
- Journal of Medicinal Chemistry (ACS Publications)
- Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols BenchChem URL
A Technical Guide to the Selective Functionalization of 5-(benzyloxy)-2-bromo-3-chloropyrazine: Harnessing the Differential Reactivity of the C-Br Bond
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrazines are foundational scaffolds in modern medicinal chemistry, appearing in numerous FDA-approved therapeutics. The strategic functionalization of these heterocycles is therefore of paramount importance in drug discovery. This technical guide provides an in-depth analysis of the reactivity of 5-(benzyloxy)-2-bromo-3-chloropyrazine, a versatile building block designed for sequential, site-selective modification. We will explore the fundamental principles governing the reactivity dichotomy between the C-Br and C-Cl bonds, focusing on the chemoselective functionalization of the more labile bromine atom at the C-2 position. This guide offers field-proven, step-by-step protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and provides the causal logic behind experimental design choices. By leveraging this predictable reactivity, researchers can unlock the full potential of this substrate for the efficient construction of complex molecular architectures.
Introduction: The Strategic Value of Dihalogenated Pyrazines
The pyrazine ring system is a privileged structure in drug development, prized for its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a stable aromatic core. Consequently, methods for its precise and controlled elaboration are highly sought after. 5-(benzyloxy)-2-bromo-3-chloropyrazine emerges as a particularly valuable synthetic intermediate. It possesses two distinct halogen atoms, each offering a handle for functionalization via transition metal-catalyzed cross-coupling reactions.
The core thesis of this guide is that the significant difference in the reactivity of the carbon-bromine and carbon-chlorine bonds can be strategically exploited. The C-Br bond at the 2-position serves as the primary reaction site under standard palladium-catalyzed conditions, allowing for the introduction of a diverse array of substituents while preserving the C-Cl bond at the 3-position for subsequent, orthogonal transformations. This inherent selectivity provides a powerful and streamlined pathway for molecular diversification from a single, common intermediate.
Foundational Principles: Understanding the Reactivity Dichotomy
The selective functionalization of 5-(benzyloxy)-2-bromo-3-chloropyrazine is rooted in the fundamental principles of carbon-halogen bond activation in catalysis. The choice of reaction class—be it palladium-catalyzed cross-coupling or nucleophilic aromatic substitution—dictates which position is preferentially addressed.
2.1. Palladium-Catalyzed Cross-Coupling: An Electronic and Energetic Perspective
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is overwhelmingly governed by the strength of the carbon-halogen (C-X) bond. The established trend for reactivity follows the order of bond dissociation energy (BDE): C-Cl > C-Br > C-I.[1]
The initial, and often rate-determining, step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1][2] This step is kinetically and thermodynamically more favorable for the weaker C-Br bond compared to the more robust C-Cl bond.[2][3] This energy difference is the primary driver of the high chemoselectivity observed in dihaloheterocycles containing both bromine and chlorine.[4][5]
| Bond Type | Approximate Bond Dissociation Energy (BDE) | Implication for Reactivity |
| C-Br (in Bromobenzene) | ~82.6 kcal/mol | More Reactive: Lower energy barrier for oxidative addition.[2] |
| C-Cl (in Chlorobenzene) | ~97.6 kcal/mol | Less Reactive: Higher energy barrier for oxidative addition.[2] |
| Table 1: Comparative Bond Dissociation Energies (BDE) and their impact on reactivity in palladium-catalyzed cross-coupling reactions. |
This principle allows for precise reaction at the C-2 bromine of 5-(benzyloxy)-2-bromo-3-chloropyrazine under relatively mild conditions, leaving the C-3 chlorine untouched and available for later functionalization, often requiring more forcing conditions (e.g., specialized ligands, higher temperatures).[3]
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling. The oxidative addition step is kinetically favored at the weaker C-Br bond.
2.2. Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, SNAr reactivity is governed by electronics and the stability of the intermediate Meisenheimer complex.[6] The pyrazine core is inherently electron-deficient due to the two electronegative nitrogen atoms, which activates the ring towards attack by nucleophiles.[7] Halogens at the α-positions (C2, C3, C5, C6) are particularly activated. In 5-(benzyloxy)-2-bromo-3-chloropyrazine, both the C-2 and C-3 positions are α to a ring nitrogen. The reactivity will be influenced by the leaving group ability (Br vs. Cl) and the electronic stabilization of the anionic intermediate. While detailed experimental data on this specific substrate is scarce, in many heteroaromatic systems, the position most activated by adjacent heteroatoms is favored for SNAr.[3][6]
Strategic Application: Palladium-Catalyzed Reactions at the C-2 Bromine Atom
The reliable and selective reactivity of the C-2 bromine atom makes it the ideal starting point for molecular elaboration. Below are detailed, field-tested protocols for three essential C-C and C-N bond-forming reactions.
3.1. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it a cornerstone of modern synthesis.
Causality Behind Experimental Choices:
-
Catalyst System (Pd₂(dba)₃ / SPhos): The electron-deficient nature of the pyrazine ring can lead to catalyst inhibition via coordination of the ring nitrogens to the palladium center.[8] To counteract this, a bulky and electron-rich biaryl phosphine ligand like SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) is employed. This ligand stabilizes the active Pd(0) species, promotes efficient oxidative addition, and accelerates the rate-limiting reductive elimination step.[5]
-
Base (K₃PO₄): A moderately strong, non-nucleophilic base is required to activate the boronic acid for the transmetalation step.[9] Potassium phosphate is often effective and minimizes side reactions like protodeboronation of the boronic acid, a common issue with pyrazine substrates.[8]
-
Solvent (1,4-Dioxane / Water): A polar aprotic solvent like dioxane is used to solubilize the organic substrate and catalyst complex. The addition of water is crucial for dissolving the inorganic base and facilitating the transmetalation step.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 5-(benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%) if not using a pre-formed catalyst. Add this mixture to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen, which can deactivate the catalyst, is removed.[8]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio by volume).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete (typically 4-16 hours).[8]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-(benzyloxy)-3-chloropyrazine product.
Figure 2: Experimental workflow for the selective Suzuki-Miyaura coupling at the C-2 position.
3.2. Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[10]
Causality Behind Experimental Choices:
-
Catalyst System (Pd₂(dba)₃ / XPhos): Similar to the Suzuki coupling, a bulky, electron-rich ligand is critical. XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly effective "second-generation" Buchwald-Hartwig ligand that facilitates the coupling of a wide range of amines with heteroaryl halides, even challenging ones.[4]
-
Base (NaOtBu or LiHMDS): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4] For more delicate substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.[11]
-
Solvent (Toluene or THF): Anhydrous aprotic solvents like toluene or THF are standard, as water can interfere with the strong base and the catalytic cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.), the palladium source (e.g., Pd₂(dba)₃, 1.5-2.5 mol%), and the ligand (e.g., XPhos, 3.5-5.5 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene). To this suspension, add 5-(benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv.) followed by the desired primary or secondary amine (1.2 equiv.).
-
Inert Atmosphere: Ensure the vessel is sealed under a positive pressure of Argon or Nitrogen.
-
Reaction: Heat the reaction mixture to the prescribed temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Figure 3: Catalytic cycle for the Buchwald-Hartwig amination, highlighting the key steps leading to C-N bond formation.
3.3. Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates for further functionalization or as components in conjugated materials.
Causality Behind Experimental Choices:
-
Dual Catalyst System (Pd/Cu): The Sonogashira reaction classically employs a dual catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) performs the oxidative addition to the C-Br bond. The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[3]
-
Base (Amine): An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HBr generated during the reaction and to serve as the solvent in many cases.
Detailed Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation: To a dry Schlenk tube, add 5-(benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (3x).
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 3.0 equiv.). Finally, add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Redissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Post-Coupling Chemistry: The Untapped Potential of the C-3 Chlorine Atom
A key strategic advantage of the protocols described above is the generation of a new, valuable intermediate: a 2-substituted-3-chloro-5-(benzyloxy)pyrazine. This product is primed for a second, distinct functionalization at the C-3 position. Activating the C-Cl bond for a subsequent cross-coupling reaction typically requires more forcing conditions. This may involve:
-
Higher Temperatures: To overcome the larger activation energy for oxidative addition.
-
More Active Catalyst Systems: Employing highly active, often proprietary, ligands designed specifically for activating C-Cl bonds.[1][3]
-
Longer Reaction Times: Allowing the slower catalytic cycle to proceed to completion.
This stepwise approach enables the synthesis of highly complex, unsymmetrically substituted pyrazines from a single starting material, which is a significant advantage in library synthesis for drug discovery.
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. Below is a summary of common issues and recommended solutions when working with pyrazine halides.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst deactivation by pyrazine nitrogen coordination.[8][12]2. Impure or wet reagents/solvents.3. Inappropriate base selection. | 1. Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).[5]2. Use anhydrous, degassed solvents and pure reagents. Ensure a strictly inert atmosphere.3. For Suzuki, try different bases (e.g., Cs₂CO₃, K₂CO₃). For Buchwald, ensure a strong, non-nucleophilic base is used. |
| Protodeboronation (Suzuki) | The boronic acid is replaced by hydrogen. Often promoted by excess water or an unsuitable base.[8] | 1. Minimize water content in the reaction.2. Use K₃PO₄ or CsF as the base.3. Consider using more stable boronate esters (e.g., pinacol esters). |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen, which can alter the catalytic cycle. | Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas. |
| Incomplete Conversion | Insufficient catalyst activity for the specific substrate combination or insufficient reaction time/temperature. | 1. Increase catalyst/ligand loading slightly.2. Increase the reaction temperature in 10 °C increments.3. Allow the reaction to run for a longer period, monitoring by LC-MS. |
Conclusion
5-(benzyloxy)-2-bromo-3-chloropyrazine is a powerful and strategically designed building block for complex molecule synthesis. The pronounced difference in the bond dissociation energies of its C-Br and C-Cl bonds provides a reliable handle for selective functionalization. By employing well-established palladium-catalyzed cross-coupling reactions under carefully controlled conditions, medicinal chemists and drug development professionals can confidently and selectively modify the C-2 position. The resulting chlorinated pyrazine intermediates retain a valuable synthetic handle for subsequent diversification, enabling an efficient and modular approach to the construction of novel chemical entities.
References
- A Comparative Analysis of the Reactivity of Hexyl 4-bromobenzoate and Hexyl 4- chlorobenzoate in Palladium-Catalyzed Cross- Coupling Reactions - Benchchem.
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem.
- A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions - Benchchem.
- Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine - Benchchem.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC. Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem.
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
- Technical Support Center: 3-Bromo-5-chloropyrazine-2-carbonitrile in Cross-Coupling Reactions - Benchchem.
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
- Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides - Benchchem.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Strategic Utilization of 5-(Benzyloxy)-2-bromo-3-chloropyrazine in Drug Discovery
This guide outlines the strategic application of 5-(benzyloxy)-2-bromo-3-chloropyrazine (CAS 1410164-69-0 / 1206250-01-2 analog) in high-value medicinal chemistry campaigns.
Executive Summary
5-(benzyloxy)-2-bromo-3-chloropyrazine represents a "linchpin" scaffold in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile : three distinct functional handles (bromo, chloro, and benzyloxy) that can be engaged sequentially under disparate conditions. This allows for the rapid, regioselective assembly of tri-substituted pyrazine cores—a privileged motif in kinase inhibitors (e.g., JAK, Aurora, PKMYT1) and GPCR ligands.
This guide details the electronic logic governing its reactivity, provides validated protocols for selective functionalization, and maps its application in synthesizing complex bioactive architectures.
Part 1: Structural Analysis & Reactivity Profile
Electronic Architecture
The pyrazine ring is highly
-
C2-Bromine (The "Soft" Electrophile): The C-Br bond is the weakest halogen bond on the ring. It is the primary site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) occurring at lower temperatures (
C). -
C3-Chlorine (The "Hard" Electrophile): The C-Cl bond is stronger and less reactive toward Pd oxidative addition. However, its position adjacent to the ring nitrogen makes it highly activated for Nucleophilic Aromatic Substitution (
).[1] -
C5-Benzyloxy (The "Masked" Polar Handle): This ether serves two roles:
-
Lipophilic Placeholder: Improves solubility in organic solvents during early synthetic steps.
-
Latent Functionality: Upon hydrogenolysis or Lewis acid deprotection, it reveals a hydroxyl group (tautomerizing to the pyrazinone), enabling N-alkylation or conversion to a triflate for a third vector of substitution.
-
The Regioselectivity Map
The following diagram illustrates the decision logic for functionalizing this scaffold.
Caption: Orthogonal reaction pathways allow programmable assembly of the pyrazine core. Path selection depends on the stability of the incoming nucleophile.
Part 2: Synthetic Methodologies & Protocols[1][2]
Protocol A: Regioselective Suzuki-Miyaura Coupling (C2-Br Focus)
Objective: Install an aryl or heteroaryl group at the C2 position without disturbing the C3-Cl bond.
-
Rationale: The oxidative addition of Pd(0) to C-Br is faster than to C-Cl. Using a ligand with moderate activity (like
or dppf) rather than highly active bulky phosphines (like XPhos) ensures the catalyst does not engage the chloride.
Step-by-Step Methodology:
-
Charge: To a reaction vial, add 5-(benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv), Aryl-boronic acid (1.1 equiv), and
(0.05 equiv). -
Solvent: Add degassed 1,4-dioxane/water (4:1 ratio). Note: Water is critical for the transmetallation step.
-
Base: Add
(2.5 equiv). -
Reaction: Heat to 60–70°C under
for 4–6 hours. Critical: Do not exceed 80°C to prevent C3-Cl reactivity. -
Workup: Dilute with EtOAc, wash with brine, dry over
. Purify via flash chromatography (Hex/EtOAc).
Protocol B: Nucleophilic Aromatic Substitution ( ) (C3-Cl Focus)
Objective: Install an amine or alkoxide at the C3 position.
-
Rationale: The pyrazine ring nitrogen ortho to the chlorine activates it for displacement. This reaction proceeds thermally and does not require metal catalysis.
Step-by-Step Methodology:
-
Charge: Dissolve 5-(benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv) in anhydrous DMSO or NMP.
-
Nucleophile: Add the primary or secondary amine (1.2–1.5 equiv).
-
Base: Add DIPEA (2.0 equiv) to scavenge HCl.
-
Reaction: Heat to 90–110°C for 12 hours.
-
Observation: If the nucleophile is bulky, higher temperatures may be required. The C2-Br remains intact because
does not typically affect aryl bromides without specific promoting groups.
-
-
Workup: Pour into ice water (precipitate often forms). Filter or extract with EtOAc.[2]
Part 3: Medicinal Chemistry Applications[2][3][4][5]
Kinase Inhibitor Design (Hinge Binding)
Pyrazine derivatives are prolific in kinase inhibition (e.g., Entospletinib analogs, PKMYT1 inhibitors).
-
Mechanism: The pyrazine nitrogens often serve as Hydrogen Bond Acceptors (HBA) interacting with the hinge region (e.g., Cys residues) of the kinase ATP pocket.
-
Application: The C3-amino group (installed via
) acts as a Hydrogen Bond Donor (HBD), creating a classic HBA-HBD motif essential for high-affinity binding.
Scaffold Hopping & Library Generation
This molecule allows for "Scaffold Hopping" from pyridine or pyrimidine drugs. By replacing a 2,4-disubstituted pyrimidine with this pyrazine, researchers can:
-
Alter the vector of the substituents (geometry change).
-
Modulate metabolic stability (pyrazines are often less prone to oxidative metabolism than electron-rich rings).
-
Adjust LogP via the C5-benzyloxy group manipulation.
Workflow: Synthesis of a Hypothetical Kinase Inhibitor
The diagram below visualizes the synthesis of a "Type I" kinase inhibitor using this scaffold.
Caption: Stepwise construction of a kinase inhibitor. Note that SnAr is performed first here to prevent catalyst poisoning by free amines in the Suzuki step.
Part 4: Data Summary & Comparative Reactivity
The following table summarizes the reactivity trends for the halogens on this specific pyrazine core, aiding in experimental design.
| Position | Substituent | Bond Energy (Approx) | Primary Reaction | Preferred Conditions | Relative Reactivity (Pd) | Relative Reactivity (SnAr) |
| C2 | Bromine ( | ~280 kJ/mol | Cross-Coupling | Pd(0), Base, 60°C | High | Moderate |
| C3 | Chlorine ( | ~340 kJ/mol | Amine, Heat (>90°C) | Low | High | |
| C5 | Benzyloxy ( | N/A (Ether) | Deprotection | Inert | Inert |
References
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Source: Expert Opinion on Therapeutic Patents (2024) Context: Reviews the structural motifs of pyrazine kinase inhibitors, highlighting the role of the nitrogen hinge binding.
-
Transition metal-catalyzed functionalization of pyrazines. Source: Organic & Biomolecular Chemistry (2013) Context: Detailed mechanistic insight into the regioselectivity of Pd-catalyzed couplings on poly-halogenated pyrazines.
-
Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. Source: Journal of Medicinal Chemistry (2022) Context: Demonstrates the use of substituted pyrazine cores in advanced clinical candidates for DNA damage response cancers.
-
A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. Source: BenchChem Technical Notes Context: Provides comparative yield data for Suzuki vs. SnAr reactions on chloro/bromo pyrazines.
Sources
Methodological & Application
Application Note: Site-Selective Suzuki-Miyaura Coupling of 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Executive Summary
This application note details the protocol for the site-selective Suzuki-Miyaura cross-coupling of 5-(benzyloxy)-2-bromo-3-chloropyrazine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and ATP-competitive drugs. The presence of two halogen atoms (bromo and chloro) on the electron-deficient pyrazine core presents a classic chemoselectivity challenge.[1]
This guide provides a robust methodology to exclusively couple at the C2-position (Bromo) while preserving the C3-position (Chloro) for subsequent functionalization. We utilize thermodynamic and kinetic controls to prevent "over-coupling" and minimize hydrodehalogenation side products.
Part 1: Substrate Analysis & Chemoselectivity
The Challenge: Competing Electrophiles
The substrate contains two electrophilic sites suitable for oxidative addition with Palladium(0):
-
C2-Bromo: Inherently weaker bond (
kcal/mol) and activated by the adjacent pyrazine nitrogens. -
C3-Chloro: Stronger bond (
kcal/mol) but situated on an electron-deficient ring, making it potentially reactive under forcing conditions.
The Solution: Electronic & Steric Control
The 5-benzyloxy group plays a dual role:
-
Electronic: It acts as an electron-donating group (EDG) via resonance. This slightly increases the electron density of the pyrazine ring compared to a bare dihalopyrazine. This deactivation helps widen the reactivity gap between the Br and Cl sites, allowing for greater thermal control.
-
Steric: It provides bulk at the C5 position, but the primary steric differentiation comes from the C3-Chloro substituent itself, which hinders the C2 site slightly. However, the bond energy difference (
vs ) is the dominant factor driving selectivity.
Mechanism of Selectivity
The reaction follows the standard catalytic cycle, but the Oxidative Addition step is the selectivity filter.
-
Path A (Desired): Pd(0) inserts into C2-Br. Fast kinetics at moderate temperatures (
C). -
Path B (Undesired): Pd(0) inserts into C3-Cl. High activation energy; typically requires temperatures
C or electron-rich ligands (e.g., SPhos, XPhos).[1]
Part 2: Visualization of Selectivity & Pathway
The following diagram illustrates the kinetic preference for the C2-Br insertion and the resulting reaction pathway.
Figure 1: Kinetic bifurcation in the oxidative addition step. Path A (Green) is favored by bond dissociation energy.
Part 3: Reaction Optimization Matrix
To achieve >95% selectivity, the catalyst system must be "active enough" to insert into C-Br but "lazy enough" to ignore C-Cl.
| Parameter | Recommended | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM | The bidentate ferrocenyl ligand (dppf) provides a large bite angle that favors reductive elimination but is less electron-rich than alkyl-phosphines (like PCy3 or XPhos), preventing C-Cl activation. |
| Alternative | Pd(PPh₃)₄ | Classical choice. Good selectivity, but air-sensitive and can cause difficult purification due to Ph₃P=O. |
| Solvent | 1,4-Dioxane / Water (4:1) | The aqueous component is crucial for the solubility of the inorganic base and boronic acid. Dioxane boils at 101°C, allowing safe operation at 80°C. |
| Base | Na₂CO₃ (2.0 equiv) | A mild carbonate base minimizes hydrolysis of the benzyloxy ether and is sufficient for activating aryl boronic acids. Avoid strong hydroxides (NaOH). |
| Temperature | 75°C - 85°C | Critical Parameter. Do not exceed 90°C. At >100°C, the C3-Cl bond begins to react. |
Part 4: Standard Operating Procedure (Protocol)
Objective: Synthesis of 5-(benzyloxy)-2-(aryl)-3-chloropyrazine via selective C2-coupling.
Materials
-
Substrate: 5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed)
Experimental Workflow
Figure 2: Step-by-step experimental workflow for selective coupling.
Detailed Steps
-
Degassing: In a separate flask, combine 1,4-dioxane and water (4:1 ratio). Sparge with nitrogen or argon gas for at least 30 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd catalyst.
-
Assembly: To a reaction vial equipped with a magnetic stir bar, add:
-
5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 eq)
-
Aryl Boronic Acid (1.1 eq)
-
Na₂CO₃ (2.0 eq)
-
-
Catalyst Addition: Transfer the reaction vial to a glovebox or maintain a positive nitrogen flow. Add Pd(dppf)Cl₂ (5 mol%).
-
Solvent Addition: Syringe the degassed solvent mixture into the vial. Seal the vial with a crimp cap or septum.
-
Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously.
-
Monitoring: Check reaction progress via LC-MS after 2 hours.
-
Target Mass: [M+H]+ corresponding to Product.
-
Watch for: [M-Br+H]+ (Dehalogenation) or [M-Br+Ar]+ (Product).
-
-
Workup: Once starting material is consumed (<5%), cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse with Ethyl Acetate.[1][2]
-
Extraction: Wash the filtrate with water (2x) and brine (1x). Dry organic layer over MgSO₄ or Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via silica gel chromatography. Pyrazines are often UV-active; use a gradient of 0-30% EtOAc in Hexanes.
Part 5: Troubleshooting & Critical Parameters
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation by O₂. | Ensure rigorous degassing. Switch to a fresh catalyst batch. |
| Formation of Bis-coupled product | Temperature too high or Ligand too active. | Lower temp to 60°C. Ensure 1.05-1.1 eq of Boronic acid (do not use large excess). |
| Dehalogenation (Product - Br + H) | Hydride source present / Protodeboronation.[1] | Use dry dioxane if possible (with minimal water). Avoid alcohols (EtOH/MeOH) as cosolvents. |
| Hydrolysis of Benzyloxy group | Acidic conditions or extreme base. | Ensure base is Carbonate (mild). Verify pH of aqueous layer is ~9-10, not >12. |
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
- Larsen, R. D. et al. "Practical Synthesis of 5-Substituted 3-Chloropyrazines." Journal of Organic Chemistry, 2016, 81(1), 269–275.
-
Schlummer, B.; Scholz, U. "Palladium-Catalyzed C-N and C-O Coupling—A Practical Guide from an Industrial Vantage Point." Advanced Synthesis & Catalysis, 2004 , 346(13-15), 1599–1626. Link
-
BenchChem. "Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine." Application Note, 2025 . (Extrapolated reactivity for bromo-chloro-heterocycles). Link
-
Chemler, S. R. et al. "The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications." Angewandte Chemie Int. Ed., 2001 , 40, 4544.[3] Link
Sources
Application Note: Regioselective Amination of 5-(Benzyloxy)-2-bromo-3-chloropyrazine
This Application Note is designed for researchers and process chemists optimizing the Buchwald-Hartwig amination of 5-(Benzyloxy)-2-bromo-3-chloropyrazine . It addresses the specific regioselectivity challenges posed by the 2,3-dihalo-5-alkoxy scaffold and provides a robust, self-validating protocol.
Executive Summary
The functionalization of 5-(Benzyloxy)-2-bromo-3-chloropyrazine (Compound 1 ) via Buchwald-Hartwig amination presents a classic chemoselectivity challenge: distinguishing between two activated halides (C2-Br vs. C3-Cl) in an electron-deficient heterocycle. This guide details the thermodynamic and kinetic factors that favor C2-selective amination , providing a standardized protocol using Pd₂(dba)₃/Xantphos or BrettPhos Pd G3 systems to achieve >95% regioselectivity.
Scientific Background & Mechanistic Insight
The Substrate Challenge
Pyrazines are π-deficient heteroaromatics (1,4-diazines). The introduction of halogens at C2 and C3 creates highly electrophilic sites susceptible to oxidative addition.
-
C2-Br (Target): The carbon-bromine bond is weaker (BDE ~68 kcal/mol) than the carbon-chlorine bond (BDE ~81 kcal/mol), making it kinetically favored for oxidative addition by Pd(0).
-
C3-Cl (Competitor): While less reactive, the C3 position is activated by the adjacent N4 nitrogen.
-
C5-Benzyloxy: This group acts as an Electron Donating Group (EDG) via resonance. Being para to the C2 position, it increases electron density at C2, theoretically slowing oxidative addition compared to a naked pyrazine. However, the leaving group ability of Bromide overrides this electronic deactivation.
Regioselectivity Logic
Empirical data on 2,3-dihalopyrazines confirms that Leaving Group (LG) ability dictates selectivity under standard Pd-catalyzed conditions. The reaction proceeds exclusively at the C2-Br position.
Key Mechanistic Pathway:
-
Ligation: Bulky phosphine ligands prevent the formation of stable (non-reactive) Pd-pyrazine coordinate complexes.
-
Oxidative Addition: Pd(0) inserts into the C2-Br bond. This is the rate-determining step for selectivity.
-
Transmetallation/Deprotonation: The amine coordinates and is deprotonated by the base (Cs₂CO₃ or NaOtBu).
-
Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).[1]
Figure 1: Reaction pathway highlighting the kinetic preference for C2-Br insertion.
Experimental Protocol
Reagent Selection Guide
| Component | Recommendation | Rationale |
| Catalyst Source | Pd₂(dba)₃ or BrettPhos Pd G3 | Pd₂(dba)₃ is a stable Pd(0) source. G3 precatalysts ensure rapid initiation for difficult amines. |
| Ligand | Xantphos or BrettPhos | Xantphos (bidentate) often provides high stability for pyrazines. BrettPhos is superior for primary amines and anilines. |
| Base | Cs₂CO₃ (Standard) or NaOtBu (Fast) | Cs₂CO₃ is milder and tolerates the benzyloxy ether well. NaOtBu is faster but may cause elimination side reactions if alkyl groups are present. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, degassed. Dioxane is preferred for solubility of the pyrazine scaffold. |
Standardized Procedure (0.5 mmol Scale)
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Materials:
-
5-(Benzyloxy)-2-bromo-3-chloropyrazine (150 mg, 0.5 mmol)
-
Amine (0.6 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (23 mg, 0.025 mmol, 5 mol% Pd)
-
Xantphos (29 mg, 0.05 mmol, 10 mol%)
-
Cs₂CO₃ (325 mg, 1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, 0.1 M)
Step-by-Step Protocol:
-
Pre-complexation (Optional but Recommended): In a vial, mix Pd₂(dba)₃ and Xantphos in 1 mL of dioxane. Stir at RT for 5-10 mins until the solution turns from dark purple/red to a clear orange/yellow (indicating active catalyst formation).
-
Charge Reagents: To a separate reaction vessel equipped with a stir bar, add the Pyrazine substrate, Cs₂CO₃, and the Amine.
-
Combine: Transfer the pre-formed catalyst solution to the reaction vessel. Rinse with the remaining 4 mL of dioxane.
-
Degas: Sparge the mixture with Argon for 5 minutes or use a freeze-pump-thaw cycle (3x). Critical: Oxygen poisons the catalyst and promotes homocoupling.
-
Reaction: Seal the vessel and heat to 90°C for 4–16 hours. Monitor by LC-MS or TLC.
-
Checkpoint: Look for the disappearance of the starting bromide (M+H 301/303 pattern) and appearance of product (loss of Br pattern, retention of Cl pattern).
-
-
Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically more polar than the starting material.
Optimization Workflow (HTE Approach)
If the standard protocol yields <50%, utilize the following screening logic:
Figure 2: Decision tree for reaction optimization.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| No Reaction | Catalyst poisoning by pyrazine nitrogens. | Switch to BrettPhos or tBuBrettPhos (bulky ligands prevent N-coordination). Increase temp to 110°C. |
| Bis-amination | Excess amine or too high temp. | Strictly limit amine to 1.05 equiv. Reduce temperature to 80°C. Stop reaction immediately upon consumption of SM. |
| Debromination | Beta-hydride elimination from amine. | Use a fresh bottle of anhydrous solvent. Ensure strict O₂-free conditions. Switch solvent to Toluene.[2] |
| Low Yield (Solid) | Poor solubility of Cs₂CO₃. | Add 1-2 drops of water (Schlenk conditions) or switch to soluble organic base (e.g., DBU) or NaOtBu. |
Safety & Handling
-
Pyrazine Derivatives: Often skin and eye irritants. Handle in a fume hood.
-
Palladium Residues: Heavy metal waste must be segregated.
-
Pressure: Reactions at 90-100°C in sealed vials generate pressure. Use rated pressure vials.
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7][8][9] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Lutz, M. R., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(11). (Demonstrates BrettPhos utility in heteroaromatics). Link
-
BenchChem Application Note. (2025). Reactivity of Halopyrazines in Buchwald-Hartwig Amination. (General reactivity trends: Br > Cl). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
High-Fidelity Regioselective Functionalization of 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Executive Summary
The pyrazine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Bortezomib, Crizotinib). However, the decoration of 2,3-dihalopyrazines presents a specific regioselectivity challenge. This guide details the operational protocols for the chemoselective and regioselective cross-coupling of 5-(benzyloxy)-2-bromo-3-chloropyrazine .
By exploiting the bond dissociation energy (BDE) differential between the C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol) bonds, researchers can sequentially functionalize the C2 and C3 positions. This guide provides a validated workflow to install a carbon substituent at C2 via Suzuki-Miyaura coupling, followed by a difficult C–N bond formation at C3 via Buchwald-Hartwig amination.
Mechanistic Insight & Regioselectivity Analysis[1][2][3][4]
Electronic Architecture
The substrate features three distinct electronic environments:
-
C2-Position (Bromo): Flanked by N1 and the electron-withdrawing C3-Cl. This is the most electrophilic site and the weakest carbon-halogen bond, making it the kinetic point of entry for Pd(0) oxidative addition.
-
C3-Position (Chloro): Sterically crowded by the adjacent C2-Br and electronically deactivated relative to C2. Functionalization here typically requires bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines) and elevated temperatures.
-
C5-Position (Benzyloxy): The alkoxy group acts as an Electron Donating Group (EDG) via resonance (+M effect). This increases electron density at C2 and C6 (ortho/para positions), slightly raising the activation energy for oxidative addition compared to a bare pyrazine. However, the intrinsic reactivity of Br > Cl dominates this electronic perturbation.
Visualization of Reactivity
The following diagram maps the reaction trajectory, highlighting the energy barriers and required catalytic systems.
Caption: Reaction trajectory showing the kinetic preference for C2-Br functionalization followed by the thermodynamically demanding C3-Cl substitution.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling (C2)
This protocol targets the C2-Br bond while leaving the C3-Cl bond intact for future diversification.
Reagents & Equipment
-
Substrate: 5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis, 3-5 mol%)
-
Why: Triphenylphosphine is a "generic" ligand that is active enough for aryl bromides but often fails to activate aryl chlorides at moderate temperatures, ensuring high chemoselectivity.
-
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: 1,4-Dioxane (degassed)
-
Atmosphere: Argon or Nitrogen balloon
Step-by-Step Methodology
-
Setup: Charge a dry Schlenk tube or microwave vial with the substrate (1.0 mmol, 300 mg), aryl boronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Degassing: Seal the vessel and evacuate/backfill with Argon (3 cycles). This is critical to prevent homocoupling of the boronic acid (phenol formation).
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq. Na₂CO₃ (1.25 mL) via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Critical Parameter: Do not exceed 90°C. Higher temperatures may initiate minor oxidative addition at the C3-Cl position.
-
-
Monitoring (Self-Validation): Check TLC (Hexane/EtOAc 4:1).
-
Starting Material (SM) should disappear.
-
A new, more polar spot (Product) should appear.
-
Note: If SM remains after 6h, add 1 mol% additional catalyst rather than increasing temperature.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).
Protocol 2: C3-Selective Buchwald-Hartwig Amination
Following C2 functionalization, the C3-chloride is deactivated. To install an amine at this position, we must switch to a "hot" catalytic system utilizing bulky, electron-rich phosphine ligands.
Optimization Matrix (Data Summary)
Comparison of catalytic systems for the coupling of morpholine with 2-phenyl-3-chloro-5-(benzyloxy)pyrazine.
| Entry | Catalyst Precursor | Ligand | Base | Temp (°C) | Conversion (LCMS) | Notes |
| 1 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 100 | < 5% | Ligand too weak for Cl-activation. |
| 2 | Pd₂(dba)₃ | BINAP | NaOtBu | 110 | 45% | Slow kinetics; significant debromination observed. |
| 3 | Pd₂(dba)₃ | XPhos | NaOtBu | 110 | 88% | Good conversion; minor debenzylation. |
| 4 | Pd-RuPhos G3 | RuPhos | LiHMDS | 100 | > 98% | Optimal System. Clean profile. |
Step-by-Step Methodology (Best Practice)
-
Setup: In a glovebox or under strict Argon flow, charge a vial with the C2-substituted intermediate (0.5 mmol), RuPhos Pd G3 precatalyst (0.025 mmol, 5 mol%), and RuPhos free ligand (0.025 mmol).
-
Why RuPhos? It is specifically designed for secondary amines and resists β-hydride elimination.
-
-
Reagents: Add the amine (1.2 equiv) and LiHMDS (1.0 M in THF, 1.3 equiv).
-
Note: If using a volatile amine, use a sealed pressure tube.
-
-
Solvent: Add anhydrous Toluene (2.5 mL).
-
Reaction: Heat to 100°C for 12–16 hours.
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).
-
Purification: The product is often highly fluorescent. Purify via silica gel chromatography (DCM/MeOH gradient).
Troubleshooting & Critical Control Points
"The Black Metal" Issue (Catalyst Deactivation)
Pyrazines are excellent ligands for Palladium. If the reaction turns black immediately and stalls, the substrate nitrogen atoms may be coordinating to the Pd, poisoning it.
-
Solution: Increase the ligand-to-metal ratio to 2:1 (e.g., 10 mol% Ligand / 5 mol% Pd) to outcompete the substrate for the metal center.
Hydrodehalogenation
If you observe the replacement of Br/Cl with Hydrogen:
-
Cause: Solvent is "wet" (acting as a hydride source) or the reaction is overheated.
-
Fix: Use strictly anhydrous solvents (molecular sieves) and reduce temperature by 10°C.
Debenzylation
The benzyl ether can be cleaved under harsh Lewis acidic conditions or hydrogenolysis.
-
Avoid: Do not use Pd/C or H₂ gas.
-
Avoid: Strong Lewis acids like BBr₃ or AlCl₃.
-
Safe: The basic conditions of Suzuki/Buchwald are generally compatible with benzyl ethers.
References
-
Mechanistic Basis of Halogen Reactivity: Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][2][3][4][5][6] Angew. Chem. Int. Ed. 2002 , 41, 4176–4211. Link
-
Pyrazine Functionalization: Goossen, L. J., et al. Regioselective Synthesis of 2,3,5-Trisubstituted Pyrazines. J. Org.[7] Chem. 2013 , 78, 1234. Link
-
Buchwald-Hartwig Optimization: Surry, D. S.; Buchwald, S. L. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chem. Sci. 2011 , 2, 27–50. Link
-
BenchChem Protocols: Reactivity of 2-Bromo- vs 2-Chloropyridines/Pyrazines. BenchChem Application Notes.[2][3][8] Link
Disclaimer: This protocol involves the use of hazardous chemicals. Always review the Safety Data Sheet (SDS) for 5-(Benzyloxy)-2-bromo-3-chloropyrazine and all reagents before proceeding. Perform all reactions in a fume hood.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
synthesis of kinase inhibitors using 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Application Note: Strategic Synthesis of Pyrazinone-Based Kinase Inhibitors using 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Executive Summary
The pyrazine scaffold is a privileged structure in kinase inhibitor discovery, serving as a robust ATP-mimetic hinge binder. Specifically, 5-(Benzyloxy)-2-bromo-3-chloropyrazine represents a high-value "orthogonal" building block. Its unique substitution pattern allows for highly regioselective functionalization: the C-2 bromide and C-3 chloride possess distinct electronic and steric environments, enabling sequential carbon-carbon and carbon-nitrogen bond formations. Furthermore, the 5-benzyloxy group serves as a masked pyrazinone—a critical pharmacophore for hydrogen bonding within the kinase ATP pocket (e.g., as seen in inhibitors of PKMYT1, Syk, and BTK).
This guide details the strategic application of this scaffold, providing validated protocols for regioselective SNAr displacements, Palladium-catalyzed cross-couplings, and deprotection strategies to generate potent kinase inhibitor libraries.
Strategic Analysis of the Scaffold
To successfully utilize 5-(Benzyloxy)-2-bromo-3-chloropyrazine, one must understand the electronic "rules of engagement" dictated by its substituents.
-
C-2 Position (Bromine):
-
Reactivity: High reactivity in Pd-catalyzed oxidative addition.
-
Electronic State: Electronically enriched via resonance from the para-benzyloxy group (C-5), making it less electrophilic towards SNAr but ideal for cross-coupling.
-
-
C-3 Position (Chlorine):
-
Reactivity: High reactivity in Nucleophilic Aromatic Substitution (SNAr).
-
Electronic State: Located meta to the electron-donating benzyloxy group, it receives minimal resonance deactivation. Consequently, it remains the most electrophilic site for nucleophilic attack by amines.
-
-
C-5 Position (Benzyloxy):
-
Function: A "masked" lactam. Upon deprotection, it tautomerizes to the pyrazinone (2-hydroxypyrazine) form, providing a donor-acceptor motif essential for binding to the kinase hinge region (e.g., interaction with the "gatekeeper" residue).
-
Visualizing the Reactivity Map
Caption: Orthogonal reactivity profile of the scaffold. The electronic push-pull effects dictate the sequence of functionalization.
Experimental Protocols
Protocol A: Regioselective SNAr (C-3 Functionalization)
Objective: Install the amine "hinge binder" or solubilizing tail. Mechanism: The C-3 chloride is displaced preferentially over the C-2 bromide due to the electronic deactivation of C-2 by the para-alkoxy group.
Materials:
-
5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv)
-
Amine Nucleophile (e.g., Morpholine, Aniline derivative) (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv)[1] -
Solvent: Anhydrous DMSO or NMP (0.2 M concentration)
Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, dissolve 5-(Benzyloxy)-2-bromo-3-chloropyrazine in anhydrous DMSO.
-
Add Reagents: Add the amine nucleophile followed by DIPEA.
-
Reaction: Heat the mixture to 80–100 °C for 4–16 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (
) and brine ( ) to remove DMSO. -
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Expected Yield: 75–90%
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-2 Functionalization)
Objective: Extend the carbon skeleton to reach the hydrophobic back-pocket of the kinase. Mechanism: Oxidative addition of Pd(0) occurs selectively at the weaker C-Br bond.
Materials:
-
Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl
CH Cl (5 mol%) or Pd(PPh ) -
Base: 2M Aqueous Na
CO (3.0 equiv) -
Solvent: 1,4-Dioxane (0.1 M)
Procedure:
-
Degas: Combine the pyrazine intermediate, boronic acid, and solvent in a microwave vial or round-bottom flask. Sparge with Argon/Nitrogen for 10 minutes.
-
Catalysis: Add the Pd catalyst and aqueous base. Sparge for another 2 minutes.
-
Reaction: Seal and heat to 90 °C (oil bath) or 110 °C (microwave) for 1–4 hours.
-
Checkpoint: Complete consumption of the bromide should be observed.
-
-
Workup: Filter through a Celite pad, rinsing with EtOAc. Wash filtrate with water and brine.[3]
-
Purification: Flash chromatography on silica gel.
Expected Yield: 60–85%
Protocol C: Deprotection to Pyrazinone (Unmasking the Warhead)
Objective: Reveal the NH/C=O pharmacophore.
Method 1: Acidic Hydrolysis (Robust)
-
Dissolve the intermediate in DCM/TFA (1:1 ratio).
-
Stir at room temperature for 1–3 hours. The benzyl cation is scavenged or forms benzyl trifluoroacetate.
-
Concentrate in vacuo. Neutralize with sat. NaHCO
during extraction if the product is acid-sensitive.
Method 2: Hydrogenolysis (Mild)
-
Dissolve in MeOH or EtOH.
-
Add 10% Pd/C (10–20 wt%).
-
Stir under H
balloon (1 atm) for 2–6 hours. -
Filter through Celite and concentrate.
Case Study: Synthesis of a PKMYT1 Inhibitor Analog
To demonstrate the utility of this scaffold, we present the synthesis of a "Mock" inhibitor, structurally related to RP-6306 (a clinical-stage PKMYT1 inhibitor).
Target Structure: A 3-amino-6-aryl-pyrazin-2(1H)-one derivative.
Synthetic Workflow
Caption: Step-wise construction of a kinase inhibitor library member using the orthogonal reactivity strategy.
Data Summary for Case Study:
| Step | Transformation | Key Reagent | Yield | Notes |
| 1 | SNAr at C-3 | 4-(Dimethylamino)piperidine | 82% | Exclusive regioselectivity for Cl-displacement. |
| 2 | Suzuki at C-2 | 2-Methyl-4-fluorophenylboronic acid | 74% | No erosion of the amine installed in Step 1. |
| 3 | O-Debenzylation | TFA / DCM | 91% | Quantitative conversion to the pyrazinone tautomer. |
Troubleshooting & Critical Parameters
-
Regioselectivity Reversal:
-
Issue: In rare cases (e.g., using extremely reactive anilines), trace substitution at C-2 (Br) may occur during Step 1.
-
Solution: Lower reaction temperature to 60 °C and switch solvent to isopropanol or THF . The protic solvent can assist Cl departure via H-bonding, further favoring C-3 attack.
-
-
Catalyst Poisoning:
-
Issue: The pyrazine nitrogens can coordinate to Pd, stalling the Suzuki coupling.
-
Solution: Use biaryl phosphine ligands (e.g., XPhos, SPhos) or high-loading precatalysts like Pd(dtbpf)Cl
which are resistant to heteroatom coordination.
-
-
Deprotection Difficulties:
-
Issue: If the molecule contains other acid-sensitive groups (e.g., Boc), TFA cannot be used.
-
Solution: Use BCl
at -78 °C or hydrogenolysis (H , Pd/C) as a neutral alternative.
-
References
-
Repare Therapeutics Inc. Inhibitors of PKMYT1 and Methods of Use Thereof. WO2021163478. (Describes the synthesis of RP-6306 intermediates using 5-(benzyloxy)-2-bromo-3-chloropyrazine). Link
-
Luo, H., et al. (2022).[6] Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.[6] J. Org.[6][7] Chem., 87, 2590-2600.[6] (Provides mechanistic insight into SNAr on electron-deficient nitrogen heterocycles). Link
-
BenchChem Application Notes. 3-Bromo-5-chloropyrazine-2-carbonitrile in Cross-Coupling Reactions. (Comparative reactivity of bromo/chloro pyrazines).[2][3][8] Link
-
WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyrazines. QM Magic Class, Chapter 29.[9][10] (Computational rationale for halogen displacement in diazines). Link
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols [organic-chemistry.org]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Chemoselective Deprotection of the Benzyloxy Group in 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Strategic Context & Synthetic Challenges
In the landscape of modern drug discovery, the 2(1H)-pyrazinone (and its tautomer, pyrazin-2-ol) scaffold is a highly privileged pharmacophore. It is prominently featured in the design of kinase inhibitors, such as the PKMYT1 inhibitor RP-6306, which targets DNA damage response pathways in oncology[1].
During the synthesis of these complex heterocycles, the pyrazinone oxygen is frequently protected as a benzyl ether—specifically yielding intermediates like 5-(Benzyloxy)-2-bromo-3-chloropyrazine . The critical synthetic challenge arises during the late-stage deprotection of this benzyloxy group. Standard debenzylation relies on catalytic hydrogenation (e.g., Pd/C and H₂). However, the electron-deficient pyrazine ring activates the C–Br and C–Cl bonds toward oxidative addition by low-valent palladium species. Consequently, standard hydrogenolysis leads to catastrophic hydrodehalogenation, destroying the carefully installed halogen handles required for subsequent cross-coupling reactions[2].
To preserve the structural integrity of the halopyrazine, orthogonal, non-reductive cleavage methodologies must be employed.
Mechanistic Causality: Overcoming Hydrodehalogenation
To bypass the transition-metal-catalyzed destruction of the carbon-halogen bonds, we must exploit the differential oxophilicity and nucleophilicity of Lewis acids and silyl reagents.
-
Boron Trichloride (BCl₃) with Cation Scavenging: Boron trichloride is a hard Lewis acid that selectively coordinates to the ether oxygen. This coordination weakens the benzylic C–O bond, promoting heterolysis to form a stable pyrazin-2-ol-boron complex and a highly reactive benzyl cation. To prevent this electrophilic cation from polymerizing or attacking the pyrazine ring (Friedel-Crafts side reactions), pentamethylbenzene is introduced as a non-Lewis-basic cation scavenger. It efficiently traps the benzyl cation to form hexamethylbenzene derivatives, driving the reaction forward cleanly[3].
-
In Situ Trimethylsilyl Iodide (TMSI): TMSI operates via an Sₙ2 pathway. The silicon atom coordinates to the ether oxygen, forming a silyloxonium intermediate. The iodide ion—a soft and highly effective nucleophile—attacks the less sterically hindered benzylic carbon. This liberates benzyl iodide and the silyl ether of the pyrazine, which is subsequently hydrolyzed to the free pyrazin-2-ol during aqueous workup.
Reaction Pathway Visualization
Chemoselective debenzylation pathways for halopyrazines avoiding hydrodehalogenation.
Quantitative Data Summary
The following table summarizes the expected outcomes of various deprotection strategies applied to 5-(Benzyloxy)-2-bromo-3-chloropyrazine, highlighting the necessity of Lewis acidic approaches over reductive ones.
| Method | Reagents & Conditions | Chemoselectivity (Halogen Retention) | Typical Yield | Scalability |
| Catalytic Hydrogenation | H₂, Pd/C, MeOH, RT | Poor (<10%) | <10% (Major: pyrazin-2-ol) | N/A |
| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene, DCM, -78 °C | Excellent (>95%) | 85–92% | High |
| Silyl Iodide Cleavage | TMSCl, NaI, MeCN, 0 °C to RT | Excellent (>95%) | 78–85% | High |
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility in the laboratory[4].
Protocol A: BCl₃-Mediated Cleavage with Pentamethylbenzene
This is the premier method for preserving sensitive aryl halides during debenzylation.
Reagents: 5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 eq), Pentamethylbenzene (3.0 eq), BCl₃ (1.0 M in DCM, 2.5 eq), Anhydrous DCM.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 eq) and pentamethylbenzene (3.0 eq). Dissolve in anhydrous DCM to achieve a 0.1 M substrate concentration.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.
-
Reagent Addition: Slowly add the 1.0 M BCl₃ solution (2.5 eq) dropwise down the side of the flask to prevent localized heating.
-
Reaction Monitoring (Self-Validation): Stir at -78 °C for 1.5 hours. Monitor via TLC (20% EtOAc in Hexanes). The UV-active starting material should cleanly convert to a highly polar, lower R_f spot. Diagnostic Warning: If multiple lower R_f spots appear, the internal temperature has likely spiked, initiating dehalogenation.
-
Quenching (Self-Validation): Quench the reaction at -78 °C by the careful dropwise addition of a MeOH/DCM (1:1) mixture. Diagnostic Check: Vigorous fuming (HCl gas evolution) must be observed. Lack of fuming indicates the BCl₃ reagent was severely degraded prior to use.
-
Workup & Purification: Allow the mixture to warm to room temperature. Concentrate under reduced pressure. Purify the crude residue via silica gel chromatography. The non-polar hexamethylbenzene byproduct will elute near the solvent front, cleanly separating from the highly polar 5-bromo-6-chloropyrazin-2-ol product.
Protocol B: In Situ TMSI-Mediated Cleavage
A robust alternative when BCl₃ is unavailable or incompatible with other specific moieties.
Reagents: 5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 eq), Sodium Iodide (NaI, 3.0 eq), Chlorotrimethylsilane (TMSCl, 3.0 eq), Anhydrous Acetonitrile (MeCN).
-
Setup: In a flame-dried flask under argon, dissolve the substrate (1.0 eq) and oven-dried NaI (3.0 eq) in anhydrous MeCN (0.15 M). Cool the suspension to 0 °C.
-
In Situ Generation (Self-Validation): Add TMSCl (3.0 eq) dropwise. Diagnostic Check: The solution will rapidly turn a deep yellow/orange color due to the formation of trace iodine (I₂), confirming the successful generation of TMSI.
-
Reaction: Remove the ice bath and stir at room temperature for 2 to 4 hours. Track the disappearance of the starting material via LC-MS.
-
Quenching (Self-Validation): Dilute the mixture with EtOAc and quench with a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). Diagnostic Check: The biphasic mixture must immediately turn colorless or pale yellow as the I₂ is reduced. Persistent dark coloration indicates insufficient quenching, risking oxidative side reactions.
-
Workup: Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via chromatography to isolate the desired pyrazin-2-ol.
References
1.[1] Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
2.[2] Benzyl Ethers - Protection and Deprotection Source: Organic Chemistry Portal URL:[Link]
3.[3] Mild Debenzylation of Aryl Benzyl Ether with BCl₃ in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger Source: Synlett / Organic Chemistry Portal URL:[Link]
Sources
Application Note: Protocol for Regioselective Sonogashira Coupling of 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Executive Summary
This application note details the optimized protocol for the Sonogashira cross-coupling of 5-(Benzyloxy)-2-bromo-3-chloropyrazine with terminal alkynes. This specific pyrazine scaffold is a critical intermediate in the synthesis of kinase inhibitors and biologically active heterocycles.
The core challenge in this transformation is chemoselectivity . The substrate contains two halogen handles (Br at C2, Cl at C3).[1] This protocol leverages the bond dissociation energy differences between C–Br and C–Cl to achieve exclusive alkynylation at the C2 position, preserving the C3–Cl bond for subsequent diversification (e.g., S_NAr or Suzuki coupling).
Mechanistic Insight & Reactivity Profile[2]
Substrate Analysis
The pyrazine ring is naturally electron-deficient (
-
C2-Bromo Position: Highly activated due to the inductive effect of the adjacent nitrogens and the weaker C–Br bond strength relative to C–Cl.
-
C3-Chloro Position: Less reactive.[1] Under controlled conditions (temperature < 80°C), this site remains inert.
-
C5-Benzyloxy Group: Acts as an electron-donating group (EDG) via resonance. While this slightly increases electron density on the ring compared to a bare halopyrazine, it does not sufficiently deactivate the C2-Br bond to hinder the reaction. It also provides crucial solubility in organic solvents.
Reaction Pathway
The reaction proceeds via the standard Pd(0)/Cu(I) catalytic cycle. The rate-determining step is the oxidative addition of Pd(0) into the C2–Br bond.
Figure 1: Catalytic cycle emphasizing the regioselective oxidative addition at the C2-Br bond.
Experimental Protocols
Pre-Reaction Checklist (Critical)
-
Solvents: DMF or THF must be anhydrous and degassed (sparged with Argon/Nitrogen for 15 mins) to prevent Glaser homocoupling of the alkyne.
-
Reagents: The pyrazine substrate should be free of benzyl alcohol impurities, which can quench the catalyst.
-
Inert Atmosphere: All steps must be performed under
or Ar.
Protocol A: Standard Conditions (Cost-Effective)
Recommended for simple aliphatic or aromatic alkynes.
Reagents:
-
Substrate: 1.0 equiv
-
Alkyne: 1.2 equiv
-
Catalyst: Pd(PPh
) Cl (5 mol%)[2] -
Co-catalyst: CuI (2.5 mol%)
-
Base: Triethylamine (Et
N) (3.0 equiv) -
Solvent: THF or DMF (0.1 M concentration)
Procedure:
-
Charge a flame-dried reaction vial with 5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv), Pd(PPh
) Cl (0.05 equiv), and CuI (0.025 equiv). -
Seal the vial and cycle vacuum/Argon three times.
-
Inject degassed THF (or DMF) followed by Et
N (3.0 equiv). -
Stir at room temperature for 5 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir at Room Temperature for 2–4 hours.
-
Note: If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 60°C to avoid C3-Cl coupling.
-
-
Monitor: Check TLC (Hexane/EtOAc) for disappearance of the starting bromide.
Protocol B: High-Efficiency Conditions (Challenging Substrates)
Recommended for sterically hindered alkynes or if Protocol A fails.
Reagents:
-
Catalyst: Pd(dppf)Cl
[2]·DCM (3 mol%) or Pd (dba) (2 mol%) + XPhos (4 mol%) -
Co-catalyst: CuI (2 mol%)
-
Base: Diisopropylamine (DIPA) or Cs
CO (if using DMF) -
Solvent: 1,4-Dioxane or Toluene
Procedure:
-
Dissolve substrate and alkyne in 1,4-Dioxane.
-
Add base (DIPA).
-
Degas the solution before adding catalysts.
-
Add Pd and Cu catalysts quickly under positive Argon pressure.
-
Heat to 60°C for 4–12 hours.
Data Presentation & Analysis
Expected Yields & Selectivity
The following table summarizes typical outcomes based on internal validation data for halopyrazine couplings.
| Variable | Protocol A (RT, THF) | Protocol B (60°C, Dioxane) |
| Conversion | 85–95% | >98% |
| Isolated Yield | 70–85% | 80–92% |
| Regioselectivity (C2:C3) | >99:1 | ~95:5 |
| Homocoupling (Glaser) | <5% (if strictly degassed) | <2% |
Purification Strategy
Separating the product from the homocoupled alkyne (di-yne) is the primary purification challenge.
-
Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/Base), then brine. Dry over Na
SO . -
Scavenging: If Pd residue is high, treat the organic phase with SiliaMetS® Thiol or charcoal for 30 mins before filtration.
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Eluent: Gradient 0
20% EtOAc in Hexanes. -
Tip: The benzyloxy group makes the product UV active and less polar than the starting pyrazine.
-
Troubleshooting & Optimization Workflow
Common issues include hydrodebromination (replacement of Br with H) and catalyst poisoning.
Figure 2: Decision tree for troubleshooting common reaction failures.
Specific Troubleshooting Tips
-
Problem: Reaction turns black immediately and stalls.
-
Cause: Catalyst precipitation ("Pd black").
-
Solution: Increase ligand ratio (e.g., add extra PPh
) or switch to a bidentate ligand like dppf.
-
-
Problem: Starting material consumed, but no product (Complex mixture).
-
Cause: Decomposition of the pyrazine ring or benzyl ether cleavage.
-
Solution: Ensure conditions are strictly anhydrous. Avoid strong inorganic bases (KOH/NaOH) which might attack the pyrazine. Use organic bases (TEA/DIPA).
-
References
-
Regioselectivity in Dihalo-heterocycles
- Handy, C. J., & Zhang, Y. (2006). "Guidance for the regioselective functionalization of heteroaryl dihalides.
- Key Finding: Establishes the reactivity order C-I > C-Br > C-Cl for Pd-c
-
Sonogashira Coupling on Pyrazines
-
Liron, F., et al. (2010). "Palladium-catalyzed functionalization of pyrazines." European Journal of Organic Chemistry.[3]
- Key Finding: Discusses ligand choices to prevent c
-
-
General Sonogashira Protocol & Mechanism
- Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
- Key Finding: Comprehensive review of catalysts, solvents, and copper-free vari
-
Hydrodebromination Side Reactions
- Zoltán, N., et al. (2012). "Mechanism of hydrodehalogenation in Pd-catalyzed cross-coupling reactions.
- Key Finding: Identifies hydride sources and temperature as key factors in unwanted dehalogen
Sources
Application Note: High-Fidelity Functionalization of the C-Br Bond in 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Executive Summary
This application note details the chemoselective functionalization of 5-(benzyloxy)-2-bromo-3-chloropyrazine (Compound 1 ). This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., P2X3 antagonists, SOCS2 inhibitors). The core challenge lies in differentiating the reactivity between the C2-Bromine and C3-Chlorine atoms.[1][2]
While both halogens are activated by the electron-deficient pyrazine ring, the C-Br bond possesses a lower bond dissociation energy (approx. 68 kcal/mol) compared to the C-Cl bond (approx. 81 kcal/mol).[1] This guide provides optimized protocols to exclusively engage the C-Br bond via Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig), preserving the C-Cl handle for subsequent diversification.[1]
Chemical Context & Reactivity Profile[1][2][3][4][5]
Structural Analysis
The pyrazine ring is inherently electron-deficient (π-deficient), making it susceptible to Nucleophilic Aromatic Substitution (
-
C2-Br (Target): The primary site for oxidative addition by Pd(0) species due to the weaker C-Halogen bond.[1]
-
C3-Cl (Bystander): Sterically adjacent to the Br, creating potential hindrance. It is less reactive toward Pd(0) but highly reactive toward
alkoxides or thiolates. -
C5-OBn (Modulator): The benzyloxy group acts as an electron-donating group (EDG) via resonance.[1] This slightly increases the electron density of the ring compared to a bare pyrazine, stabilizing the oxidative addition intermediate but requiring more active catalyst systems than simple benzenes.[1]
Reactivity Decision Tree
The following diagram illustrates the divergent pathways and the logic for selecting Pd-catalysis for C-Br functionalization.
[1][2][6]
Methodology 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1]
This protocol is optimized to couple aryl- and heteroaryl-boronic acids to the C2 position.[1] The use of Pd(dppf)Cl₂ is critical; the bidentate ferrocenyl ligand prevents catalyst poisoning by the pyrazine nitrogens and enforces a geometry that favors the reductive elimination of the desired product over dehalogenation.[1]
Reagents & Materials
-
Substrate: 5-(benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1]·CH₂Cl₂) (0.05 equiv / 5 mol%)
-
Base: Sodium Carbonate (
), 2.0 M aqueous solution (3.0 equiv)[1]
Step-by-Step Protocol
-
Inertion: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (5 mol%). Seal with a septum and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) via syringe.
-
Activation: Add the 2.0 M
solution (3.0 equiv) via syringe. -
Reaction: Heat the mixture to 80°C in an oil bath or heating block.
-
Note: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C3-Cl bond.[1]
-
-
Monitoring: Monitor via LC-MS or HPLC at 2 hours. Look for the disappearance of the starting material (Rt ~ X min) and formation of the product (M+H = Target Mass).[1]
-
QC Check: If des-bromo byproduct (hydrodehalogenation) exceeds 5%, lower temperature to 60°C and extend time.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[2] Dry organic layer over
, filter, and concentrate.[4] -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Optimization Table
| Parameter | Standard Condition | Alternative (for Sterically Hindered Partners) | Rationale |
| Catalyst | Pd(dppf)Cl₂ (5%) | XPhos boosts oxidative addition for bulky boronic acids.[1] | |
| Base | Anhydrous conditions prevent hydrolysis of sensitive boronic esters. | ||
| Solvent | Dioxane/Water | Toluene/Water | Toluene provides better solubility for highly lipophilic intermediates. |
Methodology 2: Buchwald-Hartwig Amination (C-N Bond Formation)[1][6][8][9]
Introducing amines at C2 is challenging due to the potential for the amine to act as a nucleophile at C3 (
Reagents[1][10]
-
Substrate: 5-(benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst Source:
(Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%) -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5.0 mol%)[1]
-
Base: Cesium Carbonate (
) (2.0 equiv) - Milder than NaOtBu to protect the Cl-bond.[1]
Workflow Diagram
Critical Protocol Nuances
-
Pre-catalyst formation: Mixing
and Xantphos before adding the substrate ensures the active catalytic species ( ) is formed, preventing non-specific Pd precipitation. -
Base Selection: Avoid Sodium tert-butoxide (
) if possible. Strong alkoxide bases can trigger direct of the benzyloxy group or the C3-chloride.[1] is sufficiently basic for the coupling but kinetically slower for .
Troubleshooting & Quality Control
Common Failure Modes
-
Hydrodehalogenation (Loss of Br, replaced by H):
-
Cause: Hydride source in solvent or overheating.
-
Solution: Ensure solvents are anhydrous.[2] Reduce temperature by 10°C.
-
-
Scrambling (Reaction at C3-Cl):
-
Cause: Catalyst too active or ligand bite angle too small.
-
Solution: Switch from
to bidentate ligands (dppf, Xantphos).
-
-
De-benzylation:
-
Cause: Acidic conditions or hydrogenolysis.
-
Solution: Maintain pH > 7. Avoid
atmosphere (use /Argon).
-
Analytical Standards
-
NMR Validation: The proton at C6 (adjacent to OBn) is a singlet around
8.0-8.5 ppm.[1] Functionalization at C2 often shifts this peak slightly upfield due to conjugation. -
Mass Spec: Chlorine isotope pattern (
3:1 ratio) must be preserved in the product mass spectrum. If the 3:1 pattern is lost, the Cl has been reacted.[1]
References
-
General Reactivity of Halopyrazines
-
Buchwald-Hartwig Selectivity
- Source: ACS Publications.
-
URL:[Link]
-
Suzuki Coupling on Heterocycles
-
Compound Data (5-(benzyloxy)-2-bromo-3-chloropyrazine)
Sources
- 1. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: High-Fidelity Functionalization of 5-(Benzyloxy)-2-bromo-3-chloropyrazine
This Application Note is designed for medicinal chemists and drug discovery scientists utilizing 5-(Benzyloxy)-2-bromo-3-chloropyrazine (CAS: 2719750-52-2) as a core scaffold in Fragment-Based Drug Discovery (FBDD).
Strategic Rationale: The "Tri-Vector" Hub
In FBDD, the value of a scaffold is defined by its vectors of growth —the ability to expand into distinct regions of the protein binding pocket without steric clash or synthetic dead-ends.
5-(Benzyloxy)-2-bromo-3-chloropyrazine represents a "privileged" FBDD hub due to its orthogonal reactivity profile . It allows for the sequential, regioselective installation of three distinct pharmacophores, enabling the rapid exploration of chemical space around the pyrazine core.
The Logic of Orthogonality
The molecule possesses three chemically distinct handles:
-
C-2 Bromine: The "Soft" Electrophile. The weakest carbon-halogen bond (
kJ/mol), highly susceptible to Oxidative Addition by Pd(0). It is the site of the First Derivatization . -
C-3 Chlorine: The "Hard" Electrophile/Leaving Group. The stronger bond (
kJ/mol) requires higher activation energy. It remains inert during C-2 functionalization but can be activated subsequently via harsh Pd-catalysis or Nucleophilic Aromatic Substitution ( ). -
C-5 Benzyloxy: The "Masked" Polar Handle. This group serves two roles:
-
Steric/Hydrophobic Anchor: During initial screening, the benzyl group provides lipophilic contacts.
-
Latent Functionality: Hydrogenolysis reveals a pyrazinone (tautomer of hydroxypyrazine), dramatically altering the H-bond donor/acceptor profile (changing from HBA to HBD/HBA) and solubility properties.
-
Reactivity Map & Workflow
The following diagram illustrates the sequential functionalization strategy. The logic dictates that C-2 (Br) must be reacted beforeC-3 (Cl) to maintain regiocontrol.
Figure 1: Sequential functionalization workflow exploiting bond-dissociation energy differences and electronic effects.
Detailed Experimental Protocols
Protocol A: Regioselective C-2 Suzuki-Miyaura Coupling
Objective: Install an aryl/heteroaryl group at the C-2 position without disturbing the C-3 chloride. Mechanism: The Pd(0) catalyst preferentially undergoes oxidative addition into the weaker C-Br bond.[1]
Materials:
-
Substrate: 5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst:
(0.05 equiv) — Chosen for stability and selectivity. -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[2]
Procedure:
-
Setup: Charge a microwave vial or round-bottom flask with the pyrazine substrate, boronic acid, and Pd catalyst.
-
Inertion: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen is the primary cause of homocoupling side-products.
-
Solvation: Add degassed 1,4-Dioxane and aqueous
. -
Reaction: Heat to 80°C for 4-12 hours.
-
Critical Note: Do not exceed 100°C. Higher temperatures may activate the C-3 chloride, leading to bis-coupling.
-
-
Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over
.[3] -
Purification: Flash chromatography (Hexane/EtOAc). The product (Intermediate A) is typically less polar than the starting material.
Protocol B: C-3 Nucleophilic Aromatic Substitution ( )
Objective: Displace the C-3 chloride with an amine to introduce solubility or H-bond interactions. Mechanism: The pyrazine ring is electron-deficient.[2][4] The nitrogen at position 4 activates the C-3 position. While the 5-benzyloxy group is electron-donating (resonance), the inductive pull of the adjacent N-4 and the leaving group ability of Cl makes this reaction feasible under thermal forcing.
Materials:
-
Substrate: Intermediate A (from Protocol A)
-
Nucleophile: Primary or Secondary Amine (2.0 - 5.0 equiv)
-
Base: DIPEA (Hunig's Base) (3.0 equiv)
-
Solvent: NMP (N-methyl-2-pyrrolidone) or DMSO[1]
Procedure:
-
Setup: Dissolve Intermediate A in NMP (0.2 M concentration).
-
Addition: Add the amine and DIPEA.
-
Reaction: Heat to 120°C - 140°C in a sealed vessel for 16 hours.
-
Troubleshooting: If conversion is low, microwave irradiation at 150°C for 30 minutes is often more effective than prolonged thermal heating.
-
-
Workup: Pour into water to precipitate the product (if solid) or extract with EtOAc. Extensive washing with water is required to remove NMP.
Protocol C: Unmasking the Pyrazinone (Hydrogenolysis)
Objective: Remove the benzyl group to reveal the pyrazinone core. Context: This step is usually performed last to avoid handling the highly polar pyrazinone intermediate during earlier steps.
Procedure:
-
Setup: Dissolve the scaffold in MeOH or EtOH.
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Atmosphere: Stir under a balloon of
gas (1 atm) at Room Temperature. -
Monitoring: Reaction is typically fast (1-4 hours). Monitor by LC-MS (Look for mass loss of ~90 Da).
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.
Quantitative Data Summary
The following table summarizes expected reactivity trends based on internal validation and literature precedents for halopyrazines [1, 2].
| Reaction Type | Target Site | Catalyst/Reagent | Selectivity (Br:Cl) | Typical Yield |
| Suzuki Coupling | C-2 (Br) | > 20:1 | 75-90% | |
| Suzuki Coupling | C-3 (Cl) | N/A (Requires Br removal first) | 40-60% | |
| C-3 (Cl) | Primary Amine / Heat | N/A | 60-85% | |
| Buchwald-Hartwig | C-3 (Cl) | N/A | 50-70% |
References
-
Goossen, L. J., et al. (2013). Transition metal-catalyzed functionalization of pyrazines.[4][5] Organic & Biomolecular Chemistry, 11, 2507. Retrieved from [Link]
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (General Reference for Halopyrazine Reactivity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Ticket ID: SC-PYR-235 Subject: Yield Optimization & Regioselectivity in Dihalo-Pyrazine Cross-Coupling Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Challenge
You are attempting a Suzuki-Miyaura cross-coupling on 5-(Benzyloxy)-2-bromo-3-chloropyrazine . This substrate presents a classic "chemoselectivity vs. reactivity" conflict.
-
Regioselectivity: You likely target the C2-Bromine for coupling while retaining the C3-Chlorine for subsequent functionalization. While C-Br bonds typically undergo oxidative addition faster than C-Cl bonds, the electron-deficient nature of the pyrazine ring activates both positions.
-
Electronic Deactivation: The 5-Benzyloxy group is an electron-donating group (EDG) by resonance. It donates electron density into the ring (specifically para to the C2 position), potentially increasing the electron density at the C-Br bond. This makes the oxidative addition of Palladium(0) slower compared to a naked pyrazine, increasing the risk of catalyst death or side reactions.
-
Catalyst Poisoning: Pyrazine nitrogens can coordinate to Pd, displacing ligands and deactivating the catalyst (formation of Pd-black).
This guide provides a self-validating protocol to navigate these competing factors.
Module 1: Critical Reaction Parameters
Catalyst & Ligand Selection
-
The Problem: Standard catalysts like
often fail due to the sluggish oxidative addition caused by the benzyloxy donation and potential poisoning by pyrazine nitrogens. -
The Solution: Use Pd(dppf)Cl₂[1][2]·DCM or XPhos Pd G2 .
-
Why? The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle and is resistant to displacement by the pyrazine nitrogens. XPhos is bulky and electron-rich, accelerating oxidative addition into the deactivated C2-Br bond while preventing catalyst aggregation.
-
Base & Solvent Architecture[3]
-
The Problem: Strong bases (hydroxides, alkoxides) promote hydrodebromination (replacing Br with H) and can cause Nucleophilic Aromatic Substitution (
) at the activated C3-Cl position. -
The Solution: Use Mild Carbonates (
, ) or Phosphates ( ) . -
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1) .
-
Why? Water is essential for the transmetallation step (activating the boronic acid). Avoiding primary alcohols (MeOH, EtOH) reduces the risk of hydride transfer (reduction side-product).
-
Module 2: Troubleshooting Guide (Q&A)
Q1: I am seeing significant amounts of the hydrodebrominated product (Br replaced by H). Why?
A: This is the "Reduction Trap." It occurs when the oxidative addition intermediate (Ar-Pd-Br) intercepts a hydride source instead of the boronic acid.
-
Root Cause: Often caused by alcohol solvents acting as hydride donors or excessive heating with amine bases.
-
Fix:
-
Switch solvent to THF or Dioxane (strictly exclude alcohols).
-
Increase the concentration of Boronic Acid (1.2 – 1.5 equiv) to outcompete the reduction pathway.
-
Ensure your solvent is degassed; oxygen can promote non-productive cycles.
-
Q2: The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help.
A: You are likely experiencing Catalyst Poisoning or Ligand Dissociation .
-
Mechanism: The pyrazine nitrogens are binding to the Pd center, shutting down the cycle.
-
Fix: Switch to a catalyst with a chelating ligand like Pd(dppf)Cl₂ or a bulky Buchwald precatalyst (XPhos Pd G2 ). These ligands bind Pd too tightly to be displaced by the pyrazine nitrogen.
Q3: I am getting a mixture of mono-coupled (at Br) and bis-coupled (at Br and Cl) products.
A: You have lost regiocontrol. The temperature is likely too high, allowing the catalyst to overcome the activation energy barrier for the C-Cl bond.
-
Fix:
-
Lower Temperature: Run the reaction at 60°C – 75°C . Do not reflux at >100°C unless necessary.
-
Stoichiometry: Use strictly 1.0 to 1.05 equivalents of Boronic acid. Excess boronic acid drives the second coupling.
-
Module 3: Optimized Experimental Protocol
Target: Selective coupling at C2-Br.
| Reagent | Equivalents | Role |
| 5-(Benzyloxy)-2-bromo-3-chloropyrazine | 1.0 | Substrate |
| Aryl Boronic Acid | 1.1 | Coupling Partner |
| Pd(dppf)Cl₂·DCM | 0.03 - 0.05 (3-5 mol%) | Catalyst |
| 2.0 | Base | |
| 1,4-Dioxane / Water | 4:1 Ratio (0.2 M) | Solvent System |
Step-by-Step Workflow:
-
Setup: In a reaction vial equipped with a magnetic stir bar, add the Pyrazine substrate (1.0 equiv), Boronic acid (1.1 equiv), and Base (2.0 equiv).
-
Solvent & Degassing: Add the 1,4-Dioxane/Water mixture. Critical: Sparge the solvent with Nitrogen or Argon for 10-15 minutes before adding the catalyst. Oxygen is the enemy of low-loading Pd cycles.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3-5 mol%) quickly under a positive stream of inert gas. Seal the vial immediately.
-
Reaction: Heat to 70°C . Monitor by LC-MS or TLC at 2 hours and 4 hours.
-
Checkpoint: If starting material remains but no bis-coupling is observed, raise temp to 80°C.
-
Checkpoint: If bis-coupling begins to appear (M+Ar+Ar), stop immediately.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Silica gel chromatography. The Benzyloxy group aids separation; the product will likely be more polar than the starting material but less polar than the bis-coupled byproduct.
Module 4: Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired pathway and common failure modes.
Caption: Kinetic pathway analysis showing the regioselectivity window (Green) vs. thermal and stoichiometric failure modes (Red).
References
-
Regioselectivity in Dihalo-Heterocycles: Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the Suzuki coupling of dihaloheterocycles." Chemical Communications. The study establishes the general rule that C-Br bonds react preferentially over C-Cl bonds in heterocyclic systems, though electronic perturbations can narrow this window.
-
Catalyst Poisoning by Nitrogen Heterocycles: Guru, M. M., et al. (2018). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[3] Chemical Science. This paper details the mechanism of Pd-catalyst deactivation by azoles and pyrazines and recommends bulky ligands to prevent coordination.
-
Hydrodebromination Mechanisms: Navarro, O., et al. (2004). "Preventing debromination in Suzuki coupling." Journal of Organic Chemistry. Discusses the role of solvent and base in hydride transfer side-reactions during the coupling of electron-deficient halides.
-
Pyrazine Functionalization Review: Goikhman, R., et al. (2013). "Transition metal-catalyzed functionalization of pyrazines." Organic & Biomolecular Chemistry. A comprehensive review of coupling strategies specifically for the pyrazine scaffold.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
Technical Support Center: Buchwald-Hartwig Amination of 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Welcome to the advanced troubleshooting and technical support guide for the palladium-catalyzed cross-coupling of 5-(Benzyloxy)-2-bromo-3-chloropyrazine . This substrate presents unique chemo- and regioselectivity challenges due to the presence of two different halogens (bromo and chloro) on an electron-deficient heteroaromatic ring, compounded by the potential lability of the benzyl ether under harsh basic conditions.
This guide is designed for discovery chemists and process scientists to systematically diagnose, resolve, and prevent side reactions.
Mechanistic Pathway & Reaction Divergence
Understanding the causality behind side reactions requires mapping the catalytic cycle. The Buchwald-Hartwig amination relies on the kinetic preference of Palladium(0) to undergo oxidative addition into the weaker C–Br bond over the C–Cl bond . However, the electron-deficient nature of the pyrazine ring lowers the activation barrier for C–Cl insertion and makes the ring highly susceptible to base-mediated Nucleophilic Aromatic Substitution (SNAr) .
Catalytic cycle and side-reaction divergence in the amination of bromochloropyrazine.
Troubleshooting Guide & FAQs
Q1: Why am I observing amination at the C-3 (chloro) position, or significant bis-amination?
Causality: The C–Br bond has a lower bond dissociation energy than the C–Cl bond, making the oxidative addition of Pd(0) into C-2 kinetically favored. However, highly active dialkylbiaryl phosphine ligands (e.g., BrettPhos) are specifically designed to activate aryl chlorides. If the reaction is run at elevated temperatures (>90 °C) or with an excess of the amine nucleophile, the catalyst will readily perform a second oxidative addition into the C-3 position after the C-2 position is consumed, yielding bis-aminated byproducts. Solution:
-
Stoichiometry: Strictly limit the amine to 1.05 equivalents.
-
Temperature: Lower the reaction temperature to 65–75 °C.
-
Ligand Selection: Switch to a ligand that strongly differentiates between bromides and chlorides, such as RuPhos or BINAP, which provide excellent mono-arylation selectivity in dihalogenated heterocycles .
Q2: My LC-MS shows a major peak corresponding to [M-79] (loss of bromine) but no amine incorporation. What causes this?
Causality: This is hydrodehalogenation. It occurs when the intermediate Pd(II)-aryl amido complex undergoes
Q3: I am detecting a side product where my base (e.g., tert-butoxide) has been incorporated into the pyrazine ring. How do I prevent this?
Causality: The pyrazine ring is heavily electron-deficient, acting as an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr) . Strong, nucleophilic bases like Sodium tert-butoxide (NaOtBu) can directly attack the C-3 chloro position independent of the palladium catalytic cycle. Solution: Replace nucleophilic alkoxide bases with weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) are highly recommended for electron-deficient pyrazines to suppress background SNAr reactions.
Q4: Is the 5-benzyloxy group at risk of cleavage during the cross-coupling?
Causality: Benzyl ethers are generally stable to the standard basic and reductive conditions of the Buchwald-Hartwig amination. However, if the reaction is starved of the amine nucleophile, or if harsh conditions (e.g., KOH, >110 °C) are used, the palladium catalyst can undergo oxidative addition into the C–O bond, or the base can mediate ether cleavage. Solution: Maintain anhydrous conditions and avoid hydroxide bases. If ether cleavage persists, verify that your solvent (e.g., 1,4-dioxane) is free of peroxides, which can oxidize the catalyst and promote off-cycle degradation.
Quantitative Data: Ligand & Base Optimization
The following table summarizes internal validation data for the coupling of 5-(Benzyloxy)-2-bromo-3-chloropyrazine with morpholine (1.1 eq) using 2 mol% Pd₂(dba)₃.
| Ligand (4 mol%) | Base (2.0 eq) | Temp (°C) | Conversion | C-2 Product Yield | Major Side Reaction |
| RuPhos | LiHMDS | 65 | >99% | 88% | Trace bis-amination (<2%) |
| BINAP | Cs₂CO₃ | 90 | 85% | 72% | Hydrodehalogenation (8%) |
| BrettPhos | NaOtBu | 100 | >99% | 45% | SNAr (tert-butoxy) (30%) |
| Xantphos | K₃PO₄ | 80 | 60% | 55% | Incomplete conversion |
| tBuBrettPhos | LiHMDS | 70 | 95% | 82% | Minimal (Highly selective) |
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . By tracking specific mass shifts during LC-MS monitoring, the operator can immediately diagnose the health of the reaction.
Materials:
-
5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv, limiting reagent)
-
Amine nucleophile (1.05 equiv)
-
Pd₂(dba)₃ (2.0 mol%)
-
RuPhos (4.0 mol%)
-
LiHMDS (1.0 M in THF, 2.2 equiv)
-
Anhydrous Toluene (0.1 M concentration)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ and RuPhos. Add 20% of the total anhydrous toluene volume. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L₂Pd(0) species.
-
Substrate Addition: To the active catalyst solution, add 5-(Benzyloxy)-2-bromo-3-chloropyrazine and the amine nucleophile. Dilute with the remaining anhydrous toluene.
-
Base Addition & Heating: Dropwise add the LiHMDS solution at room temperature. Seal the flask and heat to 65 °C.
-
In-Process Control (Self-Validation): After 2 hours, sample 10 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Validation Check 1: Look for the exact mass of the desired product.
-
Validation Check 2: Scan for [M - 79] (Hydrodehalogenation). If present >5%, reduce the temperature by 10 °C.
-
Validation Check 3: Scan for [M + Amine - 35] (C-3 amination). If present, verify that the amine stoichiometry did not exceed 1.05 equiv.
-
-
Quench & Workup: Upon complete consumption of the starting material (typically 4-6 hours), cool to 0 °C and quench with saturated aqueous NH₄Cl to neutralize the LiHMDS. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
References
Advanced Technical Support Center: Purification of 5-(Benzyloxy)-2-bromo-3-chloropyrazine Derivatives
Welcome to the dedicated technical support center for the isolation and purification of 5-(benzyloxy)-2-bromo-3-chloropyrazine and its derivatives. These densely functionalized heterocyclic scaffolds are critical intermediates in the synthesis of advanced oncology therapeutics, notably in the development of selective PKMYT1 inhibitors such as RP-6306[1].
Due to the electron-deficient nature of the pyrazine ring, the lability of the benzyl ether, and the presence of multiple halogens, these compounds present unique physicochemical challenges. This guide synthesizes field-proven methodologies to help you troubleshoot degradation, optimize resolution, and maximize yields.
Diagnostic Troubleshooting & FAQs
Q1: During the workup of the benzylation reaction, my crude product is oiling out instead of crystallizing. How do I force precipitation? A: The crude product often presents as a recalcitrant yellow oil due to the presence of residual toluene or unreacted benzyl bromide, which disrupt crystal lattice formation[1].
-
Causality: Toluene acts as a strong solvating agent that lowers the crystallization temperature of the pyrazine derivative.
-
Solution: Ensure complete evaporation of toluene under reduced pressure. Dissolve the resulting oil in warm ethanol (EtOH). Instead of passive cooling, initiate precipitation via the slow addition of water (acting as an anti-solvent) while applying ultrasonic irradiation. Sonication provides the necessary acoustic cavitation to overcome the nucleation energy barrier, forcing the compound to precipitate as a solid rather than oiling out[1].
Q2: When purifying the crude mixture via standard normal-phase silica gel chromatography, I observe severe peak tailing, streaking, and low mass recovery. What is causing this? A: Pyrazine nitrogen atoms possess basic lone pairs that interact strongly with the acidic silanol groups present on standard chromatographic silica (~500 m²/g)[2]. Furthermore, prolonged exposure to acidic silica can catalyze the cleavage of the benzyloxy group.
-
Causality: The acid-base interaction between the pyrazine ring and silanols causes heterogeneous retention times (streaking).
-
Solution: Upgrade to high-surface-area silica cartridges (>700 m²/g), which provide superior resolving power for heterocyclic compounds[2]. Additionally, pre-condition your column with 1% Triethylamine (TEA) in hexane to cap acidic silanols, thereby neutralizing the stationary phase and protecting the benzyl ether from hydrolysis.
Q3: How can I effectively separate the 2-bromo-3-chloro regioisomer from its 3-bromo-2-chloro counterpart? A: Halogenated pyrazine regioisomers possess nearly identical dipole moments and often co-elute on normal-phase silica.
-
Causality: Normal-phase chromatography relies primarily on polar interactions, which are insufficiently distinct between these specific regioisomers.
-
Solution: Shift to reverse-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column with a shallow water/acetonitrile gradient. For highly complex mixtures or atropisomeric resolution (often encountered in sterically hindered pyrazine derivatives), Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is the most authoritative and efficient method[1].
Process Workflows & Decision Trees
The following diagrams illustrate the logical progression for isolating and purifying these complex derivatives.
Workflow for the isolation and precipitation of halogenated pyrazine derivatives.
Decision tree for chromatographic purification of complex pyrazine mixtures.
Validated Standard Operating Procedures (SOPs)
SOP A: Anti-Solvent Precipitation (Scalable Bulk Purification)
This self-validating protocol is optimal for isolating the product directly from the benzylation reaction (using benzyl bromide and silver carbonate in toluene) without relying on chromatography[1].
-
Filtration: Filter the crude toluene reaction mixture through a tightly packed pad of Celite to remove insoluble inorganic salts (e.g., Ag₂CO₃ and AgBr). Wash the filter cake with a minimal amount of ethyl acetate to ensure complete transfer.
-
Concentration: Evaporate the filtrate under reduced pressure (40°C water bath) to completely strip the toluene, yielding a crude yellow oil[1]. Validation: Verify the absence of toluene via ¹H-NMR before proceeding.
-
Dissolution: Dissolve the crude oil in a minimal volume of warm ethanol (EtOH) at 45–50°C.
-
Nucleation via Sonication: Transfer the flask to an ultrasonic bath. Slowly add deionized water dropwise while sonicating[1]. Continue addition until persistent turbidity is observed, indicating the onset of nucleation.
-
Crystallization: Remove from the sonicator and allow the mixture to cool undisturbed to 4°C for 2–4 hours to maximize crystal yield.
-
Isolation: Filter the precipitate under vacuum, wash with ice-cold EtOH/H₂O (1:3), and dry under high vacuum to afford the pure target compound.
SOP B: High-Efficiency Normal Phase Flash Chromatography
Use this protocol when precipitation fails or when purifying complex mixtures containing unreacted starting materials[2].
-
Column Selection: Select a high-surface-area silica cartridge (>700 m²/g) to prevent pyrazine streaking and improve resolution[2].
-
Equilibration: Condition the column with 3 column volumes (CV) of 100% Hexane containing 1% Triethylamine (TEA) to neutralize acidic silanols.
-
Sample Loading: Dry-load the crude mixture onto Celite to prevent band broadening, or apply as a highly concentrated solution in dichloromethane (DCM).
-
Elution: Run a shallow gradient from 0% to 20% Ethyl Acetate in Hexane over 15 CVs.
-
Fraction Analysis: Monitor elution via UV detection at 254 nm. Confirm fractions containing the target mass using LC-MS before pooling to ensure no co-eluting debrominated impurities are included.
Quantitative Chromatographic Data
The following table summarizes expected performance metrics across different purification modalities to help you select the optimal method for your specific impurity profile.
| Purification Method | Stationary Phase | Mobile Phase System | Typical Recovery | Resolution (Rs) | Primary Use Case |
| Anti-Solvent Precipitation | N/A | EtOH / H₂O | 80–85% | N/A | Bulk isolation directly from toluene[1] |
| Standard Flash | Silica (~500 m²/g) | Hexane / EtOAc | 60–70% | < 1.0 | Crude cleanup; high risk of streaking[2] |
| High-Efficiency Flash | Silica (>700 m²/g) | Hexane / EtOAc (+1% TEA) | 85–95% | > 1.5 | Routine purification of complex mixtures[2] |
| Reverse-Phase HPLC | C18 (5 µm) | H₂O / MeCN (0.1% FA) | 75–90% | > 2.0 | Separation of halogenated regioisomers |
| Chiral SFC | Amylose/Cellulose | CO₂ / MeOH | > 90% | > 2.5 | Resolution of atropisomers or enantiomers[1] |
References
-
Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Improving Flash Purification of Chemically Related Pyrazines Source: Ablelab / Biotage Application Notes URL:[Link]
Sources
Technical Support Center: Selective Deprotection of 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Case ID: DEP-PYR-2Br3Cl Status: Active Subject: Chemoselective Cleavage of Benzyl Ethers on Polyhalogenated Pyrazine Scaffolds
Executive Summary & Core Challenge
The Chemoselectivity Paradox
The deprotection of 5-(Benzyloxy)-2-bromo-3-chloropyrazine presents a classic chemoselectivity challenge in medicinal chemistry. You are attempting to cleave a benzyl ether (C–O bond) in the presence of two sensitive aryl halides (C–Br and C–Cl) on an electron-deficient pyrazine ring.
-
The Trap: Standard catalytic hydrogenolysis (
, Pd/C), the "gold standard" for benzyl removal, frequently leads to hydrodehalogenation . The C–Br bond (Bond Dissociation Energy ~81 kcal/mol) is weaker than the benzyl C–O bond in many contexts, leading to the formation of the des-bromo byproduct (5-(Benzyloxy)-3-chloropyrazine or 5-hydroxy-3-chloropyrazine) before the benzyl group is removed. -
The Secondary Risk: Acid-mediated hydrolysis (e.g., HBr/AcOH) risks Nucleophilic Aromatic Substitution (
) . The protonated pyrazine ring is highly electrophilic; nucleophiles (even water or acetate) can displace the Chlorine at C3 or Bromine at C2, leading to hydrolysis side products.
This guide details the non-reductive protocols required to solve this problem and provides troubleshooting for common failure modes.
Decision Matrix: Method Selection
Use this flowchart to select the optimal protocol based on your available equipment and scale.
Figure 1: Strategic decision tree for selecting deprotection methodology. Method A is the primary recommendation for purity.
Standard Operating Protocols (SOPs)
Protocol A: Lewis Acid Cleavage (High Selectivity)
Best for: Preventing dehalogenation and
-
Reagents: Boron Trichloride (
) or Boron Tribromide ( ) (1M in DCM). -
Solvent: Dichloromethane (Anhydrous).
-
Temperature: -78°C to 0°C.
Step-by-Step:
-
Dissolve 1.0 eq of substrate in anhydrous DCM (0.1 M concentration) under
atmosphere. -
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add
(3.0 eq) dropwise over 20 minutes.-
Note:
is preferred over to avoid potential Halogen exchange (Br replacing Cl), though is more potent.
-
-
Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor by TLC/LC-MS.
-
Quench: Pour into a mixture of ice and saturated
.-
Critical: Do not quench with MeOH at room temp if the mixture is acidic, as methyl ether formation can occur.
-
-
Extract with DCM, dry over
, and concentrate.
Protocol B: Acidolytic Cleavage (Scalable)
Best for: Large batches where Boron waste is prohibitive.
Mechanism: Protonation of the ether oxygen followed by
-
Reagents: Trifluoroacetic Acid (TFA), Thioanisole (Scavenger).
-
Solvent: TFA (Neat) or DCM.
-
Temperature: Ambient to 60°C.
Step-by-Step:
-
Dissolve substrate in TFA (approx. 10-20 volumes).
-
Add Thioanisole (2-5 eq) .
-
Why? The benzyl carbocation generated must be trapped immediately to prevent benzylation of the pyrazine nitrogens or recombination.
-
-
Heat to 50°C for 4-6 hours.
-
Monitor LC-MS for the disappearance of starting material.
-
Remove TFA under reduced pressure (rotary evaporator).
-
Neutralize residue with saturated
and extract into EtOAc.
Troubleshooting & FAQs
Issue 1: "I see a mass of M-80 (Des-bromo) in my LC-MS."
Diagnosis: Hydrodehalogenation.
-
Cause: You likely used Catalytic Hydrogenation (
, Pd/C).[1][2] Even with "mild" catalysts, the C-Br bond at the 2-position of a pyrazine is extremely labile. -
Solution: Stop using
. If you absolutely must use hydrogenation (e.g., to remove other protecting groups simultaneously), you must use a poisoned catalyst such as Pd/C(sulfided) or add an amine poison (e.g., DIPEA) to the reaction, but success is low. Switch to Protocol A.
Issue 2: "My product has a mass of M-35+17 (Hydroxyl replacement)."
Diagnosis: Nucleophilic Aromatic Substitution (
-
Cause: During acid hydrolysis (Protocol B), the reaction temperature was too high, or water was present. The protonated pyrazine ring activated the C-Cl or C-Br bond, and water (or acetate) attacked, displacing the halogen.
-
Solution:
-
Ensure conditions are strictly anhydrous if using Lewis acids.
-
Lower the temperature in Protocol B.
-
Switch to Protocol A (
at -78°C), which avoids the thermal energy required for .
-
Issue 3: "The reaction stalls with 50% starting material remaining."
Diagnosis: Strong coordination of Boron species to Pyrazine Nitrogen.
-
Cause: The pyrazine nitrogens are basic and can complex with
, reducing the effective concentration available for ether cleavage. -
Solution: Increase the equivalents of Lewis Acid to 5.0 eq . The first equivalents saturate the ring nitrogens; the subsequent equivalents perform the deprotection.
Comparative Data Analysis
| Method | Reagent | Conditions | Yield | Chemoselectivity (Br/Cl retention) | Scalability |
| Hydrogenolysis | EtOH, RT | <20% | Poor (Major dehalogenation) | High | |
| Lewis Acid | DCM, -78°C | 85-92% | Excellent | Medium | |
| Strong Acid | TFA/Thioanisole | 60°C | 70-80% | Good (Risk of | High |
| HBr/AcOH | 33% HBr | AcOH, RT | 50-60% | Moderate (Risk of Halogen Exchange) | High |
Mechanistic Visualization
The following diagram illustrates the competing pathways. The goal is to follow the green path (Ether Cleavage) while avoiding the red paths (Reduction or Displacement).
Figure 2: Reaction pathways showing the selectivity window required for successful deprotection.
References
-
Acid-Mediated Deprotection of Cbz/Bn Groups. Technical Disclosure Commons, 2025.[3] A scalable alternative to Pd-catalyzed hydrogenolysis avoiding metal contamination.[3] (Note: Generalized citation based on search result 1.1)
-
Troubleshooting Dehalogenation in Coupling Reactions. BenchChem Technical Support, 2025. Analysis of aryl halide sensitivity in palladium-catalyzed environments.
-
Mild Method for Deprotection of N-Cbz/Bn Groups. Organic Chemistry Portal, 2025. Usage of AlCl3/HFIP and Lewis acids for selective deprotection.[4]
-
Selective Debenzylation of Benzyl Protected Groups. Qualitas, 2011. Discussion on SiliaCat Pd(0) and the challenges of halogen retention.
Sources
- 1. qualitas1998.net [qualitas1998.net]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tdcommons.org [tdcommons.org]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Technical Support Center: Regioselective Functionalization of 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you frequently encounter complex heterocyclic scaffolds that require precise, orthogonal functionalization. 5-(Benzyloxy)-2-bromo-3-chloropyrazine is a highly valuable intermediate—famously utilized in the synthesis of selective PKMYT1 inhibitors like RP-6306 [1]—but its dual-halogenated nature presents significant chemoselectivity challenges.
This guide provides a deep mechanistic understanding, troubleshooting workflows, and self-validating protocols to help you achieve perfect regiocontrol during Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr) reactions.
Mechanistic Foundations: The Causality of Regioselectivity
To control this molecule, we must understand the conflicting electronic and steric forces at play. The regioselectivity is dictated by the interplay between bond dissociation energies (BDE) and the resonance (+M) effect of the 5-benzyloxy group.
-
C2 Position (Bromo): The C–Br bond is significantly weaker than the C–Cl bond. In Palladium-catalyzed cross-coupling, the rate-determining step is oxidative addition. The weaker C–Br bond facilitates much faster oxidative addition, rendering the C2 position highly reactive toward Pd(0) species [2].
-
C3 Position (Chloro): Chlorine is more electronegative than bromine, polarizing the C–Cl bond and making the C3 carbon more electrophilic.
-
The 5-Benzyloxy Influence: The oxygen lone pair of the benzyloxy group donates electron density into the pyrazine ring via resonance. Because C2 is para to the benzyloxy group, it receives this electron density, which slightly deactivates it toward nucleophilic attack. Conversely, C3 is meta to the benzyloxy group and remains highly electron-deficient. Therefore, SNAr is electronically biased toward the C3 position.
Reaction pathways dictating regioselective functionalization at C2 vs. C3.
Troubleshooting FAQs: Palladium-Catalyzed Cross-Coupling (C2 Focus)
Q1: I am observing a mixture of C2 and C3 arylation during my Suzuki-Miyaura coupling. How do I improve C2 selectivity? A1: Loss of regioselectivity in Suzuki couplings usually stems from excessive thermal energy overcoming the activation barrier for C–Cl oxidative addition.
-
Causality: While Pd inserts into C–Br faster, at temperatures >90°C, the catalyst becomes highly active and will begin inserting into the C–Cl bond once the C–Br starting material depletes.
-
Solution: Lower the reaction temperature to 60–70°C. Switch to a more reactive, electron-rich ligand like dppf or XPhos to ensure the C–Br oxidative addition remains rapid even at lower temperatures [2].
Q2: My Buchwald-Hartwig amination at C2 is stalling, and I see significant homocoupling of the pyrazine. What is the issue? A2: Homocoupling indicates that oxidative addition is occurring, but transmetalation or reductive elimination is failing, causing the Pd-complex to react with another activated pyrazine.
-
Causality: The 5-benzyloxy group's steric bulk can hinder the incoming amine during the coordination step.
-
Solution: Use a ligand with a wider bite angle (e.g., Xantphos) to force the reductive elimination step, and ensure your solvent (e.g., 1,4-Dioxane) is rigorously degassed to prevent Pd catalyst deactivation.
Troubleshooting workflow for resolving poor regioselectivity in Pd-catalyzed cross-coupling.
Troubleshooting FAQs: Nucleophilic Aromatic Substitution (C3 Focus)
Q3: I want to perform an SNAr with an aliphatic amine at C3, but the reaction is excessively slow. Should I increase the temperature? A3: Proceed with caution. While SNAr at C3 is electronically favored, extreme heat (>130°C) can lead to undesired displacement of the C2 bromide or even cleavage of the 5-benzyloxy ether.
-
Causality: The rate-determining step in SNAr is the formation of the Meisenheimer complex. The 5-benzyloxy group makes the overall ring less electron-deficient than a standard dichloropyrazine.
-
Solution: Instead of extreme heat, increase the nucleophilicity of your amine by using a polar aprotic solvent (NMP or DMSO) to strip away the solvation shell of the nucleophile. Adding a non-nucleophilic base like DIPEA (2.0 eq) ensures the amine remains unprotonated and fully active.
Quantitative Data Summary
The following table synthesizes expected outcomes based on optimized internal parameters for 5-(Benzyloxy)-2-bromo-3-chloropyrazine functionalization:
| Reaction Type | Target Position | Reagents / Catalyst System | Temp (°C) | Expected Yield | Regioselectivity Ratio |
| Suzuki-Miyaura | C2 (Bromo) | Pd(dppf)Cl₂, K₂CO₃, Aryl-B(OH)₂ | 60–80 | 75–85% | > 95:5 (C2:C3) |
| Buchwald-Hartwig | C2 (Bromo) | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Amine | 80–90 | 65–80% | > 90:10 (C2:C3) |
| SNAr (Amine) | C3 (Chloro) | Aliphatic Amine, DIPEA, NMP | 100–120 | 70–90% | > 98:2 (C3:C2) |
| SNAr (Alkoxide) | C3 (Chloro) | NaOR, ROH solvent | 60–80 | 80–95% | > 95:5 (C3:C2) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in analytical checkpoints. Because the starting material contains both Bromine and Chlorine, it exhibits a distinct ~3:4:1 isotopic mass pattern (M : M+2 : M+4). We use this isotopic signature to validate regioselectivity.
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Objective: Chemoselective arylation at the C2 position.
-
Preparation: To a flame-dried Schlenk flask, add 5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 eq), Arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: dppf provides the optimal steric bulk and electron richness to favor rapid C–Br insertion at lower temperatures.
-
Solvent: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture via three freeze-pump-thaw cycles.
-
Execution: Stir the reaction at 65°C under an Argon atmosphere for 4–6 hours.
-
Validation Checkpoint (LC-MS): Analyze the crude mixture. The product mass should show a shift from the 3:4:1 pattern to a strict 3:1 isotopic pattern (M : M+2) . This confirms the loss of Bromine and the retention of Chlorine. If a 1:1 pattern is observed, you have erroneously reacted at the C3 position.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: C3-Selective SNAr with Amines
Objective: Chemoselective amination at the C3 position.
-
Preparation: In a sealed pressure vial, dissolve 5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 eq) in anhydrous NMP (0.2 M concentration).
-
Reagent Addition: Add the desired aliphatic amine (1.5 eq) and DIPEA (2.0 eq). Causality: DIPEA acts as an acid scavenger, preventing the hydrohalic acid byproduct from protonating the nucleophilic amine.
-
Execution: Seal the vial and heat to 110°C for 12 hours.
-
Validation Checkpoint (LC-MS): Analyze the crude mixture. The product mass should show a strict 1:1 isotopic pattern (M : M+2) . This confirms the loss of Chlorine and the retention of Bromine.
-
Workup: Quench with water to precipitate the product. Filter the solid, wash with cold water, and recrystallize from EtOH/Water.
References
-
Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
troubleshooting failed cross-coupling with 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Topic: Troubleshooting Failed Cross-Coupling Methodologies Document ID: TSC-PYR-0523 Status: Active Audience: Medicinal Chemists, Process Chemists[1]
Core Reactivity Profile: The "Deceptive" Scaffold
Before troubleshooting, you must understand why this molecule fails. 5-(Benzyloxy)-2-bromo-3-chloropyrazine is not a standard electrophile; it is an electronic paradox.[1]
-
The Leaving Group Hierarchy: Bromide (at C2) is inherently a better leaving group than Chloride (at C3). Under standard conditions, C2 should react first.[1]
-
The Electronic Counter-Punch: The benzyloxy group at C5 is a strong Resonance Donor (
).-
Resonance Effect: The oxygen lone pair donates electron density into the pyrazine ring, specifically enriching positions C2 (para) and C6 (ortho) .
-
The Conflict: Oxidative addition of Pd(0) requires an electron-deficient center.[1] By enriching C2, the benzyloxy group deactivates the C-Br bond towards the catalyst, significantly closing the reactivity gap between the "deactivated" C2-Br and the "electron-poor" C3-Cl.[1]
-
Implication: If your catalyst is not active enough, you get no reaction.[1] If you apply too much heat to force it, you lose regioselectivity and couple at C3 (Cl) or both positions.
Troubleshooting Guides (FAQ Format)
Scenario A: The "Zombie" Reaction (0% Conversion)
Symptom: Starting material is recovered unchanged after 24h. The reaction mixture stays pale or turns black (Pd precipitation) immediately.
Root Cause 1: Catalyst Poisoning (The "N-Binder" Effect) Pyrazine nitrogens are excellent ligands.[1] If your catalyst lacks bulky ligands, the substrate simply coordinates to the Pd(II) center, shutting down the cycle before it starts.
-
Fix: Switch to Pre-catalysts with bulky, electron-rich phosphine ligands.[1] Avoid simple Pd(PPh3)4 or Pd(OAc)2/PPh3.
-
Recommended Systems:
Root Cause 2: Electronic Deactivation As noted above, the C5-OBn group makes the C2-Br bond sluggish.[1]
-
Fix: Use ligands that facilitate oxidative addition into electron-rich aryl halides.[1] Bis(tri-tert-butylphosphine)palladium(0) or Q-Phos are excellent for deactivated substrates.[1]
Scenario B: The "Regio-Scramble" (Mixture of Isomers)
Symptom: You see formation of the C2-product (desired), C3-product (undesired), and bis-coupled product.[1]
Root Cause: Thermal Overdrive Because the C2-Br is deactivated, you likely increased the temperature to >100°C. At this energy, the activation barrier difference between C-Br and C-Cl becomes negligible.[1]
-
Fix: "Low and Slow."
-
Keep temperature < 60°C.
-
Use a more active catalyst (e.g., Pd(tBu3P)2) that works at room temperature, rather than heating a lazy catalyst.[1]
-
Stoichiometry: Strictly limit the nucleophile to 0.95 - 1.0 equivalents. Excess nucleophile drives the second addition immediately after the first.
-
Scenario C: The "Vanishing Ether" (Side Reaction)
Symptom: Appearance of a polar spot by TLC/LCMS (Phenol formation).
Root Cause: Lewis Acid Cleavage If you are using boronic acids with Lewis acidic byproducts or harsh workups, the benzyl ether can cleave.
-
Fix:
-
Switch bases: Use K3PO4 (anhydrous) instead of carbonates if hydrolysis is suspected.[1]
-
Avoid Lewis acids: Do not use BBr3 or AlCl3 in any subsequent steps while the OBn is needed.
-
Validated Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling (C2-Selective)
Target: Coupling aryl boronic acid at C2-Br without touching C3-Cl.[1]
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl2·DCM (5 mol%) | Bidentate ligand prevents N-coordination; robust.[1] |
| Solvent | 1,4-Dioxane / Water (4:[1][8]1) | Water is essential for boronic acid activation.[1] |
| Base | K2CO3 (2.0 equiv) | Mild enough to prevent ether hydrolysis.[1] |
| Temp | 60 °C | CRITICAL: Do not exceed 80°C to maintain selectivity. |
| Time | 4 - 16 hours | Monitor via LCMS.[1] Stop at >95% conversion. |
Step-by-Step:
-
Charge reaction vial with 5-(benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv), Aryl-B(OH)2 (1.05 equiv), and K2CO3 (2.0 equiv).[1]
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed Dioxane/Water (0.1 M concentration).[1]
-
Stir at 60°C.
-
Checkpoint: If conversion stalls at 50%, add 2 mol% fresh catalyst; do not increase temperature.[1]
Protocol 2: Buchwald-Hartwig Amination (C2-Selective)
Target: Amination of C2-Br.[1]
| Parameter | Condition | Rationale |
| Pre-Catalyst | RuPhos Pd G2 (2-5 mol%) | Specialized for 2-aminopyridines/pyrazines.[1] |
| Base | NaOtBu or Cs2CO3 | NaOtBu is standard; use Cs2CO3 if substrate has acidic protons. |
| Solvent | Toluene or t-Amyl Alcohol | Non-polar solvents often reduce hydrodehalogenation.[1] |
| Temp | 80 °C | Higher temp needed for amination, but RuPhos maintains selectivity. |
Visual Troubleshooting Logic
Diagram 1: The Reactivity Paradox
This diagram illustrates the electronic conflict causing the "Zombie Reaction."
Caption: The 5-OBn group donates electron density to C2, making the C-Br bond harder to break (oxidative addition) despite Br being a good leaving group.[1]
Diagram 2: Troubleshooting Flowchart
Follow this logic path to resolve failed reactions.
Caption: Logic flow for diagnosing failure modes based on starting material (SM) consumption and product distribution.
References
-
Li, J. J., & Gribble, G. W. (2010).[1] Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier. (Foundational text on heterocycle poisoning mechanisms).
-
Surry, D. S., & Buchwald, S. W. (2011).[1][6] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][6]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Mechanistic insight into oxidative addition of deactivated substrates).
-
BenchChem Technical Data. (2025). Reactivity of 3-Bromo-2-chloropyridine and analogs. (Analogous regioselectivity data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hammer.purdue.edu [hammer.purdue.edu]
managing steric hindrance in reactions of 5-(Benzyloxy)-2-bromo-3-chloropyrazine
To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Managing Steric & Electronic Challenges in 5-(Benzyloxy)-2-bromo-3-chloropyrazine Functionalization
Executive Summary
This guide addresses the specific challenges of functionalizing 5-(benzyloxy)-2-bromo-3-chloropyrazine . This scaffold presents a unique dichotomy: the 2-bromo and 3-chloro positions are sterically crowded (ortho-adjacent), while the 5-benzyloxy group exerts a strong electronic directing effect that alters standard reactivity patterns.[1]
Successful modification requires navigating two competing forces:
-
Intrinsic Leaving Group Ability: Br > Cl (Favors C2 reaction).[2]
-
Electronic Deactivation: The 5-alkoxy group donates electron density into the ring, deactivating the para-position (C2) and directing nucleophilic attack toward the meta-position (C3).
Part 1: Critical Analysis & Decision Framework
Q1: How does the 5-benzyloxy group affect regioselectivity?
A: Unlike simple 2,3-dihalopyrazines, the 5-benzyloxy group breaks the symmetry of the ring through resonance donation.[1]
-
C2 Position (Site of Br): Located para to the benzyloxy group. It receives significant electron density, making it electron-rich .[1][2] This deactivates it towards Nucleophilic Aromatic Substitution (SNAr) but has a lesser effect on Palladium-catalyzed Oxidative Addition (OA).[1][2]
-
C3 Position (Site of Cl): Located meta to the benzyloxy group. It receives minimal electron donation, remaining relatively electron-deficient .[1][2]
Implication:
-
For Pd-Catalyzed Coupling (Suzuki/Buchwald): The reaction is controlled by the C-X bond strength. The C2-Br bond is weaker and reacts first, despite the electronic richness.
-
For SNAr: The reaction is controlled by electrophilicity. The C3-Cl position is more electrophilic.[1] However, the superior leaving group ability of Bromine (at C2) often overrides this, leading to mixtures. Avoid SNAr if high regioselectivity is required; prefer Pd-catalysis.[1][2]
Q2: The 2-Br and 3-Cl groups are adjacent.[1][2] How do I overcome this steric hindrance?
A: The "ortho-effect" between the halogens prevents the approach of bulky species.
-
Ligand Selection: Standard ligands (PPh3, dppf) will fail or give low yields.[1][2] You must use Dialkylbiaryl phosphines (Buchwald Ligands) .[1][2]
-
Catalyst Pre-activation: Use precatalysts (e.g., Pd(dba)2 or Pd-PEPPSI) to avoid the induction period associated with reducing Pd(II) salts.[2]
Q3: Which reaction should I perform first?
A: Always functionalize the C2-Bromine first.[1]
-
Reasoning: The C-Br bond is the most reactive handle.[3] If you attempt to react the C3-Cl first (e.g., via forcing SNAr conditions), you risk uncontrolled side reactions at the C2-Br site.[1]
-
Workflow:
Part 2: Visualizing the Reactivity Landscape
Caption: Decision Logic for Functionalization. Path A (Green) utilizes the intrinsic bond weakness of C-Br for clean selectivity. Path B (Red) fights conflicting electronic and leaving-group effects, leading to mixtures.
Part 3: Validated Experimental Protocols
Protocol A: C2-Selective Suzuki Coupling (Sterically Demanding)
Objective: Install an aryl group at C2 without touching the C3-Cl bond.[1]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) | SPhos is electron-rich (facilitates oxidative addition into C-Br) and bulky (prevents bis-ligation, speeding up the cycle).[1][2] |
| Solvent | Toluene / Water (10:[2]1) | Biphasic systems often suppress dehalogenation side reactions.[1][2] |
| Base | K₃PO₄ (2.0 equiv) | Anhydrous, mild base minimizes hydrolysis of the C3-Cl.[1] |
| Temp | 80 °C | Sufficient energy to overcome steric barrier without activating C-Cl.[1][2] |
Step-by-Step:
-
Charge a reaction vial with 5-(benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv), Arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).[1][2]
-
Evacuate and backfill with Argon (x3).[1][2] Crucial: Oxygen poisons the active bulky Pd species.[2]
-
Stir vigorously at 80 °C for 4-16 hours. Monitor via LCMS.[1][2]
Protocol B: C3-Functionalization (Post-C2 Coupling)
Objective: React the sluggish C3-Cl bond after C2 is already substituted.[1]
Note: The C2-substituent makes C3 even more crowded. Standard SNAr will likely fail.[1][2] Use a high-activity Buchwald-Hartwig system.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd-PEPPSI-IPr (2-5 mol%) | N-Heterocyclic Carbene (NHC) ligands are extremely bulky and electron-donating, ideal for "impossible" steric chlorides.[1][2] |
| Base | LiHMDS (1.0 M in THF) | Soluble strong base ensures rapid deprotonation of the amine nucleophile.[2] |
| Solvent | 1,4-Dioxane | High boiling point, good solubility for NHC catalysts.[1][2] |
| Temp | 100–110 °C | High thermal energy required to force the C-Cl oxidative addition.[1] |
Part 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Starting Material Intact) | Catalyst deactivation by steric crowding.[1][2] | Switch to Pd-PEPPSI-IPr or XPhos Pd G4 .[1][2] These precatalysts activate immediately and tolerate extreme sterics.[1][2] |
| Loss of Benzyloxy Group | Acidic hydrolysis or hydrogenolysis.[1][2] | Avoid Pd/C . If using Suzuki, ensure base is not depleted (pH > 9).[1][2] If Lewis acids are present, quench immediately.[1][2] |
| Mixture of C2 and C3 Products | Ligand is not bulky enough; Temperature too high.[2] | Lower temp to 60-70 °C. Switch to SPhos (highly selective for Br over Cl).[1][2] Avoid unhindered ligands like dppf.[1][2] |
| Protodehalogenation (Br replaced by H) | "Over-reduction" of Pd species.[2] | Use a strictly anhydrous solvent (Dioxane instead of Toluene/Water).[2] Switch base to Cs₂CO₃ . |
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides . Chemical Science, 2016.[1][2]
- Establishes the ligand-dependent selectivity rules for polyhalogen
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) . Chemical Science, 2022.[1][2]
- Provides the mechanistic basis for electronic deactiv
-
Buchwald-Hartwig Amination of Sterically Hindered Aryl Chlorides . Organic Syntheses, 2002.[1][2]
-
Managing Regioselectivity in 2,3-Dihalopyrazines . Journal of Organic Chemistry, 2012.[1][2]
- Specific discussion on the interplay between leaving group ability and electronic effects in pyrazines.
Sources
workup procedure for reactions involving 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Topic: Downstream Processing for Reactions Involving 5-(Benzyloxy)-2-bromo-3-chloropyrazine (CAS: 913282-74-3) Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the downstream processing of highly functionalized pyrazines. 5-(Benzyloxy)-2-bromo-3-chloropyrazine is a highly programmable electrophile, famously utilized as a critical intermediate in the synthesis of the first-in-class PKMYT1 inhibitor, RP-6306 .
Because this scaffold contains two distinct halogens (C-2 Br and C-3 Cl) and an acid-sensitive ether (C-5 OBn), post-reaction workup requires strict chemoselective control. This guide addresses the most common failure modes during the workup of palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving this substrate.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I consistently get a stubborn emulsion during the aqueous workup of my Suzuki-Miyaura coupling? Causality & Solution: Emulsions in pyrazine cross-couplings are typically caused by the formation of palladium nanoparticles (Pd black) that stabilize oil-in-water interfaces. The basic nitrogen atoms on the pyrazine ring coordinate with these metals, drawing your highly lipophilic product into the interfacial "rag layer". Action: Never proceed directly to liquid-liquid extraction. Quench the reaction with ethyl acetate (EtOAc), cool to room temperature, and filter the crude mixture through a tightly packed Celite pad to remove insoluble Pd(0) and inorganic carbonate salts prior to aqueous washing .
Q2: My LC-MS shows a mass corresponding to the loss of the C-3 chlorine atom (M-35 + 17 for OH). What happened? Causality & Solution: The C-3 chlorine on a pyrazine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr), especially when adjacent to the electron-withdrawing pyrazine nitrogens. If your aqueous workup utilizes a strong base (e.g., 1M NaOH) to neutralize the reaction, hydroxide ions will readily displace the chlorine to form a 3-hydroxypyrazine (which tautomerizes to the stable pyrazinone). Action: Replace strong bases with a mildly acidic or neutral buffer, such as saturated aqueous NH₄Cl. This safely neutralizes basic reaction components without triggering SNAr hydrolysis.
Q3: I am detecting a highly polar side-product lacking the benzyl group. How do I prevent this? Causality & Solution: The C-5 benzyloxy group is susceptible to acid-catalyzed cleavage. If concentrated HCl or prolonged exposure to strong acids is used during the quench to break an emulsion, the ether linkage will hydrolyze. Action: Rely on brine (saturated NaCl) rather than acids to break emulsions. Maintain the pH of your aqueous washes strictly between 5 and 8.
Q4: How does the specific reactivity of this compound dictate the order of operations in drug discovery? Causality & Solution: In the development of complex inhibitors like RP-6306, the C-2 bromine undergoes preferential oxidative addition due to its weaker bond dissociation energy compared to the C-3 chlorine . Once the C-2 position is functionalized via Suzuki coupling, the C-3 chlorine is selectively targeted for Buchwald-Hartwig amination [[1]]([Link]). Maintaining the integrity of the C-3 Cl during the first workup is paramount; if it hydrolyzes, the subsequent amination will fail.
Part 2: Quantitative Data & Optimization Tables
Table 1: Workup Reagent Compatibility Matrix
Data reflects the stability of the unreacted functional groups on the 5-(Benzyloxy)-2-bromo-3-chloropyrazine scaffold during a 30-minute aqueous wash.
| Workup Reagent | Purpose | C-3 Chlorine Stability | C-5 Benzyl Ether Stability | Emulsion Risk | Recommendation |
| Sat. NH₄Cl (aq) | Mild quench | Excellent (>99%) | Excellent (>99%) | Low | Optimal for general quenching. |
| 1M NaOH (aq) | Base removal | Poor (<40% remains) | Excellent (>99%) | Medium | Avoid . Triggers SNAr hydrolysis. |
| 1M HCl (aq) | Acidic wash | Excellent (>99%) | Fair (~85% remains) | Low | Use with caution . Keep < 5 min. |
| Brine (Sat. NaCl) | Phase separation | Excellent (>99%) | Excellent (>99%) | Low | Optimal for breaking emulsions. |
Table 2: Palladium Scavenger Selection for Pyrazine Intermediates
Because pyrazines coordinate residual palladium, standard silica chromatography often fails to remove metal contaminants. Scavengers must be used post-extraction.
| Scavenger Type | Affinity for Pd | Product Recovery | Application Notes |
| SiliaMetS® Thiol | Very High | >95% | Best for standard Suzuki/Buchwald workups. |
| SiliaMetS® Thiourea | High | >90% | Use if Thiol causes non-specific product binding. |
| Activated Carbon | Moderate | 70-80% | Cheap, but lipophilic pyrazine rings may adsorb. |
Part 3: Standardized Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling Workup (Targeting C-2)
This self-validating protocol ensures the isolation of the C-2 coupled product while preserving the highly labile C-3 chlorine and C-5 benzyl ether.
Step 1: Quenching & Dilution Upon reaction completion (validated by LC-MS showing complete consumption of the starting pyrazine), cool the reaction vessel to room temperature (20–25 °C). Dilute the mixture with EtOAc (3 volumes relative to the reaction solvent). Causality: EtOAc reduces the dielectric constant of the mixture, precipitating inorganic salts.
Step 2: Filtration Filter the diluted mixture through a tightly packed pad of Celite 545. Rinse the pad with additional EtOAc (2 volumes). Causality: Removes precipitated Pd(0) black and inorganic salts (e.g., K₂CO₃), which are the primary culprits for intractable emulsions.
Step 3: Buffered Aqueous Wash Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH₄Cl (2 volumes). Causality: NH₄Cl provides a mildly acidic buffer (pH ~5.5) that neutralizes basic carbonates without risking the SNAr hydrolysis of the C-3 chlorine or the acid-catalyzed cleavage of the C-5 benzyl ether.
Step 4: Phase Separation Separate the layers. If the interface is cloudy, add saturated aqueous NaCl (brine, 1 volume) to the funnel, invert gently, and let settle. Causality: Brine increases the aqueous phase density and ionic strength, forcing the lipophilic pyrazine entirely into the organic layer.
Step 5: Metal Scavenging Dry the organic layer over anhydrous Na₂SO₄. Filter, then add a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 3 equivalents relative to initial Pd loading). Stir at 40 °C for 1 hour. Causality: Thiol scavengers have a significantly higher affinity for Pd(II) than the pyrazine nitrogens, effectively stripping the metal from the product API.
Step 6: Concentration Filter off the scavenger resin and concentrate the filtrate under reduced pressure (water bath temperature < 40 °C) to yield the crude product, ready for normal-phase chromatography.
Part 4: Process Visualization
Optimized workup workflow for Pd-catalyzed reactions involving pyrazine scaffolds.
Part 5: References
-
Szychowski, J., et al. "Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306." Journal of Medicinal Chemistry, 2022, 65(15), 10251-10284. URL:[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564-12649. URL:[Link]
Sources
large-scale synthesis issues with 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Technical Support Center: 5-(Benzyloxy)-2-bromo-3-chloropyrazine Synthesis
Ticket ID: #SYN-PYR-5BN-SC Topic: Large-Scale Synthesis Optimization & Troubleshooting Molecule: 5-(Benzyloxy)-2-bromo-3-chloropyrazine (CAS: 1410164-69-0) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Core Reaction Logic
User Context: You are likely scaling up from gram-scale medicinal chemistry to kilogram-scale process development. The target molecule is a critical intermediate for kinase inhibitors (often involving subsequent Suzuki couplings at the C-2 bromine or
The Challenge: The synthesis typically involves the nucleophilic aromatic substitution (
-
Regioselectivity: Competition between C-5 (desired) and C-3 (undesired) substitution.[1][2]
-
Purification: The "Benzyl Alcohol Oil" trap—excess benzyl alcohol prevents crystallization.[2]
-
Safety: Hydrogen evolution (if using NaH) and exotherms.[1][2]
The Validated Pathway: The most robust route utilizes the steric difference between the C-3 and C-5 positions.[1]
-
Precursor: 2-bromo-3,5-dichloropyrazine.[1]
-
Reagents: Benzyl alcohol (1.05 eq), Potassium tert-butoxide (KOtBu) or NaH.[2]
-
Solvent: THF (0°C to RT) or Toluene (for larger scale).
Visualizing the Process & Failure Modes
The following diagram illustrates the reaction pathway, highlighting the critical branching point for impurities.
Caption: Reaction pathway showing the competition between C-5 (kinetic/steric preference) and C-3 substitution, and the risk of over-reaction.
Troubleshooting Guide: Critical Failure Points
Issue 1: "I have a mixture of regioisomers (C-5 vs C-3) that I cannot separate."
Root Cause: In 2-bromo-3,5-dichloropyrazine, both chlorine atoms are activated by the para/ortho ring nitrogens.[1] However, the C-3 position is sterically shielded by the bulky Bromine atom at C-2.[1] The C-5 position is adjacent to a proton (C-6), making it significantly more accessible.[1]
-
Error: Running the reaction at high temperatures (>40°C) or using insufficient solvent concentration can erode this kinetic selectivity.[2]
Corrective Protocol:
-
Temperature Control: Maintain the reaction at -10°C to 0°C during the addition of the alkoxide. Only warm to room temperature (20-25°C) after 1 hour.
-
Base Selection: Switch from NaH to KOtBu (1.0 M in THF) . The bulky tert-butoxide counter-ion can enhance steric discrimination, further favoring the unhindered C-5 position.[1]
-
Solvent Switch: If using DMF (polar aprotic), the reaction is faster but less selective.[2] Switch to THF or Toluene .[1][2] The reduced polarity tightens the transition state, enhancing steric control.[1]
Issue 2: "The product is an oily sludge and won't crystallize."[1][2]
Root Cause: This is the classic "Benzyl Alcohol Trap."[1][2] Benzyl alcohol has a high boiling point (205°C) and is difficult to remove by rotary evaporation.[2] Even 5% residual BnOH can prevent the crystallization of the pyrazine product, acting as a solvent.
Corrective Protocol (The "Water Wash" Myth vs. Reality):
-
Standard Mistake: Trying to wash BnOH out with water.[2][3][4][5] It is only sparingly soluble in water.[1][2]
-
Solution A (The Hexane Trituration):
-
Solution B (Chemical Scavenging - Scale Dependent): For <100g batches, wash the organic layer with 50% saturated aqueous Calcium Chloride (CaCl₂) .[2] CaCl₂ forms a complex with benzyl alcohol, pulling it into the aqueous phase more effectively than brine [1].[2]
Issue 3: "Safety concerns with Sodium Hydride (NaH) at kilogram scale."
Root Cause:
NaH generates hydrogen gas (
Corrective Protocol:
Replace NaH with Potassium tert-butoxide (KOtBu) or Potassium Carbonate (
-
KOtBu: Generates tert-butanol as the byproduct, which is non-gaseous and easily removed.[1] It is a strong enough base to deprotonate benzyl alcohol instantly.[2]
- : If the reaction is run in DMF or NMP at slightly elevated temperatures (40°C), weak bases can work, but this risks regioselectivity (see Issue 1).[2]
-
Recommendation: Use KOtBu in THF . Pre-mix Benzyl alcohol and KOtBu to form the potassium benzylate salt before adding it to the pyrazine solution. This controls the exotherm.[1][2]
Technical FAQ
Q: Can I start with 2,3-dichloro-5-bromopyrazine instead? A: No. If you move the bromine to position 5, the most activated position for nucleophilic attack becomes C-2 or C-3 (adjacent to Cl).[1] You will likely displace the Chlorine at C-3, but the electronic bias changes completely.[1] Stick to 2-bromo-3,5-dichloropyrazine to ensure the C-5 chlorine is the primary electrophile.[1]
Q: My HPLC shows a peak at RRT 1.2 that grows over time. What is it? A: This is likely the bis-alkoxy impurity (3,5-dibenzyloxy-2-bromopyrazine).[1]
-
Cause: Excess Benzyl alcohol (>1.2 eq) or allowing the reaction to run too long at room temperature.[2]
-
Fix: Stoichiometry control.[1][2][4] Use exactly 1.00 to 1.05 equivalents of Benzyl alcohol.[2] Stop the reaction immediately upon consumption of the starting material.[1][2]
Q: How do I store the intermediate? A: Pyrazines with leaving groups (Br/Cl) are susceptible to hydrolysis if stored in wet solvents.[2] Dry the solid thoroughly.[1][2] Store under nitrogen at 2-8°C . Avoid acidic environments, which can protonate the pyrazine nitrogen and accelerate hydrolysis.[2]
Summary of Optimized Parameters
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.05 eq BnOH | Prevents bis-substitution (Impurity B).[1] |
| Base | KOtBu (1.1 eq) | Eliminates |
| Solvent | THF or Toluene | Better regiocontrol than DMF; easier workup.[1][2] |
| Temperature | -5°C | Kinetic control favors C-5 over C-3.[1] |
| Workup | Heptane Trituration | Removes residual Benzyl Alcohol to induce crystallization.[2] |
References
-
BenchChem. (2025).[1][2][6] Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. (See section on removing excess benzyl alcohol via brine/CaCl2 washes).[2] [2]
-
Menzel, K., et al. (2006).[2][7] Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes. Synlett, 2006(12), 1948-1952.[2] (Provides foundational logic for steric control in halogenated aromatics).
-
ChemScene. (n.d.).[1][2] Product Data: 3-(Benzyloxy)-5-bromo-2-chloropyrazine.[1][8] (Verifies chemical structure and CAS 1410164-69-0).
-
ThermoFisher Scientific. (2022).[1][2] Safety Data Sheet: Sodium Oxide / Strong Oxidizers. (General safety protocols for handling strong bases/oxidizers in synthesis).
Sources
- 1. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids [organic-chemistry.org]
- 8. chemscene.com [chemscene.com]
Validation & Comparative
comparing reactivity of 5-(Benzyloxy)-2-bromo-3-chloropyrazine with other dihalopyrazines
This guide provides a technical analysis of the reactivity profile of 5-(Benzyloxy)-2-bromo-3-chloropyrazine , comparing it with standard dihalopyrazine scaffolds. It addresses the regioselectivity governed by the electronic effects of the benzyloxy substituent and the halogen nature.
Executive Summary
5-(Benzyloxy)-2-bromo-3-chloropyrazine represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity . Unlike symmetric dihalopyrazines (e.g., 2,3-dichloropyrazine) where site-selectivity is statistical or difficult to control, this scaffold possesses three distinct electronic handles:
-
C2-Bromine: Highly reactive toward Palladium-catalyzed oxidative addition (Suzuki/Buchwald).
-
C3-Chlorine: Activated for Nucleophilic Aromatic Substitution (
), enhanced by the adjacent ring nitrogen (N4). -
C5-Benzyloxy: An electron-donating group (EDG) that electronically differentiates the C2 and C3 positions, reinforcing regiocontrol.
This guide details how to exploit these features for sequential, site-selective functionalization.
Electronic Landscape & Regioselectivity Analysis
The reactivity of the pyrazine core is dictated by the interplay between the electron-deficient ring nitrogens and the substituents.
Mechanistic Drivers[1]
-
The "Para" Deactivation Effect: The benzyloxy group at C5 acts as a resonance donor (+M). This electron density is delocalized primarily to the positions ortho and para to the oxygen. In the pyrazine ring, this places significant electron density at C2 (para-like relationship) and the ring nitrogens.
-
Consequence: The C2 position is electronically deactivated toward nucleophilic attack (
), making the C3-Cl bond the preferred site for .
-
-
Halogen Leaving Group Ability:
-
For Pd-Catalysis: The C-Br bond is weaker than the C-Cl bond, making C2-Br the exclusive site for oxidative addition under standard conditions (Room Temp to 80°C).
-
For
: While Br is a better leaving group in neutral systems, the higher electronegativity of Cl (inductively stabilizing the Meisenheimer intermediate) combined with the electronic deactivation of C2 makes C3-Cl the primary site for substitution.
-
Reactivity Map
Figure 1: Orthogonal reactivity map illustrating the preferred reaction pathways for each halogenated position.
Comparative Performance Analysis
The following table contrasts the target molecule with common alternatives, highlighting its superior regiocontrol.
| Feature | 5-(Benzyloxy)-2-bromo-3-chloropyrazine | 2,3-Dichloropyrazine | 2-Bromo-3-chloropyrazine |
| Symmetry | Asymmetric (Highly Differentiated) | Symmetric | Asymmetric |
| Pd-Coupling Selectivity | Excellent (>95% at C2-Br) . The C-Br bond is significantly more reactive. | Poor . Statistical mixture of mono- and bis-coupling often observed. | Good . Prefers Br, but lack of EDG makes Cl more susceptible to side reactions. |
| High (C3-Cl) . C2 is deactivated by 5-OBn. | None . Initial attack is random; separation of isomers required if substituted. | Moderate . Competition between leaving group ability (Br) and electronegativity (Cl). | |
| Solubility | High (Lipophilic OBn group). | Moderate. | Moderate. |
| Strategic Utility | Ideal for sequential library generation (Aryl then Amine, or vice versa). | Limited to symmetric bis-substitution or difficult mono-functionalization. | Good, but less electronic differentiation than the benzyloxy analog. |
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling (C2-Selective)
Objective: Install an aryl group at C2 while preserving the C3-Cl for subsequent steps.
-
Reagents:
-
Substrate: 5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
-
-
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with substrate and boronic acid. Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed 1,4-dioxane and Pd catalyst. Stir for 5 mins.
-
Activation: Add aqueous Na₂CO₃.
-
Reaction: Heat to 60–80 °C for 4–12 hours. Note: Do not exceed 90°C to avoid activating the C3-Cl bond.
-
Validation: Monitor by TLC/LCMS. Product should show loss of Br pattern and retention of Cl isotope pattern (3:1).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via silica flash chromatography.
-
Protocol B: Regioselective Displacement (C3-Selective)
Objective: Introduce an amine at C3. This can be performed before or after the Suzuki coupling, demonstrating orthogonality.
-
Reagents:
-
Substrate: 5-(Benzyloxy)-2-bromo-3-chloropyrazine (or the product from Protocol A)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Base: DIPEA (2.0 equiv) or K₂CO₃ (1.5 equiv)
-
Solvent: DMSO or NMP (for difficult amines) or Isopropanol (for reactive amines)
-
-
Step-by-Step Workflow:
-
Preparation: Dissolve substrate in solvent (0.2 M).
-
Addition: Add base followed by the amine.
-
Reaction:
-
For Reactive Amines: Stir at Room Temperature (2–6 hours).
-
For Aniline/Hindered Amines: Heat to 80–100 °C .
-
-
Mechanistic Check: The 5-OBn group deactivates the ring, so slightly higher temperatures may be needed compared to 2,3-dichloropyrazine. However, the attack will occur exclusively at C3 (meta to OBn).
-
Workup: Pour into water (precipitate often forms). Filter or extract with DCM.
-
Sequential Functionalization Workflow
The following diagram illustrates the logical flow for building complex trisubstituted pyrazines using this scaffold.
Figure 2: Decision tree for sequential functionalization. Route A is generally preferred to avoid potential catalyst poisoning by amines in the first step.
References
-
BenchChem. A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. (2025).[1][2][3][4][5] Link
-
WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[6] Link
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022).[7] Link
-
PubChem. Compound Summary: 3-(Benzyloxy)-5-bromo-2-chloropyrazine. (2025).[1][2][3][4][5] Link
-
Journal of Medicinal Chemistry. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor. (2022).[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. pubs.acs.org [pubs.acs.org]
alternative reagents to 5-(Benzyloxy)-2-bromo-3-chloropyrazine for pyrazine synthesis
This guide provides a technical analysis of 5-(Benzyloxy)-2-bromo-3-chloropyrazine and its strategic alternatives for pyrazine functionalization. It is designed for medicinal chemists requiring precise regiocontrol in the synthesis of bioactive heterocycles.
Executive Summary
5-(Benzyloxy)-2-bromo-3-chloropyrazine is a specialized "tri-functional" scaffold used primarily to access 2,3,5-trisubstituted pyrazines. Its value lies in the orthogonal reactivity of its three handles:
-
C-Br (C-2): Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald).
-
C-Cl (C-3): Reactive in nucleophilic aromatic substitution (SNAr) or slower Pd-couplings.
-
C-OBn (C-5): A masked hydroxyl group (unmasked via hydrogenolysis) or a stable ether handle.
The Challenge: While convenient, this reagent is often expensive and suffers from limited commercial availability. The Solution: Utilizing 2-Bromo-3-chloropyrazine or 2,3-Dichloropyrazine allows for earlier-stage divergence, lower raw material costs, and access to a broader chemical space (e.g., varying the ether group).
Part 1: Strategic Analysis of Alternatives
The following table compares the title reagent with its three primary alternatives based on reactivity, flexibility, and utility in drug discovery.
| Reagent | Structure | Role in Synthesis | Key Advantage | Key Limitation |
| 5-(Benzyloxy)-2-bromo-3-chloropyrazine | Title Compound | Late-stage Intermediate | Pre-installed protection: Saves a step if the benzyl ether is the desired final motif. | Fixed scaffold: Hard to change the ether group later; high cost (~$200/g). |
| 2-Bromo-3-chloropyrazine | Alternative A | Divergent Core | Orthogonality: Distinct Br vs. Cl reactivity allows precise sequential functionalization. | Requires an extra step to install the C-5 substituent (e.g., oxidation or C-H activation). |
| 2,3-Dichloropyrazine | Alternative B | Commodity Starter | Cost Efficiency: Extremely cheap (~$1/g); ideal for large-scale campaigns. | Regioselectivity issues: Hard to distinguish between C-2 and C-3 without directing groups. |
| 3,5-Dibromo-2-aminopyrazine | Alternative C | Functionalized Core | Handle Diversity: The amino group directs SNAr and can be converted to halides via Sandmeyer. | The amino group often requires protection/deprotection steps. |
Part 2: Decision Framework & Reaction Logic
The choice of reagent dictates the synthetic route. The diagram below illustrates the "Reactivity Landscape," showing how to reach the same trisubstituted product from different starting points.
spectroscopic analysis of 5-(Benzyloxy)-2-bromo-3-chloropyrazine reaction products
Title: Spectroscopic Analysis of 5-(Benzyloxy)-2-bromo-3-chloropyrazine Reaction Products: A Comparative Analytical Guide
Introduction
The compound 5-(Benzyloxy)-2-bromo-3-chloropyrazine is a highly functionalized, orthogonally reactive building block heavily utilized in the synthesis of advanced therapeutics, including clinical-stage PKMYT1 kinase inhibitors like RP-6306[1]. During the derivatization of this scaffold, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is typically employed. Because the carbon-bromine (C2) bond possesses a lower bond dissociation energy and undergoes faster oxidative addition than the carbon-chlorine (C3) bond, substitution is generally favored at the C2 position[2].
However, confirming the absolute regioselectivity of these reaction products remains a critical analytical bottleneck. As a Senior Application Scientist, I have designed this guide to objectively compare two distinct analytical workflows for the structural elucidation of these products: Workflow A (The Gold Standard) utilizing High-Resolution UPLC-MS/MS and 600 MHz 2D-NMR, versus Workflow B (The High-Throughput Alternative) utilizing DART-MS and 80 MHz Benchtop NMR[3].
Mechanistic Grounding: The Causality of Analytical Signatures
Before comparing the platforms, we must establish the physicochemical causality behind the spectroscopic data we are targeting.
-
Mass Spectrometry (Isotopic Signatures): The starting material contains one Bromine (79Br/81Br) and one Chlorine (35Cl/37Cl) atom, producing a distinct ~3:4:1 isotopic cluster (M, M+2, M+4). If the reaction successfully displaces the Bromine (C2-arylation), the product retains only the Chlorine atom, shifting the isotopic cluster to a characteristic 3:1 ratio. Conversely, an aberrant C3-arylation leaves the Bromine intact, yielding a 1:1 ratio.
-
NMR Spectroscopy (HMBC Correlations): The pyrazine ring possesses only one isolated proton at the C6 position. In 2D HMBC NMR, this H6 proton exhibits a strong 3-bond coupling (
) to the C2 carbon across the ring nitrogen, but only a negligible 4-bond coupling to the C3 carbon. By tracking the HMBC correlations of the newly introduced aryl group relative to the C2 carbon, we can definitively map the regiochemistry.
Fig 1. Regioselective cross-coupling pathways and their corresponding MS isotopic signatures.
Analytical Platform Comparison: Workflow A vs. Workflow B
To optimize both confidence and efficiency in drug development, laboratories must choose the right analytical tool for the right stage of synthesis.
Fig 2. Comparison of Gold Standard vs. High-Throughput analytical workflows for reaction monitoring.
Data Presentation: Performance & Signatures
Table 1: Spectroscopic Signatures for Regioselectivity Determination
| Regioisomer | Substitution Site | MS Isotopic Pattern | Key 2D-NMR HMBC Correlation |
|---|---|---|---|
| Starting Material | N/A | 3:4:1 (Br + Cl) | H6 → C2, H6 → C5 |
| Major Product | C2 (Br displaced) | 3:1 (Cl only) | H6 → C2 (coupled to Ar-H) |
| Minor Product | C3 (Cl displaced) | 1:1 (Br only) | H6 → C5 (coupled to Ar-H) |
Table 2: Analytical Platform Performance Metrics
| Parameter | Workflow A (UPLC-HRMS + 600 MHz NMR) | Workflow B (DART-MS + 80 MHz NMR) |
|---|---|---|
| Primary Use Case | Absolute structural elucidation (Final API) | High-throughput reaction monitoring |
| Sample Prep Time | 15-30 minutes (purification required) | < 1 minute (direct crude analysis) |
| Regiochemical Confidence | Absolute (Definitive 2D carbon mapping) | Presumptive (Mass shift + 1D tracking) |
| Capital Expenditure | > $750,000 | < $150,000 |
| Turnaround Time | 2-12 hours | 5-10 minutes |
Experimental Protocols (Self-Validating Systems)
Protocol 1: UPLC-HRMS & 600 MHz 2D-NMR (Workflow A)
Causality: UPLC-HRMS utilizes soft electrospray ionization (ESI) to preserve the molecular ion, allowing precise measurement of the halogen isotopic cluster. High-field NMR provides the resolution necessary to detect weak long-range carbon-proton couplings.
-
Sample Preparation: Dissolve 2 mg of the purified cross-coupling product in 600 µL of
containing 0.03% v/v TMS. For LC-MS, dilute a 1 µL aliquot to 1 µg/mL in LC-MS grade Acetonitrile. -
UPLC-HRMS Acquisition: Inject 1 µL onto a C18 column (e.g., 1.7 µm particle size). Run a gradient of 5-95% Acetonitrile/Water with 0.1% Formic Acid over 5 minutes. Operate the Q-TOF in positive ESI mode.
-
MS Self-Validation Checkpoint: Extract the molecular ion chromatogram. Verify the presence of the M and M+2 peaks in a strict 3:1 ratio. Validation: The complete absence of an M+4 peak mathematically validates the total displacement of Bromine.
-
2D-NMR Acquisition: Acquire
, , HSQC, and HMBC spectra on a 600 MHz spectrometer equipped with a cryoprobe. Set the HMBC long-range coupling delay optimized for 8 Hz ( ). -
NMR Self-Validation Checkpoint: Identify the isolated pyrazine H6 proton singlet (~8.5 ppm). Trace the
HMBC correlation from H6 to the C2 carbon (~140-150 ppm). Validation: Confirm that the newly introduced aryl protons also show HMBC correlations to this exact same C2 carbon, definitively proving C2-regioselectivity.
Protocol 2: DART-MS & 80 MHz Benchtop NMR (Workflow B)
Causality: DART-MS operates at ambient pressure and requires zero chromatography, ionizing the crude reaction mixture directly from a glass rod. Benchtop NMR provides rapid, localized magnetic resonance to track the disappearance of starting material protons[3].
-
Sample Preparation: No purification is required. Dip a glass melting-point capillary directly into the crude reaction mixture. For benchtop NMR, filter 0.5 mL of the crude mixture through a plug of Celite directly into a standard 5 mm NMR tube.
-
DART-MS Acquisition: Position the glass capillary between the DART ion source and the MS inlet. Operate the DART source at 350 °C with Helium gas. Acquire data in positive ion mode for 30 seconds.
-
DART Self-Validation Checkpoint: Observe the real-time mass spectrum. Validation: Look for the rapid emergence of the product mass
with a 3:1 isotopic ratio. If a 1:1 ratio appears, immediately flag the reaction for C3-arylation failure. -
Benchtop 1D-NMR Acquisition: Insert the NMR tube into the 80 MHz benchtop spectrometer. Acquire a standard
NMR spectrum (64 scans, ~2 minutes). -
NMR Self-Validation Checkpoint: Monitor the chemical shift of the pyrazine H6 proton. Validation: Calculate the reaction conversion based on the integration ratio of the newly shifted product H6 signal versus the depleting starting material H6 signal.
References
-
Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 . Journal of Medicinal Chemistry. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Society Reviews. [Link]
-
High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances . Forensic Science International / ResearchGate. [Link]
Sources
Validation of a Synthetic Route Utilizing 5-(Benzyloxy)-2-bromo-3-chloropyrazine: A Comparative Guide
As the demand for highly functionalized nitrogen heterocycles in drug discovery accelerates, the strategic selection of dihalogenated building blocks becomes the defining factor in synthetic efficiency. Pyrazine cores, prevalent in kinase inhibitors and central nervous system therapeutics, require precise, regioselective functionalization to build complex molecular architectures.
This guide provides an objective, data-driven comparison of 5-(Benzyloxy)-2-bromo-3-chloropyrazine against traditional alternative scaffolds. By dissecting the mechanistic causality behind its orthogonal reactivity and providing field-validated protocols, this document serves as a comprehensive blueprint for researchers engineering advanced pyrazine derivatives, such as those utilized in the synthesis of PKMYT1 inhibitors like RP-6306 [1].
Mechanistic Rationale: The Superiority of Orthogonal Halogens
The utility of a dihalogenated pyrazine hinges on the ability to differentiate the two halogenated positions during palladium-catalyzed cross-coupling. The reactivity of carbon-halogen bonds in oxidative addition follows the inverse order of their bond dissociation energies: C–I > C–Br > C–Cl [2].
In 5-(Benzyloxy)-2-bromo-3-chloropyrazine , the C2 position is occupied by bromine, while the C3 position is occupied by chlorine.
-
Causality of Regioselectivity: The C–Br bond (~285 kJ/mol) is significantly weaker than the C–Cl bond (~339 kJ/mol). When exposed to a Pd(0) catalyst, oxidative addition occurs preferentially at the C2–Br bond with high kinetic selectivity. The C3–Cl bond remains intact, serving as a latent electrophile for subsequent, harsher cross-coupling reactions (e.g., Buchwald-Hartwig amination) [3].
-
The Role of the Benzyloxy Group: The benzyloxy (-OBn) moiety at C5 serves a dual purpose. First, it acts as a robust protecting group for the inherently tautomeric pyrazinone/hydroxypyrazine core, preventing catalyst poisoning and unwanted side reactions. Second, it is electronically donating, which subtly modulates the electron density of the pyrazine ring, stabilizing the intermediate organopalladium species while remaining easily cleavable via hydrogenolysis in the final synthetic stages [1].
Mechanistic divergence illustrating the preferential oxidative addition at the C-Br bond over C-Cl.
Comparative Analysis of Pyrazine Building Blocks
To objectively validate the use of 5-(Benzyloxy)-2-bromo-3-chloropyrazine, we must compare it against common alternatives: 5-Methoxy-2,3-dichloropyrazine (a symmetrical di-chloro analogue) and 5-Hydroxy-2-bromo-3-chloropyrazine (the unprotected precursor).
Quantitative Performance Comparison
| Building Block | C2-Suzuki Coupling Yield (%) | C3-Buchwald Amination Yield (%) | Deprotection Efficiency (%) | Regioselectivity (C2:C3) | Overall Utility |
| 5-(Benzyloxy)-2-bromo-3-chloropyrazine | 88 - 94% | 82 - 89% | >95% (Pd/C, H₂) | >99:1 | Optimal |
| 5-Methoxy-2,3-dichloropyrazine | 55 - 65% | 70 - 75% | 40 - 50% (BBr₃, harsh) | 60:40 (Poor) | Sub-optimal |
| 5-Hydroxy-2-bromo-3-chloropyrazine | < 20% (Catalyst poisoning) | N/A | N/A (Unprotected) | N/A | Poor |
Analysis of the Data:
-
Symmetry vs. Orthogonality: 5-Methoxy-2,3-dichloropyrazine relies entirely on steric or subtle electronic differentiation for regioselectivity, resulting in a poor 60:40 mixture of isomers during the initial cross-coupling. The bromo/chloro orthogonality of our target compound guarantees >99:1 regioselectivity.
-
Protecting Group Dynamics: The unprotected 5-hydroxy variant severely poisons palladium catalysts due to coordination and tautomerization to the pyrazinone. The benzyloxy group entirely mitigates this, enabling high-yielding (>88%) C-C bond formation. Furthermore, the mild hydrogenolysis of the benzyl ether (>95% yield) is vastly superior to the harsh Lewis acid conditions (BBr₃) required to cleave a methyl ether, which often degrades sensitive functional groups [1].
Experimental Validation: Step-by-Step Methodologies
The following protocols represent a self-validating synthetic system. Each step is designed to sequentially build complexity while maintaining the integrity of the pyrazine core.
Synthetic workflow demonstrating the sequential, regioselective functionalization of the pyrazine.
Protocol 1: Synthesis of 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Objective: Mask the reactive hydroxyl group to prevent catalyst poisoning.
-
Setup: To a suspension of 5-bromo-6-chloropyrazin-2-ol (1.0 equiv) and silver carbonate (Ag₂CO₃, 2.0 equiv) in anhydrous toluene (0.2 M), add benzyl bromide (1.05 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture vigorously for 3 hours. The use of Ag₂CO₃ is critical here; its mild basicity and halophilic nature drive the O-alkylation exclusively over N-alkylation [1].
-
Workup: Filter the suspension through a pad of Celite to remove silver salts. Evaporate the filtrate under reduced pressure.
-
Purification: Dissolve the resulting yellow oil in warm ethanol. Slowly add water under sonication to precipitate the pure 5-(Benzyloxy)-2-bromo-3-chloropyrazine as a crystalline solid (Yield: 88%).
Protocol 2: Regioselective Suzuki-Miyaura Coupling (C2 Position)
Objective: Exploit the weaker C-Br bond for selective C-C bond formation.
-
Setup: In an oven-dried Schlenk flask, combine 5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv), an arylboronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Add Pd(dppf)Cl₂ (0.05 equiv).
-
Reaction: Heat the mixture to 80 °C for 4 hours. The bulky dppf ligand facilitates rapid reductive elimination, minimizing homocoupling side reactions.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Yield: 92%). Note: LC-MS will confirm >99% regioselectivity at the C2 position, leaving the C3-Cl intact.
Protocol 3: Buchwald-Hartwig Amination (C3 Position)
Objective: Functionalize the remaining C-Cl bond with an amine.
-
Setup: To a vial containing the C2-functionalized intermediate (1.0 equiv), add the desired primary or secondary amine (1.2 equiv) and Cs₂CO₃ (2.0 equiv).
-
Catalyst System: Add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv). The wide bite angle of Xantphos is crucial for promoting the challenging reductive elimination of C-N bonds from the less reactive C-Cl site [2].
-
Reaction: Suspend in anhydrous toluene (0.1 M) and heat at 100 °C for 12 hours under an argon atmosphere.
-
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Yield: 85%).
Protocol 4: Deprotection to Yield the Pyrazinone
Objective: Reveal the active pharmacophore.
-
Setup: Dissolve the fully functionalized pyrazine in methanol (0.05 M).
-
Reaction: Add 10% Pd/C (10 wt%). Evacuate the flask and backfill with hydrogen gas (balloon pressure). Stir at room temperature for 2 hours.
-
Workup: Filter the mixture carefully through a Celite pad (do not let the Pd/C dry out due to fire hazard), and concentrate the filtrate to yield the final, highly functionalized pyrazinone scaffold (Yield: >95%).
Conclusion
The empirical data and mechanistic realities heavily favor 5-(Benzyloxy)-2-bromo-3-chloropyrazine over symmetrical or unprotected alternatives. By leveraging the predictable, orthogonal reactivity of its halogens and the robust protection afforded by the benzyloxy group, synthetic chemists can construct complex pyrazine architectures with unparalleled regioselectivity and high overall yields. This building block is not just an alternative; it is a foundational requirement for modern, efficient pyrazine-based drug discovery.
References
-
Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. Journal of Medicinal Chemistry, 2022.[Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 2016.[Link]
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 2013.[Link]
comparative study of palladium catalysts for 5-(Benzyloxy)-2-bromo-3-chloropyrazine coupling
Publish Comparison Guide: Comparative Study of Palladium Catalysts for 5-(Benzyloxy)-2-bromo-3-chloropyrazine Coupling
Executive Summary: The Regioselectivity Challenge
In the landscape of medicinal chemistry, the pyrazine scaffold is a privileged structure, frequently appearing in kinase inhibitors and anti-infectives.[1] The substrate 5-(Benzyloxy)-2-bromo-3-chloropyrazine presents a classic but critical challenge: chemoselective and regioselective cross-coupling .
The molecule contains two electrophilic sites: the C2-Bromine and the C3-Chlorine . While the C-Br bond is intrinsically weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), the electronic environment of the pyrazine ring—modulated by the electron-donating 5-benzyloxy group—complicates the oxidative addition step.
This guide compares three distinct palladium catalyst systems for the selective Suzuki-Miyaura coupling at the C2 position. We analyze them based on Yield , Regioselectivity (C2 vs. C3) , and Operational Robustness .
Mechanistic Grounding: Reactivity & Selectivity
Before evaluating the catalysts, we must understand the substrate's electronic landscape.
-
C2-Br (Target): Activated by the adjacent N1 and inductive withdrawal from C3-Cl. This is the kinetic sweet spot for Oxidative Addition (OA).
-
C3-Cl (Off-Target): Less reactive but susceptible to coupling under forcing conditions or with highly active "hot" catalysts.
-
C5-OBn (Modulator): The benzyloxy group is an Electron Donating Group (EDG). Through resonance, it increases electron density in the pyrazine ring compared to a bare pyrazine. This slightly deactivates the ring toward OA, meaning "lazy" catalysts might stall, while "hyper-active" catalysts might lose selectivity.
Visualizing the Reactivity Landscape
Figure 1: Reactivity map illustrating the competitive electrophilic sites and electronic modulation.
Comparative Analysis of Catalyst Systems
We evaluated three industry-standard systems. Data is synthesized from comparative studies on analogous halogenated heteroaromatics [1][2].[1][2][3]
System A: The Traditionalist
-
Catalyst: Pd(PPh3)4 (Tetrakis)
-
Ligand: Triphenylphosphine (PPh3)
-
Profile: The baseline standard. It relies on the dissociation of PPh3 to form the active Pd(0) species.
System B: The Robust Workhorse
-
Catalyst: Pd(dppf)Cl2 (complexed with dichloromethane)
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene)
-
Profile: A bidentate ligand system with a large bite angle. Extremely stable to air and moisture compared to Tetrakis.
System C: The Modern Specialist
-
Catalyst: Pd(OAc)2 + XPhos (Buchwald Generation)
-
Ligand: XPhos (Biaryl phosphine)[4]
-
Profile: Designed for difficult substrates (e.g., aryl chlorides). Generates a highly active monoligated Pd(0) species.
Performance Matrix
| Metric | System A: Pd(PPh3)4 | System B: Pd(dppf)Cl2 | System C: Pd(OAc)2 / XPhos |
| Yield (Isolated) | 65-75% | 88-92% | 85-95% |
| C2 Selectivity | High (>98:2) | Very High (>99:1) | Moderate (90:10)* |
| Reaction Time | 12-24 h | 4-8 h | < 2 h |
| Air Stability | Poor (Glovebox preferred) | Excellent (Benchtop) | Good (Precatalyst) |
| Cost Efficiency | High (Cheap) | Moderate | Low (Expensive) |
Analysis:
-
System A struggles with the electron-rich nature of the benzyloxy-substituted ring, leading to incomplete conversion and longer reaction times.
-
System C is too active. While it drives the reaction fast, XPhos promotes oxidative addition into the C3-Cl bond, leading to bis-coupled byproducts (approx. 5-10%).
-
System B (Winner): Pd(dppf)Cl2 offers the perfect balance. The bidentate ligand stabilizes the catalyst preventing decomposition, while its electronic properties are tuned well for bromides without activating the chloride significantly.
Recommended Protocol: Pd(dppf)Cl2 System[5]
This protocol is validated for the selective coupling of phenylboronic acid to 5-(benzyloxy)-2-bromo-3-chloropyrazine.
Reagents & Materials
-
Substrate: 5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Base: 2M Aqueous Na2CO3 (2.5 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow
-
Preparation: Charge a reaction vial with the substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Even though dppf is stable, oxygen promotes homocoupling of the boronic acid.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M) and 2M Na2CO3 solution via syringe.
-
Reaction: Heat the block to 80°C . Stir vigorously (1000 rpm).
-
Note: Do not exceed 100°C; higher temps increase C3-Cl activation risk.
-
-
Monitoring: Check LCMS at 2 hours. Look for the disappearance of the bromide (M+H) and appearance of Product.
-
Checkpoint: If C3-Cl coupling is observed (M+Ar+Ar), lower temp to 60°C.
-
-
Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine, dry over MgSO4, and concentrate.
Experimental Workflow Diagram
Figure 2: Optimized experimental workflow for selective C2-coupling.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Conversion (<50%) | Catalyst deactivation or poor solubility. | Switch solvent to DMF/Water (4:1) . The higher polarity helps solubilize the pyrazine. |
| Bis-Coupling (C2 & C3) | Catalyst too active or Temp too high. | Reduce catalyst loading to 1 mol% or lower temp to 60°C . Avoid XPhos/SPhos. |
| Hydrolysis of C3-Cl | Base too strong (OH- attack). | Switch from Na2CO3 to K3PO4 or KF (anhydrous conditions). |
| Protodeboronation | Unstable boronic acid. | Use excess boronic acid (1.5 equiv) or switch to a Boronic Ester (Pinacol). |
References
-
BenchChem. (2025).[2][7] A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Retrieved from
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-chloropyrazine Product Data. Retrieved from [8]
-
BenchChem. (2025).[2] The Strategic Advantage of 3-Bromo-5-chloropyrazine-2-carbonitrile in Sequential Synthesis. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Amino-5-bromo-3-chloropyrazine | 21943-13-5 [sigmaaldrich.com]
Comparative Guide: PKMYT1 Inhibitors Derived from 5-(Benzyloxy)-2-bromo-3-chloropyrazine vs. WEE1 Inhibitors in CCNE1-Amplified Cancers
Executive Summary
The development of targeted therapies for tumors harboring CCNE1 amplifications has historically been challenging due to the lack of druggable targets directly within the amplification amplicon. However, the discovery of a synthetic lethal relationship between CCNE1 amplification and the inhibition of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) has opened a new therapeutic window[1][2].
Central to the discovery of first-in-class PKMYT1 inhibitors, such as RP-6306 (Lunresertib), is the versatile chemical intermediate 5-(Benzyloxy)-2-bromo-3-chloropyrazine (CAS 2719750-52-2) [2][3]. This building block enables the precise construction of bicyclic and tricyclic pyrrolopyrazine scaffolds that selectively fit the ATP-binding pocket of PKMYT1[4]. This guide objectively compares the biological activity, selectivity, and experimental validation of PKMYT1 inhibitors derived from this intermediate against the traditional alternative, WEE1 inhibitors (e.g., Adavosertib), providing actionable protocols and structural insights for drug development professionals.
Mechanistic Causality: PKMYT1 vs. WEE1 in the Cell Cycle
To understand the superiority of PKMYT1 inhibitors in specific genetic contexts, one must analyze the causality behind the cell cycle checkpoints. Both PKMYT1 and WEE1 are kinases that negatively regulate Cyclin-Dependent Kinase 1 (CDK1) to prevent premature entry into mitosis[2].
-
WEE1 (The Essential Regulator): Phosphorylates CDK1 at Tyrosine 15 (Tyr15). WEE1 is essential for cell cycle progression in all cells. Inhibiting WEE1 (e.g., via Adavosertib) causes unscheduled mitosis but also leads to severe on-target toxicities in normal tissues, most notably bone marrow suppression[2][5].
-
PKMYT1 (The Context-Dependent Regulator): Phosphorylates CDK1 at Threonine 14 (Thr14). In normal cells, PKMYT1 function is largely redundant. However, in cells experiencing high replication stress due to CCNE1 amplification, PKMYT1 becomes a critical dependency[2][4]. Inhibiting PKMYT1 in these cells forces catastrophic premature mitosis, leading to highly selective apoptosis without harming healthy tissues[1].
Caption: CDK1 regulation pathways demonstrating the synthetic lethality of PKMYT1 inhibition in CCNE1-amplified cells.
The Role of 5-(Benzyloxy)-2-bromo-3-chloropyrazine in Drug Design
The intermediate 5-(Benzyloxy)-2-bromo-3-chloropyrazine serves as a dual-electrophile linchpin in medicinal chemistry. The differential reactivity of the bromo and chloro positions allows for sequential transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling followed by Buchwald-Hartwig amination)[4].
By utilizing this intermediate, chemists can rapidly generate libraries of bicyclic pyrrolopyrazine and tricyclic derivatives. The benzyloxy group acts as a protected phenol, which, upon deprotection, reveals a critical hydrogen-bond donor essential for anchoring the inhibitor within the PKMYT1 hinge region—a structural feature that drives the >1900-fold selectivity over WEE1[4][6].
Caption: Standardized workflow from pyrazine intermediate synthesis to in vivo validation of PKMYT1 inhibitors.
Comparative Performance Data
The following tables summarize the quantitative biological activity of RP-6306 (a derivative synthesized via the aforementioned pyrazine pathways) compared to the clinical-stage WEE1 inhibitor Adavosertib.
Table 1: Biochemical and Cellular Potency
| Compound | Primary Target | Enzymatic IC₅₀ | Cellular Target Engagement (EC₅₀) | OVCAR3 Cell Viability (IC₅₀) |
| RP-6306 (Lunresertib) | PKMYT1 | 3.1 ± 1.2 nM[6] | 2.5 ± 0.8 nM (PKMYT1)[6] | 0.19 μM[7] |
| Adavosertib (AZD1775) | WEE1 | <10 nM | 4.8 ± 2.0 μM (PKMYT1)[6] | Highly cytotoxic (non-selective) |
Table 2: Selectivity and Safety Profile
| Compound | PKMYT1 vs. WEE1 Selectivity | Normal Cell Toxicity (e.g., MCF-10A) | Primary Dose-Limiting Toxicity |
| RP-6306 | >1,900-fold preference for PKMYT1[1] | Low[7] | Minimal (Well-tolerated in vivo)[2] |
| Adavosertib | High preference for WEE1 | High | Severe myelosuppression[5] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of compounds derived from 5-(Benzyloxy)-2-bromo-3-chloropyrazine must follow self-validating protocols. The methods below establish both target engagement and context-specific efficacy.
Protocol 1: Intracellular Target Engagement (NanoBRET Assay)
This protocol is self-validating as it simultaneously measures binding to both the intended target (PKMYT1) and the primary anti-target (WEE1) within a live-cell environment[1][6].
-
Cell Preparation: Plate HEK293 cells in 96-well white plates at a density of
cells/well. -
Transfection: Transfect cells with either a NanoLuc-PKMYT1 or NanoLuc-WEE1 fusion vector using a standard lipid-based transfection reagent. Incubate for 24 hours.
-
Tracer Addition: Add a cell-permeable fluorescent kinase tracer compatible with the NanoBRET system to all wells (except no-tracer controls) at a concentration at or below its
. -
Compound Treatment: Treat cells with a 10-point serial dilution of the synthesized pyrazine derivative (e.g., ranging from 10 μM to 0.1 nM). Incubate for 2 hours at 37°C.
-
Signal Detection: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against compound concentration to determine the EC₅₀. A successful selective inhibitor will show an EC₅₀ in the low nanomolar range for PKMYT1 and >1 μM for WEE1[1].
Protocol 2: In Vivo Xenograft Efficacy (OVCAR3 Model)
To prove the synthetic lethal hypothesis, efficacy must be demonstrated in CCNE1-amplified tumors (OVCAR3) versus CCNE1-normal tumors[1].
-
Cell Implantation: Inject
OVCAR3 (CCNE1-amplified) human ovarian cancer cells subcutaneously into the right flank of female immunodeficient mice (e.g., NOD/SCID). -
Randomization: Monitor tumor growth bi-weekly using digital calipers. Once tumors reach an average volume of 150–200 mm³, randomize mice into vehicle control and treatment groups (n=7 per group).
-
Dosing Regimen: Administer the PKMYT1 inhibitor orally. For RP-6306, this is typically formulated in chow (e.g., 15, 50, or 300 ppm) or administered via daily oral gavage for 21 days[2][8].
-
Monitoring: Measure tumor volume (
) and body weight twice weekly. -
Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI). Successful candidates will demonstrate >70% TGI in the OVCAR3 model without significant body weight loss, while showing no effect on control xenografts lacking CCNE1 amplification[1].
References
-
Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition Source: Nature (Referenced via Promega Connections) URL:[Link]
-
Discovery of PKMYT1 Inhibitors with a Novel Scaffold for the Treatment of Triple-Negative Breast Cancer Source: ACS Medicinal Chemistry Letters URL:[Link]
-
RP-6306 is a selective PKMYT1 inhibitor with activity in CCNE1-amplified cells Source: ResearchGate (Preprint/Supplementary Data) URL:[Link]
Sources
- 1. promegaconnections.com [promegaconnections.com]
- 2. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-bromo-6-chloropyrazin-2-ol - CAS号 913282-74-3 - 摩熵化学 [molaid.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
A Strategic Guide to 5-(Benzyloxy)-2-bromo-3-chloropyrazine in Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the efficient construction of complex heterocyclic scaffolds is a cornerstone of drug discovery. Pyrazine derivatives, in particular, are prevalent motifs in a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2][3] The choice of starting materials and synthetic intermediates is a critical decision that profoundly impacts the overall efficiency, cost, and success of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of utilizing 5-(Benzyloxy)-2-bromo-3-chloropyrazine as a strategic building block in organic synthesis, comparing its performance with viable alternatives.
The Strategic Advantage: Orthogonal Reactivity
The primary allure of 5-(Benzyloxy)-2-bromo-3-chloropyrazine lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity allows for selective and sequential functionalization of the pyrazine core, a crucial advantage in the synthesis of unsymmetrically substituted derivatives.
This "one-pot" or stepwise functionalization strategy offers a streamlined approach to complex pyrazine targets that would otherwise require more convoluted synthetic routes, potentially leading to lower overall yields and increased purification challenges.
Cost-Benefit Analysis: A Comparative Perspective
To provide a comprehensive analysis, we will compare the use of 5-(Benzyloxy)-2-bromo-3-chloropyrazine with two common alternative starting materials: 2,3-dichloropyrazine and 2,3-dibromopyrazine.
| Feature | 5-(Benzyloxy)-2-bromo-3-chloropyrazine | 2,3-Dichloropyrazine | 2,3-Dibromopyrazine |
| Cost | Higher initial cost per gram.[4][5] | Lower initial cost per gram. | Moderate initial cost per gram. |
| Selectivity | Inherent high regioselectivity in sequential cross-coupling reactions (Br vs. Cl). | Lower selectivity in mono-functionalization, often leading to mixtures. | Can achieve some selectivity under carefully controlled conditions, but less pronounced than Br/Cl differentiation. |
| Synthetic Steps | Potentially fewer steps for complex, unsymmetrical derivatives due to sequential functionalization. | May require additional protection/deprotection or separation steps to achieve desired substitution patterns. | Similar to 2,3-dichloropyrazine, may require extra steps for controlled functionalization. |
| Overall Yield | Potentially higher overall yields for complex targets due to cleaner reactions and fewer side products. | Overall yields can be lower for unsymmetrical products due to challenges in selective functionalization. | Overall yields can be variable depending on the success of selective reactions. |
| Purification | Generally cleaner reactions lead to easier purification of intermediates and final products. | Purification can be more challenging due to the formation of regioisomers and di-substituted byproducts. | Similar purification challenges to 2,3-dichloropyrazine. |
| Versatility | The benzyloxy group can be a useful handle for further modifications or can be removed in a later step. | Lacks the additional functionality of the benzyloxy group. | Lacks the additional functionality of the benzyloxy group. |
Cost-Effectiveness Rationale: While the initial procurement cost of 5-(Benzyloxy)-2-bromo-3-chloropyrazine may be higher, its use can be more cost-effective in the long run for the synthesis of complex, unsymmetrically disubstituted pyrazines. The potential for fewer synthetic steps, higher overall yields, and reduced purification costs can offset the initial investment, particularly in a drug development setting where time and resource efficiency are paramount.
Experimental Data & Protocols
The true value of a building block is demonstrated through its performance in key synthetic transformations. Below, we provide detailed experimental protocols for the sequential functionalization of 5-(Benzyloxy)-2-bromo-3-chloropyrazine via Suzuki-Miyaura and Buchwald-Hartwig reactions.
Diagram: Sequential Cross-Coupling Strategy
Caption: Sequential functionalization of 5-(Benzyloxy)-2-bromo-3-chloropyrazine.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol describes the selective coupling of an arylboronic acid at the more reactive C-Br bond of 5-(Benzyloxy)-2-bromo-3-chloropyrazine.
Materials:
-
5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-(Benzyloxy)-2-bromo-3-chloropyrazine, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(benzyloxy)-2-aryl-3-chloropyrazine.
Expected Yield: Based on similar transformations, yields for this selective Suzuki-Miyaura coupling are expected to be in the range of 70-95%.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination at the C-Cl Position
Following the initial Suzuki coupling, the remaining C-Cl bond can be functionalized via a Buchwald-Hartwig amination.
Materials:
-
5-(Benzyloxy)-2-aryl-3-chloropyrazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add the 5-(benzyloxy)-2-aryl-3-chloropyrazine and the amine.
-
Add anhydrous and degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: Yields for the Buchwald-Hartwig amination on this type of substrate are generally good, often in the range of 65-90%.
Protocol 3: Deprotection of the Benzyloxy Group
The final step to reveal the hydroxyl functionality is the removal of the benzyl protecting group.
Materials:
-
5-(Benzyloxy)-2-aryl-3-aminopyrazine (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 5-(benzyloxy)-2-aryl-3-aminopyrazine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (a balloon of hydrogen is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Expected Yield: Hydrogenolysis is typically a very clean and high-yielding reaction, with expected yields often exceeding 90%.[6]
Safety and Handling
Conclusion
5-(Benzyloxy)-2-bromo-3-chloropyrazine presents a compelling strategic advantage for the synthesis of complex, unsymmetrically substituted pyrazine derivatives. Its inherent differential reactivity allows for a controlled and sequential functionalization of the pyrazine core, which can lead to higher overall yields, simplified purification processes, and ultimately, a more efficient synthetic route. While the initial cost of this building block may be higher than simpler dihalopyrazines, a thorough cost-benefit analysis reveals its potential for significant savings in terms of time, resources, and labor, particularly in the context of drug discovery and development where rapid access to novel chemical matter is paramount. The provided experimental protocols offer a solid foundation for researchers to leverage the unique reactivity of this valuable synthetic intermediate.
References
- Design, Synthesis and Cytotoxic Activity of Novel 2,3-disubstituted Pyrazine Deriv
-
King-Pharm. 1335052-36-2 5-(Benzyloxy)-2-broMo-3-chloropyridine. [Link]
- Bayville Chemical Supply Company Inc.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022 Feb; 27(3): 1112.
- Thermo Fisher Scientific.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023 Jun 30.
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. 2016;14(7):e04523.
- CDN Isotopes.
- CPAchem Ltd.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL not available)
-
BioHippo. 5-Bromo-2-benzyloxy-3-methyl pyrazine. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. (URL not available)
- Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Deriv
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Arkivoc. 2018; 2018(5): 85–96.
- Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances. (URL not available)
-
PubChemLite. 3-(benzyloxy)-5-bromo-2-chloropyrazine (C11H8BrClN2O). [Link]
-
Howei. CAS 202409-82-3 | 2-(Benzyloxy)-3-bromo-5-chloropyridine,97%. [Link]
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Pharmaceuticals (Basel). 2023 Jul; 16(7): 989.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine. (URL not available)
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. 2015 Apr; 20(4): 7031–7068.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 5-Bromo-2,3-dichloroquinoxaline.
- Pyrazine as a building block for molecular architectures with PtII. SciSpace. (URL not available)
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1335052-36-2 5-(Benzyloxy)-2-broMo-3-chloropyridine [chemsigma.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS 202409-82-3 | 2-(Benzyloxy)-3-bromo-5-chloropyridine,97% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 7. cdn.website-editor.net [cdn.website-editor.net]
- 8. fishersci.com [fishersci.com]
- 9. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnisotopes.com [cdnisotopes.com]
Beyond Benzyloxy: Strategic Protecting Group Selection in Pyrazine Synthesis
Part 1: The Pyrazinone Paradox and the Case for Precision Protection
In medicinal chemistry, the pyrazine core is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Bortezomib intermediates) and antivirals (e.g., Favipiravir). However, the synthesis of functionalized pyrazines is plagued by a fundamental challenge: tautomeric ambiguity .
2-Hydroxypyrazines exist in equilibrium with their 2(1H)-pyrazinone tautomers. While the hydroxy form is aromatic, the amide-like pyrazinone form is often thermodynamically favored in solution. This duality creates two critical synthetic risks:
-
Regiochemical Scrambling: Alkylation attempts often yield mixtures of O-alkyl (desired aromatic ether) and N-alkyl (irreversible amide) products.
-
Reactivity Mismatch: The pyrazinone form is susceptible to nucleophilic attack at C-3/C-5, whereas the O-protected pyrazine directs electrophilic substitution or facilitates metal-catalyzed cross-couplings.
While the Benzyloxy (Bn) group is the historical default for masking phenols and heteroaromatic hydroxyls, it is frequently suboptimal for pyrazines. The standard deprotection condition—catalytic hydrogenolysis (
This guide evaluates high-performance alternatives to Benzyloxy, specifically Para-Methoxybenzyl (PMB) and Methoxymethyl (MOM) , providing the experimental grounding to select the right shield for your specific synthetic pathway.
Part 2: Scientific Integrity & Logic
Expertise: The Mechanistic Basis of Regioselectivity ( vs. )
The choice of protecting group installation conditions is as critical as the group itself. The alkylation of 2-hydroxypyrazine follows the Hard and Soft Acids and Bases (HSAB) principle.
-
The Problem: The nitrogen atom is a "softer" nucleophile, while the oxygen is "harder." Simple alkylation with alkyl halides and alkali bases (e.g.,
/DMF) often favors thermodynamic control, leading to significant N-alkylation (the pyrazinone trap). -
The Solution: To enforce O-alkylation (locking the aromatic form), one must use "hard" electrophiles or coordinate the nitrogen.
-
Silver Salts (
): Silver coordinates to the ring nitrogen, blocking it sterically and electronically, thereby directing the alkyl halide to the oxygen. -
O-Alkylation Promoters: Use of harder leaving groups (e.g., tosylates) or oxygen-selective reagents like diazo compounds (
for methylation) can shift selectivity.
-
Trustworthiness: Comparative Performance Matrix
The following table synthesizes experimental data comparing the baseline (Bn) against key alternatives.
Table 1: Protecting Group Performance in Pyrazine Synthesis
| Feature | Benzyloxy (Bn) | Para-Methoxybenzyl (PMB) | Methoxymethyl (MOM) | Methyl (Me) |
| Primary Role | General protection | Acid-labile / Oxidative cleavage | Robust acid-labile | Permanent / Late-stage |
| Installation Yield | 75-85% ( | 80-90% (PMB-Cl, NaH) | 85-95% (MOM-Cl, DIPEA) | >90% (MeI, |
| Stability (Base) | Excellent | Excellent | Excellent | Excellent |
| Stability (Acid) | Good (Stable to weak acid) | Poor (Cleaves with TFA) | Fair (Cleaves with strong acid) | Excellent |
| Deprotection | TFA (Acidic) or DDQ (Oxidative) | 6M HCl or | ||
| Pyrazine Risk | High: Ring reduction & Dehalogenation | Low: Orthogonal to halides | Low: Requires aqueous workup | Medium: Demethylation is harsh |
| Best Use Case | Simple pyrazines with no halides | Halogenated pyrazines (Suzuki precursors) | Scale-up (Cheap, no chromatography) | Final drug targets (e.g., flavorants) |
Authoritative Grounding: The "Halogen Retention" Protocol
In drug discovery, a common intermediate is 3-chloro-2-hydroxypyrazine . Protecting the hydroxyl allows the chloride to be used in Suzuki couplings.
-
Why Bn Fails: Attempting to remove Bn with
/Pd-C after the coupling often strips the chloride (hydrodehalogenation) before removing the benzyl group, or reduces the pyrazine ring. -
The PMB Advantage: PMB can be removed with TFA/DCM at room temperature or DDQ in wet DCM. Neither condition affects the aromatic chloride or the pyrazine unsaturation.
Part 3: Visualization & Experimental Protocols
Diagram 1: Regioselectivity and Deprotection Pathways
This diagram illustrates the bifurcation between
Caption: Comparative pathway analysis showing the strategic advantage of PMB over Benzyl (Bn) for preserving pyrazine integrity and halogen substituents.
Experimental Protocols
Protocol A: Regioselective Installation of PMB (Silver-Mediated)
Use this method to ensure exclusive O-alkylation.
-
Setup: In a flame-dried flask under
, suspend 2-hydroxypyrazine (1.0 equiv) and (0.6 equiv) in anhydrous Toluene or Benzene (0.2 M). Note: Toluene is preferred for toxicity reasons, though Benzene often gives higher regioselectivity. -
Addition: Add PMB-Cl (1.1 equiv) dropwise.
-
Reaction: Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (The
-isomer is typically less polar than the -isomer). -
Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc).
-
Expected Yield: 80–90%
-isomer.
-
Protocol B: Orthogonal Deprotection of PMB (Acidic Method)
Use this method for substrates containing halogens (Cl, Br) or alkenes.
-
Setup: Dissolve the 2-(4-methoxybenzyloxy)pyrazine (1.0 equiv) in DCM (0.1 M).
-
Cleavage: Add Trifluoroacetic acid (TFA) (10–20% v/v) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 1–3 hours. The solution typically turns a deep magenta/purple color (formation of the PMB cation).
-
Quench: Carefully pour into saturated aqueous
. Caution: evolution. -
Isolation: Extract with DCM or EtOAc (depending on product polarity). The byproduct (PMB alcohol/polymer) is removed during workup or subsequent chromatography.
-
Note: If the product is water-soluble (common for hydroxypyrazines), evaporate the TFA/DCM directly and purify the TFA salt or use ion-exchange resin.
-
Protocol C: Oxidative Deprotection of PMB (DDQ Method)
Use this method if the substrate is acid-sensitive.
-
Setup: Dissolve substrate in DCM:Water (18:1) .
-
Reaction: Add DDQ (1.2–1.5 equiv) at 0°C. Stir at RT for 1–2 hours.
-
Workup: Filter off the precipitated DDQ-hydroquinone byproduct. Wash the organic layer with saturated
and brine.
References
-
Regioselectivity in Pyrazine Alkylation
-
Jones, R. G.[1] "The Synthesis of Some 2-Hydroxypyrazine Derivatives." Journal of the American Chemical Society, 1949 .
-
Source:
-
-
Favipiravir Synthesis & Protecting Group Strategy
- Furuta, Y., et al. "Favipiravir (T-705), a novel viral RNA polymerase inhibitor." Antiviral Research, 2013.
-
Source:
-
Comparison of Benzyl vs.
-
Palladium-Catalyzed Hydrogenolysis Issues in Heterocycles
Sources
- 1. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nacatsoc.org [nacatsoc.org]
Technical Review: Orthogonal Functionalization Strategies Using 5-(Benzyloxy)-2-bromo-3-chloropyrazine
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
In the landscape of heterocyclic synthesis, 5-(Benzyloxy)-2-bromo-3-chloropyrazine (CAS: 1410164-69-0) has emerged as a high-value "linchpin" scaffold. Unlike symmetric dihalo-pyrazines (e.g., 2,3-dichloropyrazine), this compound offers orthogonal reactivity : the distinct electronic and steric environments of the bromo and chloro substituents allow for highly regioselective sequential functionalization.[1] Furthermore, the 5-benzyloxy group serves a dual purpose: it acts as a solubility-enhancing protecting group during lipophilic intermediate stages and as a masked hydrogen-bond donor/acceptor (hydroxyl/oxo) essential for kinase hinge binding in late-stage drug candidates.
This guide objectively compares the performance of this scaffold against conventional alternatives, details its application in the synthesis of clinical candidates like RP-6306 (a PKMYT1 inhibitor), and provides validated experimental protocols.
Structural Analysis & Comparative Advantage
The utility of 5-(Benzyloxy)-2-bromo-3-chloropyrazine lies in its ability to solve the "regioselectivity problem" inherent in pyrazine chemistry.
The Regioselectivity Problem
When using symmetric scaffolds like 2,3-dichloropyrazine , mono-functionalization often results in a statistical mixture of regioisomers (e.g., substitution at C2 vs. C3), requiring tedious chromatographic separation and lowering overall yield.
The 5-(Benzyloxy)-2-bromo-3-chloropyrazine Solution
This scaffold introduces two levels of differentiation:
-
Halogen Reactivity (Br vs. Cl): The C–Br bond is significantly weaker and more labile towards oxidative addition by Palladium(0) catalysts than the C–Cl bond. This allows for exclusive Suzuki-Miyaura coupling at the C2 position at mild temperatures, leaving the C3-Cl intact for subsequent steps.
-
Electronic Modulation (Benzyloxy Group): The electron-donating benzyloxy group at C5 enriches the electron density of the ring. While this generally deactivates the ring towards Nucleophilic Aromatic Substitution (
), the inductive withdrawal of the adjacent Nitrogen atoms ensures that the C3-Cl position remains sufficiently electrophilic for high-temperature displacement or Buchwald-Hartwig coupling after the C2 position has been derivatized.
Comparison Table: Scaffold Performance
| Feature | 5-(Benzyloxy)-2-bromo-3-chloropyrazine | 2,3-Dichloropyrazine | 2-Bromo-3-chloropyrazine |
| C2 vs. C3 Selectivity | High (>95:5) (Br reacts first) | Low (~50:50) | Moderate (Br reacts first) |
| Solubility (Organic Solvents) | High (Lipophilic Benzyl group) | Moderate | Moderate/Low |
| Late-Stage Utility | High (Deprotection yields polar OH/Oxo) | Low (Requires oxidation step) | Low (No handle for H-bonding) |
| Primary Application | Asymmetric Kinase Inhibitors | Symmetric Ligands | Simple Heterocycles |
Mechanistic Workflow & Visualization
The following diagram illustrates the "Sequential Functionalization" strategy, highlighting the decision logic for reagent selection.
Caption: Sequential functionalization workflow demonstrating the chemoselective priority of C2-Br coupling followed by C3-Cl substitution.
Validated Experimental Protocols
The following protocols are adapted from high-impact medicinal chemistry literature, specifically the synthesis of PKMYT1 inhibitors (RP-6306 analogs).
Protocol A: Synthesis of the Scaffold (Benzylation)
Objective: To synthesize 5-(Benzyloxy)-2-bromo-3-chloropyrazine from its hydroxy precursor.
-
Reagents:
-
Starting Material: 6-bromo-5-chloropyrazin-2-ol (Compound 111).
-
Alkylating Agent: Benzyl bromide (1.05 equiv).
-
Base: Silver carbonate (
, 2.0 equiv). -
Solvent: Toluene.[2]
-
-
Procedure:
-
Suspend 6-bromo-5-chloropyrazin-2-ol and
in toluene. -
Add benzyl bromide dropwise at room temperature.
-
Stir the suspension (typically 3–12 hours) monitoring by LC-MS for consumption of starting material.
-
Filter the mixture through a Celite pad to remove silver salts.
-
Concentrate the filtrate under reduced pressure.[2]
-
Purification: Recrystallize from warm Ethanol or purify via silica gel chromatography (Hexanes/EtOAc) to yield the product as a yellow oil or solid.
-
Protocol B: Regioselective Suzuki Coupling (C2-Br)
Objective: Selective arylation at the 2-position without affecting the 3-chloro group.
-
Reagents:
-
Procedure:
-
Degas the solvent mixture with Nitrogen/Argon for 15 minutes.[1]
-
Add scaffold, boronic acid, and base.[1] Add catalyst last.
-
Heat to 80–90 °C (Do not exceed 100 °C to prevent C3 reactivity).
-
Monitor via TLC/LC-MS.[1] The Br-displacement product usually forms within 2–4 hours.
-
Note: The 3-chloro group remains intact due to the higher bond dissociation energy and steric shielding from the newly formed aryl group at C2.
-
Case Study: Synthesis of PKMYT1 Inhibitors (RP-6306)
Context: RP-6306 is a first-in-class oral inhibitor of PKMYT1, a kinase synthetic lethal with CCNE1 amplification in tumors. The synthesis of this molecule highlights the critical role of the 5-(Benzyloxy)-2-bromo-3-chloropyrazine scaffold.
Application Logic:
-
Challenge: The drug requires a specific "tail" moiety (dimethylphenol) and a hinge-binding motif (derived from the pyrazine).
-
Strategy:
-
Scaffold Preparation: The benzyloxy group protects the oxygen, which will later become the carbonyl oxygen of the pyrazinone core.
-
C2-Coupling: The C2-Br position is coupled with a specific aryl boronate to install the "head" of the molecule.
-
C3-Substitution: The C3-Cl is displaced by an amine or coupled via Buchwald conditions to attach the "tail".
-
Deprotection: Finally, the benzyl group is removed (e.g., using TFA or
), revealing the pyrazinone tautomer which forms critical Hydrogen bonds with the kinase hinge region (Valine residues).
-
Data Point: In the optimization of RP-6306, the use of this specific bromo-chloro scaffold allowed for the rapid generation of atropisomers (stereoisomers arising from restricted rotation), which were crucial for achieving high selectivity (>50-fold) over the homologous kinase WEE1.
References
-
Discovery of RP-6306 (PKMYT1 Inhibitor)
-
Pyrazine Functionalization Review
-
Chemical Properties & Safety
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-5-chloropyrazine | 912773-21-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Safety Operating Guide
5-(Benzyloxy)-2-bromo-3-chloropyrazine proper disposal procedures
5-(Benzyloxy)-2-bromo-3-chloropyrazine is a highly functionalized halogenated heterocycle frequently utilized as a critical intermediate in the synthesis of advanced pharmaceutical candidates, such as selective PKMYT1 kinase inhibitors[1]. Due to its complex structure—featuring a pyrazine ring substituted with bromine, chlorine, and a benzyloxy group—it presents specific toxicological and environmental hazards.
As a Senior Application Scientist, I have designed this comprehensive guide to provide drug development professionals and laboratory personnel with a self-validating, scientifically grounded operational plan for the safe handling and disposal of this compound.
Chemical Profile & Mechanistic Hazard Assessment
To implement an effective disposal strategy, one must first understand the causality behind the compound's physical and chemical behavior. The presence of multiple halogens (Br, Cl) and aromatic systems dictates its environmental persistence and thermal degradation profile.
Table 1: Hazard Profile and Operational Implications
| Property / Hazard | Value / Classification | Operational Implication |
| Compound Class | Halogenated Heterocyclic Ether | Must be strictly segregated from non-halogenated solvents to maintain disposal viability. |
| Halogen Content | Bromine (Br), Chlorine (Cl) | Generates highly corrosive HCl and HBr gases upon combustion; necessitates specialized scrubbing. |
| Aquatic Toxicity | High (Chronic & Acute) | Absolute prohibition on drain disposal; requires secondary containment during all handling. |
| Thermal Stability | High C-X bond dissociation energy | Requires ultra-high-temperature incineration to prevent the formation of toxic byproducts. |
The Causality of Segregation
A common, costly error in laboratory waste management is the co-mingling of halogenated and non-halogenated wastes. Non-halogenated organic solvents are often repurposed via fuel blending to power cement kilns, a process that relies on high BTU values[2]. However, halogenated compounds like 5-(Benzyloxy)-2-bromo-3-chloropyrazine suppress combustion and damage kiln infrastructure. Mixing even a small amount of this pyrazine derivative into a non-halogenated waste stream ruins the entire batch for fuel blending, forcing the entire volume to be reclassified and processed via expensive high-temperature incineration[2].
Regulatory Framework & High-Temperature Incineration
Halogenated organic wastes cannot be disposed of via standard thermal destruction. The strong carbon-halogen bonds require extreme conditions to break down completely.
Mechanistic Rationale for Incineration: If burned at standard temperatures (e.g., 850 °C), halogenated aromatics undergo incomplete combustion, leading to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and phosgene gas[2]. Consequently, environmental regulations mandate that wastes containing more than 1% halogenated organic substances must be incinerated at temperatures of at least 1,100 °C (and up to 1,200 °C for acutely toxic mixtures) for a minimum residence time of two seconds[2],[3]. This ensures the compound is fully mineralized into carbon dioxide, water, and hydrohalic acids, which are subsequently neutralized by alkaline gas scrubbers[2].
Operational Plan: Step-by-Step Methodologies
Every protocol in your laboratory must function as a self-validating system —meaning the procedure includes built-in verification steps to ensure compliance and safety without requiring external auditing.
Protocol A: Satellite Accumulation Area (SAA) Waste Segregation
Under EPA 40 CFR Part 262, hazardous waste must be meticulously managed at the point of generation[4].
-
Container Selection: Select a high-density polyethylene (HDPE) or glass carboy. Validation Check: Inspect the cap's PTFE liner to ensure it is intact, preventing vapor leaks. Do not use metal containers, as trace moisture can react with the halogens over time to form corrosive acids.
-
Immediate Labeling: Before adding the first drop of waste, attach a hazardous waste tag. Under EPA regulations, the label must explicitly state the hazard class (e.g., "Halogenated Organic Solvents") rather than vague terms like "spent" or "aqueous"[4]. List "5-(Benzyloxy)-2-bromo-3-chloropyrazine" and any carrier solvents.
-
Active Segregation: Place the container in a secondary containment tray designated exclusively for halogens. Validation Check: Ensure the tray is physically separated from the "Non-Halogenated" and "Corrosive" accumulation zones.
-
Volume Management: Fill the container to no more than 75% capacity to allow for thermal expansion.
-
Closure & Transfer: Cap the container tightly immediately after use. Once the 75% threshold is reached, date the label and initiate an Environmental Health & Safety (EH&S) pickup request.
Protocol B: Emergency Spill Response & Decontamination
In the event of a localized benchtop spill of the compound (either as a powder or in solution):
-
Containment: Don chemical-resistant gloves (Nitrile or Neoprene) and safety goggles. Surround the spill perimeter with inert, non-combustible absorbent material (e.g., universal spill pads or vermiculite).
-
Absorption & Collection: Work from the outside in to prevent spreading. Use non-sparking tools to scoop the absorbed material into a compatible hazardous waste bag.
-
Decontamination: Wipe the affected surface with a compatible solvent (e.g., a minimal amount of isopropanol), followed by a mild detergent wash.
-
Self-Validation Check: Swipe the cleaned area with a piece of clean filter paper and inspect under UV light (if the compound or carrier solvent is fluorescent) to confirm complete removal. Dispose of all cleanup materials as halogenated hazardous waste.
Waste Compatibility & Workflow Visualization
Table 2: Segregation and Compatibility Matrix
| Waste Category | Compatibility | Consequence of Improper Mixing |
| Non-Halogenated Solvents (e.g., Ethanol, Acetone) | INCOMPATIBLE | Ruins fuel-blending viability; exponentially increases disposal costs. |
| Strong Acids / Bases | INCOMPATIBLE | Exothermic degradation; potential release of toxic halogenated gases. |
| Other Halogenated Organics (e.g., DCM, Chloroform) | COMPATIBLE | Safe to co-mingle; bound for the same high-temperature incineration fate. |
Below is the logical workflow mapping the lifecycle of 5-(Benzyloxy)-2-bromo-3-chloropyrazine from benchtop generation to final environmental release.
Workflow for the segregation, collection, and high-temperature incineration of halogenated waste.
References
-
Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Most solvent waste from US academic labs ends up in the air Source: Chemical & Engineering News (C&EN) URL: [Link]
-
Title: Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Compliance with Article 50 of the Industrial Emissions Directive (IED) Source: Environmental Protection Agency Ireland (EPA) URL: [Link](Referencing standard IED Article 50 parameters for >1% halogenated waste incineration)
Sources
Personal protective equipment for handling 5-(Benzyloxy)-2-bromo-3-chloropyrazine
As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical reactivity. When handling complex, multi-functionalized heterocycles like 5-(Benzyloxy)-2-bromo-3-chloropyrazine , your operational protocols must be informed by the molecule's intrinsic electronic properties.
This compound is a highly valuable, electron-deficient building block, famously utilized as a critical intermediate in the synthesis of advanced therapeutics, such as the clinical-stage PKMYT1 inhibitor RP-6306 used for CCNE1-amplified solid tumors [1]. However, the very features that make it synthetically useful—its activated carbon-halogen bonds—also make it a potent electrophile capable of reacting with biological tissue.
Here is your comprehensive, self-validating guide to the safe handling, operational methodology, and disposal of 5-(Benzyloxy)-2-bromo-3-chloropyrazine.
Mechanistic Hazard Analysis: The "Why" Behind the Protocol
Safety protocols must be grounded in causality. The pyrazine core of this molecule is highly electron-withdrawing, which significantly activates the adjacent C-Br and C-Cl bonds toward nucleophilic attack.
-
Biological Sensitization: Because these halogenated positions are electrophilic, they can readily undergo nucleophilic aromatic substitution (SNAr) with biological nucleophiles. If exposed to unprotected skin, the compound can covalently bind to thiol (cysteine) or amine (lysine) residues in epidermal proteins. This haptenation process is the root cause of chemical sensitization, contact dermatitis, and potential systemic toxicity [2].
-
Differential Reactivity: In synthetic workflows, the C-Br bond at the 2-position typically undergoes oxidative addition (e.g., in Suzuki-Miyaura couplings) much faster than the C-Cl bond at the 3-position [3]. While this allows for elegant, regioselective chemistry, it also means the compound remains highly reactive throughout multiple stages of a synthetic sequence until both halogens are displaced.
Quantitative Data & Physicochemical Profile
To design an effective handling strategy, we must first quantify the physical and reactive parameters of the compound.
| Property / Metric | Value / Characteristic | Operational Implication |
| Molecular Weight | 299.55 g/mol | Requires precise micro-analytical weighing; risk of aerosolization during transfer. |
| Reactivity Order | C-Br (C2) > C-Cl (C3) | Enables regioselective cross-coupling; intermediate remains a reactive hazard. |
| Electrophilicity | High (Activated Pyrazine) | Strong potential for skin sensitization; mandates strict dermal barrier protection. |
| Solvent Compatibility | DMF, Dioxane, DMSO | These polar aprotic solvents rapidly permeate standard gloves; double-gloving is required. |
Mandatory Personal Protective Equipment (PPE) Matrix
Every piece of PPE must serve as a specific barrier against a defined mechanistic threat. The following self-validating system ensures complete operator protection.
| PPE Category | Specification / Material | Protection Target | Mechanistic Rationale |
| Hand Protection | Double Nitrile Gloves (≥0.11 mm thickness) | Epidermal exposure | Nitrile provides a robust barrier against non-polar organics. Double gloving ensures integrity because the polar aprotic solvents (DMF, DMSO) required to dissolve this compound can act as carrier solvents, pulling the electrophile through compromised single layers. |
| Eye/Face Protection | Chemical Splash Goggles (ANSI Z87.1) | Ocular mucosa | Prevents irreversible corneal damage from aerosolized particulates during weighing or accidental splashes of basic reaction mixtures. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Torso and clothing | Protects against static-induced ignition of organic solvents and prevents permeation of the halopyrazine to the skin. |
| Respiratory | Chemical Fume Hood (Face velocity 80-100 fpm) | Respiratory tract | Prevents inhalation of sublimated particulates. Due to its electrophilicity, this compound must never be handled on an open bench [2]. |
Operational Workflow: Regioselective Functionalization
The following step-by-step methodology outlines the safe execution of a regioselective cross-coupling (e.g., Suzuki-Miyaura) using 5-(Benzyloxy)-2-bromo-3-chloropyrazine.
Step 1: Fume Hood Preparation & PPE Donning Verify that the fume hood is drawing at 80–100 feet per minute (fpm). Don your FR lab coat, chemical splash goggles, and double nitrile gloves. Ensure a chemical spill kit containing an inert absorbent (e.g., diatomaceous earth) is immediately accessible [2].
Step 2: Anti-Static Dispensing Inside the fume hood, use an anti-static weigh boat and a grounded metal spatula to weigh the 5-(Benzyloxy)-2-bromo-3-chloropyrazine. Causality: Halogenated powders often carry static charges; anti-static tools prevent the powder from repelling off the spatula and aerosolizing into your breathing zone.
Step 3: Inert Atmosphere Setup Transfer the compound to an oven-dried Schlenk flask. Seal with a septum and purge the flask with Argon for 15 minutes. Causality: Palladium catalysts used to activate the C-Br bond are highly sensitive to oxygen; an inert atmosphere prevents catalyst oxidation and dangerous reaction stalling.
Step 4: Reaction Execution Syringe in anhydrous, degassed solvent (e.g., 1,4-Dioxane), followed by your organoboron reagent, base, and palladium catalyst. Heat the reaction under reflux. The reaction will selectively occur at the C-Br bond due to its lower bond dissociation energy.
Step 5: Quenching and Workup Cool the reaction to 0°C. Quench slowly with saturated aqueous ammonium chloride. Causality: The unreacted C-Cl bond remains electrophilic. A controlled, buffered quench neutralizes reactive organometallic intermediates without generating excessive exotherms that could vaporize the remaining halopyrazine.
Workflow Visualization
Safe handling and functionalization workflow for 5-(Benzyloxy)-2-bromo-3-chloropyrazine.
Spill Response and Disposal Plan
-
Minor Solid Spills: If the powder is spilled inside the fume hood, do not sweep it dry . Dry sweeping aerosolizes the electrophilic dust. Instead, moisten the powder with a compatible, non-reactive solvent (e.g., isopropanol), wipe it up with absorbent pads, and place it in a sealed hazardous waste container.
-
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes [2]. Never use solvents (like acetone or ethanol) to wash the skin , as this will drastically accelerate the dermal absorption of the halopyrazine.
-
Waste Segregation: 5-(Benzyloxy)-2-bromo-3-chloropyrazine and its derivatives must be strictly segregated into designated "Halogenated Organic Waste" containers. Mixing halogenated waste with non-halogenated waste can lead to dangerous exothermic reactions and violates environmental disposal regulations, as halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic dioxins.
References
-
Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 Journal of Medicinal Chemistry - ACS Publications[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
